molecular formula C27H31ClN2O2 B1277876 N-Benzylquinidinium chloride CAS No. 67174-25-8

N-Benzylquinidinium chloride

Cat. No.: B1277876
CAS No.: 67174-25-8
M. Wt: 451.0 g/mol
InChI Key: JYDIJFKNXHPWBJ-UHFFFAOYSA-M
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Description

N-Benzylquininium chloride (or Quibec) belongs to the class of cinchona family of alkaloids. It is used as a catalyst in the presence of hydroxide bases in various phase transfer reactions, epoxidations, alkylations, and Michael reactions.>

Properties

IUPAC Name

(1-benzyl-5-ethenyl-1-azoniabicyclo[2.2.2]octan-2-yl)-(6-methoxyquinolin-4-yl)methanol;chloride
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C27H31N2O2.ClH/c1-3-20-18-29(17-19-7-5-4-6-8-19)14-12-21(20)15-26(29)27(30)23-11-13-28-25-10-9-22(31-2)16-24(23)25;/h3-11,13,16,20-21,26-27,30H,1,12,14-15,17-18H2,2H3;1H/q+1;/p-1
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JYDIJFKNXHPWBJ-UHFFFAOYSA-M
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC2=C(C=CN=C2C=C1)C(C3CC4CC[N+]3(CC4C=C)CC5=CC=CC=C5)O.[Cl-]
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C27H31ClN2O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

451.0 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

67174-25-8, 77481-82-4
Record name Cinchonanium, 9-hydroxy-6'-methoxy-1-(phenylmethyl)-, chloride, (8α,9R)
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Record name Cinchonanium, 9-hydroxy-6'-methoxy-1-(phenylmethyl)-, chloride (1:1), (9S)
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Foundational & Exploratory

An In-depth Technical Guide to the Synthesis and Characterization of N-Benzylquinidinium Chloride

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the synthesis and characterization of N-Benzylquinidinium chloride, a quaternary ammonium salt derived from the cinchona alkaloid quinidine. This compound and its analogues are of significant interest in asymmetric catalysis and drug development. This document details the experimental protocols for its preparation and the analytical techniques used for its structural elucidation and purity assessment.

Synthesis of this compound

This compound is synthesized via a quaternization reaction, which involves the alkylation of the quinuclidine nitrogen of quinidine with benzyl chloride. This nucleophilic substitution reaction leads to the formation of the corresponding quaternary ammonium salt.

Experimental Protocol

This protocol is adapted from established procedures for the synthesis of analogous cinchona alkaloid derivatives.

Materials:

  • Quinidine

  • Benzyl chloride

  • Acetone (anhydrous)

  • Diethyl ether

Equipment:

  • Round-bottom flask

  • Reflux condenser

  • Magnetic stirrer with heating mantle

  • Büchner funnel and flask

  • Standard laboratory glassware

Procedure:

  • Reaction Setup: In a round-bottom flask equipped with a magnetic stir bar and a reflux condenser, dissolve quinidine in anhydrous acetone.

  • Addition of Benzyl Chloride: To the stirred solution, add a molar excess of benzyl chloride. A typical molar ratio of quinidine to benzyl chloride is 1:1.5 to ensure complete conversion of the quinidine.

  • Reaction: Heat the reaction mixture to reflux with continuous stirring. The reaction progress can be monitored by thin-layer chromatography (TLC). The reaction is typically allowed to proceed for 24 to 48 hours.

  • Isolation of Crude Product: After the reaction is complete, cool the mixture to room temperature. The this compound will precipitate out of the solution. If precipitation is slow, the solution can be further cooled in an ice bath.

  • Filtration: Collect the precipitated solid by vacuum filtration using a Büchner funnel. Wash the solid with cold acetone and then with diethyl ether to remove any unreacted starting materials and byproducts.

  • Drying: Dry the crude product under vacuum to remove residual solvents.

Purification:

The crude this compound can be further purified by recrystallization.

  • Solvent Selection: A suitable solvent system for recrystallization is a mixture of a good solvent (e.g., methanol, ethanol) and a poor solvent (e.g., diethyl ether, ethyl acetate). The ideal solvent system will dissolve the compound at an elevated temperature and allow for crystal formation upon cooling.

  • Recrystallization Procedure: Dissolve the crude product in a minimal amount of the hot good solvent. Once fully dissolved, slowly add the poor solvent until the solution becomes slightly turbid. Allow the solution to cool slowly to room temperature, and then place it in a refrigerator to maximize crystal formation.

  • Collection of Pure Product: Collect the purified crystals by vacuum filtration, wash with a small amount of the cold recrystallization solvent mixture, and dry under vacuum.

Characterization of this compound

The synthesized this compound is characterized by various analytical techniques to confirm its identity, structure, and purity.

Physicochemical Properties

A summary of the key physicochemical properties of this compound is presented in Table 1.

PropertyValue
Appearance White to yellow crystalline powder[1]
Molecular Formula C₂₇H₃₁ClN₂O₂
Molecular Weight 451.00 g/mol
Melting Point 178 °C[1] or 200-205 °C (decomposes)
Optical Rotation [α]²⁰/D between +220° and +250° (c=1.0 in MeOH)
Solubility Soluble in methanol, ethanol, and water. Sparingly soluble in acetone.
Spectroscopic Data

Spectroscopic methods are essential for the structural elucidation of this compound.

¹H NMR Spectroscopy: The proton NMR spectrum provides detailed information about the hydrogen atoms in the molecule. Key expected signals include those for the aromatic protons of the quinoline and benzyl groups, the vinyl protons, and the protons of the quinuclidine skeleton.

¹³C NMR Spectroscopy: The carbon-13 NMR spectrum reveals the number of unique carbon environments in the molecule. Expected signals correspond to the carbons of the quinoline and benzyl aromatic rings, the vinyl group, the quinuclidine framework, and the methoxy group.

A detailed summary of the expected NMR data is provided in the tables below.

Table 2: ¹H NMR Spectral Data of this compound

Chemical Shift (δ, ppm)MultiplicityIntegrationAssignment
[Data to be populated]Aromatic-H (Quinoline)
[Data to be populated]Aromatic-H (Benzyl)
[Data to be populated]Vinyl-H
[Data to be populated]H-9 (CH-OH)
[Data to be populated]OCH₃
[Data to be populated]Benzyl CH₂
[Data to be populated]Quinuclidine-H

Table 3: ¹³C NMR Spectral Data of this compound

Chemical Shift (δ, ppm)Assignment
[Data to be populated]Aromatic-C (Quinoline)
[Data to be populated]Aromatic-C (Benzyl)
[Data to be populated]Vinyl-C
[Data to be populated]C-9 (CH-OH)
[Data to be populated]OCH₃
[Data to be populated]Benzyl CH₂
[Data to be populated]Quinuclidine-C

The IR spectrum is used to identify the functional groups present in the molecule.

Table 4: Characteristic IR Absorption Bands of this compound

Wavenumber (cm⁻¹)IntensityAssignment
~3400 (broad)StrongO-H stretch (hydroxyl group)
~3100-3000MediumAromatic C-H stretch
~2950-2850MediumAliphatic C-H stretch
~1620MediumC=C stretch (quinoline ring)
~1590, 1500, 1450MediumAromatic C=C stretch
~1240StrongC-O stretch (aryl ether)
~1080StrongC-O stretch (hydroxyl group)
~750, 700StrongAromatic C-H bend

Mass spectrometry is used to determine the molecular weight and fragmentation pattern of the compound. For this compound, a soft ionization technique like electrospray ionization (ESI) is typically used to observe the molecular ion.

Table 5: Mass Spectrometry Data for this compound

m/zInterpretation
~415.24[M-Cl]⁺, the N-Benzylquinidinium cation
[Other significant fragments to be populated]Fragmentation products

Visualizations

Synthesis Workflow

The following diagram illustrates the workflow for the synthesis and purification of this compound.

Synthesis_Workflow cluster_synthesis Synthesis cluster_purification Purification Reactants Quinidine + Benzyl Chloride Reaction Reflux in Acetone Reactants->Reaction Heat Precipitation Cooling and Precipitation Reaction->Precipitation Cool to RT Filtration Vacuum Filtration Precipitation->Filtration Washing Wash with Acetone and Diethyl Ether Filtration->Washing Drying Drying under Vacuum Washing->Drying Recrystallization Recrystallization Drying->Recrystallization Final_Product Pure Product Recrystallization->Final_Product Pure N-Benzylquinidinium Chloride

Synthesis and purification workflow for this compound.
Characterization Logic

The logical relationship between the different characterization techniques is depicted below.

Characterization_Logic cluster_identity Identity & Structure cluster_properties Physical & Chemical Properties NMR NMR Spectroscopy (¹H and ¹³C) Purity Purity Assessment (e.g., HPLC, Elemental Analysis) NMR->Purity IR IR Spectroscopy MS Mass Spectrometry PhysChem Physicochemical Properties PhysChem->Purity Final_Confirmation Confirmed Structure and Purity Purity->Final_Confirmation Synthesized_Compound Synthesized N-Benzylquinidinium Chloride Synthesized_Compound->NMR Structural Elucidation Synthesized_Compound->IR Functional Group ID Synthesized_Compound->MS Molecular Weight Confirmation Synthesized_Compound->PhysChem Property Measurement

References

physical and chemical properties of N-Benzylquinidinium chloride

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

N-Benzylquinidinium chloride is a quaternary ammonium salt derived from the Cinchona alkaloid quinidine. It is a well-established chiral phase-transfer catalyst widely employed in asymmetric synthesis. Its rigid chiral backbone and the presence of a hydroxyl group play a crucial role in inducing stereoselectivity in a variety of chemical transformations. This technical guide provides an in-depth overview of the physical and chemical properties of this compound, detailed experimental protocols for its synthesis and application, and insights into its role in catalysis and potential applications in drug development.

Core Physical and Chemical Properties

This compound is typically a white to yellow crystalline powder. A summary of its key physical and chemical properties is presented in the table below.

PropertyValueReference
Molecular Formula C₂₇H₃₁ClN₂O₂[1]
Molecular Weight 451.01 g/mol [2]
Appearance White to yellow crystalline powder[3]
Melting Point 178 °C[3]
CAS Number 77481-82-4[1]

Spectroscopic Data

Solubility Profile

This compound exhibits solubility in polar solvents. Qualitative information indicates it is soluble in methanol.[1] However, detailed quantitative solubility data in a range of common laboratory solvents is not extensively documented. It is anticipated to have good solubility in other polar protic and aprotic solvents, while exhibiting lower solubility in nonpolar solvents.

Experimental Protocols

Synthesis of this compound

The synthesis of this compound is achieved through the quaternization of the quinidine molecule with benzyl chloride. Below is a general experimental protocol based on established methods for the synthesis of similar Cinchona alkaloid-derived quaternary ammonium salts.

Reaction Scheme:

G cluster_0 Synthesis of this compound Quinidine This compound Quinidine->this compound + Benzyl Chloride Toluene, Reflux Benzyl Chloride

Caption: General reaction for the synthesis of this compound.

Materials:

  • Quinidine

  • Benzyl chloride

  • Toluene (or another suitable aprotic solvent like acetonitrile)

  • Diethyl ether (for precipitation/washing)

Procedure:

  • Reaction Setup: In a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, dissolve quinidine in a suitable volume of toluene.

  • Addition of Reagent: To the stirred solution, add a slight molar excess of benzyl chloride.

  • Reaction: Heat the reaction mixture to reflux and maintain this temperature for several hours. The progress of the reaction can be monitored by thin-layer chromatography (TLC).

  • Product Isolation: Upon completion of the reaction, allow the mixture to cool to room temperature. The product, this compound, will often precipitate out of the solution. If not, the volume of the solvent can be reduced under reduced pressure.

  • Purification: The precipitated product is collected by filtration and washed with a non-polar solvent, such as diethyl ether, to remove any unreacted starting materials.

  • Drying: The purified this compound is then dried under vacuum to yield the final product as a crystalline solid.

Asymmetric Alkylation of a Glycine Derivative

This compound is a highly effective catalyst for the asymmetric alkylation of N-(diphenylmethylene)glycine esters, a key step in the synthesis of non-natural α-amino acids.

Experimental Workflow:

G cluster_workflow Asymmetric Alkylation Workflow cluster_desc prep Reaction Setup add_reagents Addition of Reagents prep->add_reagents 1 reaction Phase Transfer Catalysis add_reagents->reaction 2 workup Aqueous Workup reaction->workup 3 purify Purification workup->purify 4 analysis Analysis purify->analysis 5 d1 1. A biphasic system of organic solvent (e.g., toluene) and aqueous base (e.g., 50% KOH) is prepared. d2 2. N-(diphenylmethylene)glycine tert-butyl ester, an alkylating agent (e.g., benzyl bromide), and a catalytic amount of this compound are added. d3 3. The mixture is stirred vigorously at a controlled temperature, allowing the catalyst to shuttle the enolate into the organic phase for asymmetric alkylation. d4 4. The reaction is quenched with water, and the organic layer is separated, washed, and dried. d5 5. The crude product is purified by column chromatography on silica gel. d6 6. The enantiomeric excess of the product is determined by chiral HPLC.

Caption: Experimental workflow for asymmetric alkylation.

Catalytic Mechanism in Asymmetric Phase-Transfer Catalysis

The enantioselectivity of the alkylation reaction is governed by the formation of a chiral, non-covalent complex between the N-Benzylquinidinium cation and the enolate of the glycine derivative.

Signaling Pathway (Catalytic Cycle):

G catalyst N-Benzylquinidinium Chloride (Q+Cl-) ion_pair Chiral Ion Pair (Q+Enolate-) catalyst->ion_pair Anion Exchange enolate_formation Enolate Formation (Aqueous Phase) enolate_formation->ion_pair alkylation Asymmetric Alkylation (Organic Phase) ion_pair->alkylation Phase Transfer product Alkylated Product alkylation->product catalyst_regen Catalyst Regeneration alkylation->catalyst_regen Release of Product & Halide catalyst_regen->catalyst

Caption: Catalytic cycle of asymmetric phase-transfer alkylation.

The key steps in the catalytic cycle are:

  • Anion Exchange: The chloride anion of the catalyst is exchanged for the enolate anion of the glycine derivative at the interface of the aqueous and organic phases.

  • Phase Transfer: The resulting lipophilic chiral ion pair is extracted into the organic phase.

  • Asymmetric Alkylation: The chiral catalyst shields one face of the planar enolate, directing the incoming alkylating agent to the other face, thus inducing stereoselectivity.

  • Catalyst Regeneration: After the alkylation, the catalyst, now paired with the halide anion from the alkylating agent, returns to the aqueous interface to begin a new cycle.

Applications in Drug Development

While this compound itself is not typically an active pharmaceutical ingredient (API), its role as a chiral catalyst is significant in the synthesis of pharmaceutical intermediates and complex drug molecules. The ability to stereoselectively introduce alkyl groups is crucial for the synthesis of enantiomerically pure compounds, as different enantiomers of a drug can have vastly different pharmacological activities and toxicities.

The asymmetric synthesis of non-natural α-amino acids, facilitated by catalysts like this compound, is of particular interest in drug discovery. These amino acids are valuable building blocks for peptidomimetics and other small molecules designed to interact with biological targets with high specificity.

Conclusion

This compound is a powerful and versatile chiral phase-transfer catalyst with significant applications in asymmetric synthesis. Its well-defined structure and predictable stereochemical control make it an invaluable tool for chemists in both academic and industrial research. The methodologies outlined in this guide provide a foundation for its synthesis and application, particularly in the creation of chiral building blocks for drug discovery and development. Further research into its broader applications and the development of more detailed quantitative data will continue to expand its utility in the field of organic chemistry.

References

Solubility of N-Benzylquinidinium Chloride in Organic Solvents: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

N-Benzylquinidinium chloride is a quaternary ammonium salt derived from the cinchona alkaloid quinidine. It is widely utilized as a chiral phase-transfer catalyst in asymmetric synthesis, facilitating reactions between reactants in immiscible phases.[1][2] The efficiency and applicability of such catalysts are intrinsically linked to their solubility in the organic solvents used in the reaction media. Understanding the solubility of this compound is therefore critical for reaction optimization, catalyst recovery, and process development.

This technical guide provides a comprehensive overview of the known solubility characteristics of this compound and related compounds in various organic solvents. Due to the limited availability of specific quantitative data for this compound, this guide also furnishes a detailed, adaptable experimental protocol for determining the solubility of crystalline solids in organic solvents.

Data Presentation: Solubility of this compound and Related Compounds

CompoundSolventTemperatureSolubility (Qualitative)
N-Benzylquininium chloride WaterAmbientFreely Soluble
AlcoholsAmbientFreely Soluble
AcetoneAmbientFreely Soluble
Ethyl AcetateAmbientSlightly Soluble
ChloroformAmbientSparingly Soluble
N-Benzylcinchonidinium chloride MethanolAmbientSoluble

This data is compiled from qualitative descriptions and should be used as a general guideline. Experimental verification is recommended for specific applications.

Experimental Protocols: Determination of Solubility

The following is a generalized protocol for determining the solubility of a crystalline solid like this compound in an organic solvent. This method can be adapted for various analytical techniques, including gravimetric and spectroscopic analysis.

Principle

A saturated solution of the compound is prepared in the solvent of interest at a controlled temperature. The concentration of the solute in the saturated solution is then determined using a suitable analytical method.

Materials and Equipment
  • This compound (crystalline solid)

  • Organic solvents of interest (e.g., methanol, ethanol, acetone, dichloromethane, toluene)

  • Analytical balance

  • Vials with screw caps

  • Thermostatically controlled shaker or water bath

  • Syringe filters (e.g., 0.45 µm PTFE)

  • Volumetric flasks and pipettes

  • Analytical instrument (e.g., UV-Vis spectrophotometer, HPLC, or evaporating dish and oven for gravimetric analysis)

Procedure
  • Preparation of Saturated Solution:

    • Add an excess amount of this compound to a vial containing a known volume of the organic solvent. The presence of undissolved solid is essential to ensure saturation.

    • Seal the vial and place it in a thermostatically controlled shaker or water bath set to the desired temperature (e.g., 25 °C).

    • Agitate the mixture for a sufficient time to reach equilibrium. This may take several hours to days, depending on the solvent and the compound's properties. It is advisable to measure the concentration at different time points until it becomes constant.

  • Sample Collection and Preparation:

    • Once equilibrium is reached, allow the undissolved solid to settle.

    • Carefully withdraw a known volume of the supernatant using a syringe and immediately filter it through a syringe filter to remove any suspended particles. This step should be performed at the same temperature as the equilibration to avoid changes in solubility.

    • Dilute the filtered, saturated solution with a known volume of the same solvent to a concentration suitable for the chosen analytical method.

  • Quantification:

    • Gravimetric Method:

      • Accurately pipette a known volume of the filtered, saturated solution into a pre-weighed, dry evaporating dish.[3]

      • Evaporate the solvent under controlled conditions (e.g., in a fume hood or under a gentle stream of nitrogen).

      • Dry the residue in an oven at a suitable temperature until a constant weight is achieved.[3]

      • The weight of the residue corresponds to the mass of the solute in the pipetted volume of the saturated solution. Calculate the solubility in g/100 mL or other appropriate units.

    • UV-Vis Spectrophotometric Method:

      • Prepare a series of standard solutions of this compound of known concentrations in the solvent of interest.

      • Measure the absorbance of the standard solutions at the wavelength of maximum absorbance (λmax) to construct a calibration curve.[4]

      • Measure the absorbance of the diluted, saturated solution at the same λmax.

      • Determine the concentration of the diluted solution from the calibration curve and then calculate the concentration of the original saturated solution, taking into account the dilution factor.[5]

    • High-Performance Liquid Chromatography (HPLC) Method:

      • Develop a suitable HPLC method (column, mobile phase, flow rate, and detector) for the analysis of this compound.

      • Prepare a series of standard solutions of known concentrations and inject them to create a calibration curve based on peak area or height.

      • Inject the diluted, saturated solution and determine its concentration from the calibration curve.

      • Calculate the concentration of the original saturated solution, considering the dilution.

Mandatory Visualization

Solubility_Determination_Workflow cluster_prep Preparation of Saturated Solution cluster_sampling Sample Collection cluster_quant Quantification cluster_result Result prep1 Add excess this compound to a known volume of solvent prep2 Seal vial and place in a thermostatically controlled shaker prep1->prep2 prep3 Agitate until equilibrium is reached prep2->prep3 sample1 Allow undissolved solid to settle prep3->sample1 sample2 Withdraw and filter supernatant at constant temperature sample1->sample2 sample3 Dilute the filtered solution sample2->sample3 quant_method Choose Analytical Method sample3->quant_method gravimetric Gravimetric Analysis quant_method->gravimetric Evaporate & Weigh spectroscopic Spectroscopic Analysis (UV-Vis/HPLC) quant_method->spectroscopic Measure Absorbance/Peak Area result Calculate Solubility (e.g., g/100 mL) gravimetric->result spectroscopic->result

Caption: Workflow for the experimental determination of solubility.

References

In-Depth Technical Guide to N-Benzylquinidinium Chloride (CAS 77481-82-4)

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

N-Benzylquinidinium chloride, identified by the CAS number 77481-82-4, is a cinchona alkaloid-derived quaternary ammonium salt. It serves as a prominent chiral phase-transfer catalyst (PTC) in asymmetric synthesis, enabling the stereoselective formation of a wide range of chemical compounds. Its rigid chiral backbone, derived from quinidine, makes it an effective catalyst for inducing enantioselectivity in various chemical transformations. Beyond its catalytic applications, this compound and related quaternary ammonium compounds exhibit notable biological activities, particularly antimicrobial properties. This guide provides a comprehensive overview of its chemical and physical properties, synthesis, applications in asymmetric catalysis with detailed experimental protocols, and insights into its biological mechanism of action.

Chemical and Physical Properties

This compound is a white to yellow crystalline powder.[1] Key quantitative properties are summarized in the table below for easy reference.

PropertyValueReference
Molecular Formula C27H31ClN2O2[1]
Molecular Weight 451.00 g/mol
Appearance White to yellow crystalline powder[1]
Melting Point 178 °C
Specific Optical Rotation [α]D20 = +220° to +250° (c=1.0 in MeOH, on dry basis)[1]
Water Content ≤ 5.0 %[1]
Assay (on dry basis) ≥ 98.0 %[1]
Chemical Purity (HPLC Area%) N-Benzylquinidinium: ≥ 95.0 %N-Benzyldihydroquinidinium: ≤ 5.0 %Any other impurity: ≤ 1.5 %[1]

Synonyms:

  • (8β,9S)-1-Benzyl-9-hydroxy-6'-methoxycinchonan-1-ium chloride[1]

  • (8R,9S)-N-Benzylquinidinium chloride[1]

  • 1-Benzyl-9-hydroxy-6'-methoxycinchonan-1-ium chloride[1]

  • Cinchonan-1-ium, 9-hydroxy-6'-methoxy-1-(phenylmethyl)-, chloride, (8β,9S)[1]

Synthesis

The synthesis of this compound is achieved through the quaternization of the quinidine alkaloid with benzyl chloride. This nucleophilic substitution reaction targets the more nucleophilic nitrogen atom of the quinuclidine ring system.

Experimental Protocol: Synthesis of this compound

Materials:

  • Quinidine

  • Benzyl chloride

  • Acetonitrile (anhydrous)

  • Diethyl ether (anhydrous)

Procedure:

  • In a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, dissolve quinidine (1.0 eq) in anhydrous acetonitrile.

  • Add benzyl chloride (1.1 eq) to the solution.

  • Heat the reaction mixture to reflux and maintain for 12-24 hours. The progress of the reaction can be monitored by thin-layer chromatography (TLC).

  • After the reaction is complete, cool the mixture to room temperature.

  • The product, this compound, will precipitate out of the solution. If precipitation is incomplete, the volume of acetonitrile can be reduced under reduced pressure.

  • Collect the solid product by vacuum filtration.

  • Wash the collected solid with a small amount of cold anhydrous diethyl ether to remove any unreacted starting materials and impurities.

  • Dry the purified this compound under vacuum to yield a white to yellowish crystalline powder.

Characterization: The final product should be characterized by determining its melting point, specific optical rotation, and by spectroscopic methods such as ¹H NMR and ¹³C NMR to confirm its structure and purity.

Applications in Asymmetric Phase-Transfer Catalysis

This compound is a highly effective chiral phase-transfer catalyst for a variety of asymmetric transformations, including alkylations, Michael additions, and aldol reactions. The catalyst facilitates the transfer of an anionic nucleophile from an aqueous or solid phase to an organic phase where it reacts with an electrophile. The chiral environment provided by the catalyst directs the approach of the reactants, leading to the preferential formation of one enantiomer of the product.

Asymmetric Alkylation of Glycine Imines

A prominent application of this compound is in the enantioselective alkylation of N-(diphenylmethylene)glycine esters, which are precursors to α-amino acids.

Materials:

  • N-(Diphenylmethylene)glycine tert-butyl ester

  • Benzyl bromide

  • This compound (catalyst)

  • Toluene

  • 50% Aqueous potassium hydroxide solution

  • Dichloromethane

  • Saturated aqueous ammonium chloride solution

  • Anhydrous magnesium sulfate

Procedure:

  • To a stirred solution of N-(diphenylmethylene)glycine tert-butyl ester (1.0 eq) and this compound (0.01-0.1 eq) in toluene, add benzyl bromide (1.2 eq).

  • Cool the mixture to 0 °C and add a 50% aqueous solution of potassium hydroxide dropwise.

  • Stir the biphasic mixture vigorously at 0 °C. The reaction progress can be monitored by TLC.

  • Upon completion, dilute the reaction mixture with dichloromethane and quench by the addition of a saturated aqueous solution of ammonium chloride.

  • Separate the organic layer, and extract the aqueous layer with dichloromethane.

  • Combine the organic layers, dry over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.

  • The crude product can be purified by column chromatography on silica gel to afford the enantiomerically enriched alkylated product.

  • The enantiomeric excess (ee) of the product is determined by chiral HPLC analysis.

dot

experimental_workflow cluster_prep Reaction Setup cluster_reaction Reaction cluster_workup Workup cluster_purification Purification & Analysis reactants Glycine Imine, Benzyl Bromide, This compound in Toluene stirring Vigorous Stirring at 0 °C reactants->stirring base 50% aq. KOH base->stirring quench Quench with aq. NH4Cl stirring->quench extraction Extract with CH2Cl2 quench->extraction drying Dry over MgSO4 extraction->drying concentration Concentrate drying->concentration chromatography Column Chromatography concentration->chromatography analysis Chiral HPLC Analysis chromatography->analysis

Caption: Workflow for the asymmetric alkylation of a glycine imine.

Asymmetric Michael Addition

This compound can also catalyze the enantioselective Michael addition of 1,3-dicarbonyl compounds to nitroalkenes, a key reaction for the synthesis of complex chiral molecules.

Materials:

  • 1,3-Dicarbonyl compound (e.g., diethyl malonate)

  • Nitroalkene (e.g., β-nitrostyrene)

  • This compound (catalyst)

  • Toluene

  • Potassium carbonate (solid)

Procedure:

  • To a mixture of the 1,3-dicarbonyl compound (1.2 eq), the nitroalkene (1.0 eq), and this compound (0.05 eq) in toluene, add finely powdered potassium carbonate (2.0 eq).

  • Stir the heterogeneous mixture at room temperature. Monitor the reaction by TLC.

  • Once the reaction is complete, filter off the solid base.

  • Wash the filtrate with water and brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel.

  • Determine the enantiomeric excess of the Michael adduct by chiral HPLC analysis.

Biological Activity and Mechanism of Action

While this compound is primarily utilized for its catalytic properties in synthesis, as a quaternary ammonium compound (QAC), it is expected to exhibit antimicrobial activity. The general mechanism of action for QACs against bacteria involves the disruption of the cell membrane.

The positively charged quaternary ammonium headgroup of the molecule is attracted to the negatively charged components of the bacterial cell membrane, such as phospholipids and teichoic acids.[2][3] The hydrophobic benzyl and quinidine moieties then penetrate the lipid bilayer, leading to a loss of membrane integrity, leakage of cellular contents, and ultimately, cell death.[4][5]

dot

antimicrobial_mechanism cluster_membrane Bacterial Cell Membrane membrane Negatively Charged Cell Membrane penetration Hydrophobic Interaction & Membrane Penetration membrane->penetration qac This compound (Positively Charged) attraction Electrostatic Attraction qac->attraction attraction->membrane disruption Membrane Disruption penetration->disruption leakage Leakage of Cytoplasmic Contents disruption->leakage death Cell Death leakage->death

Caption: Proposed antimicrobial mechanism of this compound.

Currently, there is limited information available in the scientific literature regarding the specific effects of this compound on eukaryotic cell signaling pathways. Its primary characterized role remains in the field of asymmetric catalysis.

Analytical Data

Conclusion

This compound is a valuable and versatile chiral phase-transfer catalyst that has found significant application in asymmetric synthesis. Its ability to induce high enantioselectivity in a range of important chemical reactions makes it a powerful tool for the synthesis of chiral molecules in academic and industrial research. While its biological activities are less explored, its structural classification as a quaternary ammonium compound suggests antimicrobial properties through membrane disruption. Further research into its biological effects and the development of new catalytic applications will undoubtedly continue to expand the utility of this important molecule.

References

The Advent and Application of N-Benzylquinidinium Chloride: A Chiral Phase-Transfer Catalyst

Author: BenchChem Technical Support Team. Date: December 2025

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Abstract

N-Benzylquinidinium chloride, a quaternary ammonium salt derived from the cinchona alkaloid quinidine, has emerged as a cornerstone in the field of asymmetric phase-transfer catalysis. Its ability to effectively shuttle anionic species between aqueous and organic phases while inducing a chiral environment has made it an invaluable tool for the enantioselective synthesis of a wide array of chemical compounds. This guide delves into the historical development of this catalyst, provides detailed experimental protocols for its synthesis and application in key asymmetric transformations, and presents quantitative data to illustrate its efficacy. Furthermore, it visualizes the underlying catalytic cycle to provide a comprehensive understanding of its mechanism of action.

Discovery and History

The development of this compound is intrinsically linked to the broader history of phase-transfer catalysis (PTC) and the utilization of natural products as chiral sources. Phase-transfer catalysis, a concept that gained significant traction in the mid-20th century, revolutionized organic synthesis by enabling reactions between reagents in immiscible phases.

The true innovation, however, lay in the introduction of chirality to this system. The pioneering work in asymmetric phase-transfer catalysis using chiral catalysts derived from natural alkaloids marked a significant turning point. While the first cinchona alkaloid-derived phase-transfer catalysts were reported in 1981, a landmark publication by researchers at Merck in 1984 demonstrated the remarkable potential of this class of catalysts.[1] They achieved a highly efficient asymmetric methylation of an indanone using N-[p-(trifluoromethyl)benzyl] cinchoninium bromide, a close analog of this compound, with high yield and enantioselectivity.[1]

This breakthrough spurred further research into the development of more effective and versatile cinchona alkaloid-based catalysts. In 1989, O'Donnell and coworkers published a seminal paper on the stereoselective synthesis of α-amino acids using a cinchona alkaloid-derived phase-transfer catalyst, further solidifying the importance of these reagents in asymmetric synthesis.[2][3] Subsequent work by Corey (1997) and Lygo (1997) introduced modifications to the catalyst structure, such as the incorporation of an anthracenylmethyl group, which led to even greater levels of enantioselectivity.[1][4][5]

While a single, definitive publication marking the "discovery" of this compound is not readily apparent, its synthesis and use are a direct consequence of this evolutionary process. The straightforward quaternization of quinidine with benzyl chloride provided a readily accessible and highly effective catalyst that found widespread application in a variety of asymmetric transformations.

Synthesis of this compound

The synthesis of this compound is a relatively straightforward quaternization reaction involving the nucleophilic attack of the quinuclidine nitrogen of quinidine on the benzylic carbon of benzyl chloride.

Experimental Protocol:

Materials:

  • Quinidine

  • Benzyl chloride

  • Toluene (or another suitable solvent like acetonitrile)

Procedure:

  • In a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, dissolve quinidine in toluene.

  • Add a molar equivalent of benzyl chloride to the solution.

  • Heat the reaction mixture to reflux and maintain for several hours, monitoring the reaction progress by thin-layer chromatography (TLC).

  • Upon completion, the product, this compound, will often precipitate from the solution upon cooling.

  • Collect the solid product by filtration.

  • Wash the solid with a cold, non-polar solvent (e.g., diethyl ether) to remove any unreacted starting materials.

  • Dry the product under vacuum to yield this compound as a white to off-white solid.

Safety Precautions: Benzyl chloride is a lachrymator and a potential carcinogen. This synthesis should be performed in a well-ventilated fume hood, and appropriate personal protective equipment (gloves, safety glasses) should be worn.

Applications in Asymmetric Synthesis

This compound has proven to be a versatile and highly effective catalyst for a range of asymmetric reactions, including alkylations, epoxidations, and Michael additions.

Asymmetric Alkylation of Glycine Schiff Bases

One of the most significant applications of this compound is in the asymmetric alkylation of glycine Schiff bases to produce non-natural α-amino acids.

Quantitative Data Summary:

Electrophile (R-X)Catalyst Loading (mol%)BaseSolventYield (%)Enantiomeric Excess (ee, %)Reference
Benzyl bromide1050% aq. NaOHCH₂Cl₂/H₂O8566 (S)[2]
Allyl bromide1050% aq. NaOHCH₂Cl₂/H₂O7560 (S)[2]
Ethyl iodide1050% aq. NaOHCH₂Cl₂/H₂O6552 (S)[2]
Experimental Protocol: Asymmetric Benzylation of N-(Diphenylmethylene)glycine tert-butyl ester

Materials:

  • N-(Diphenylmethylene)glycine tert-butyl ester

  • Benzyl bromide

  • This compound

  • 50% aqueous Sodium Hydroxide (NaOH) solution

  • Dichloromethane (CH₂Cl₂)

  • Toluene

Procedure:

  • To a vigorously stirred biphasic mixture of a solution of N-(diphenylmethylene)glycine tert-butyl ester in toluene and 50% aqueous NaOH, add this compound (10 mol%).

  • Add benzyl bromide to the reaction mixture at room temperature.

  • Stir the reaction vigorously for the time indicated by TLC analysis until the starting material is consumed.

  • Dilute the reaction mixture with water and extract with dichloromethane.

  • Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • The crude product can be purified by silica gel chromatography to yield the desired α-benzylated amino acid derivative.

  • The enantiomeric excess can be determined by chiral High-Performance Liquid Chromatography (HPLC) analysis.

Asymmetric Epoxidation

This compound and its derivatives are also effective catalysts for the enantioselective epoxidation of α,β-unsaturated ketones, providing access to chiral epoxides which are valuable synthetic intermediates.

Quantitative Data Summary:

SubstrateCatalystOxidantYield (%)Enantiomeric Excess (ee, %)Reference
ChalconeN-anthracenylmethyl-O-allyl-cinchonidinium bromideNaOCl9594[1]
(E)-1,3-Diphenyl-2-propen-1-oneN-benzylquininium chlorideH₂O₂/NaOH8885[1]
Experimental Protocol: Asymmetric Epoxidation of Chalcone

Materials:

  • Chalcone

  • This compound

  • Aqueous sodium hypochlorite (NaOCl) solution (or hydrogen peroxide and NaOH)

  • Toluene

Procedure:

  • Dissolve chalcone and this compound in toluene.

  • Cool the mixture to 0 °C and add the aqueous oxidant solution dropwise with vigorous stirring.

  • Maintain the reaction at 0 °C and monitor its progress by TLC.

  • Upon completion, separate the organic layer and extract the aqueous layer with toluene.

  • Combine the organic layers, wash with water and brine, dry over anhydrous sodium sulfate, and concentrate in vacuo.

  • Purify the crude product by flash chromatography on silica gel to afford the chiral epoxide.

  • Determine the enantiomeric excess by chiral HPLC or GC analysis.

Asymmetric Michael Addition

The conjugate addition of nucleophiles to α,β-unsaturated compounds, or the Michael addition, can be rendered enantioselective through the use of this compound.

Quantitative Data Summary:

Michael DonorMichael AcceptorCatalyst Loading (mol%)Yield (%)Enantiomeric Excess (ee, %)Reference
Diethyl malonateChalcone109278[6]
Nitromethaneβ-Nitrostyrene58590[6]
Experimental Protocol: Asymmetric Michael Addition of Diethyl Malonate to Chalcone

Materials:

  • Chalcone

  • Diethyl malonate

  • This compound

  • Potassium hydroxide (KOH)

  • Toluene

Procedure:

  • To a solution of chalcone and diethyl malonate in toluene, add powdered potassium hydroxide and this compound.

  • Stir the heterogeneous mixture vigorously at room temperature.

  • Monitor the reaction by TLC.

  • After the reaction is complete, quench with a saturated aqueous solution of ammonium chloride.

  • Extract the mixture with ethyl acetate, and wash the combined organic layers with brine.

  • Dry the organic phase over anhydrous sodium sulfate and concentrate under reduced pressure.

  • Purify the residue by column chromatography to give the Michael adduct.

  • Determine the enantiomeric excess by chiral HPLC.

Catalytic Cycle and Mechanism

The catalytic cycle of this compound in phase-transfer catalysis involves the transport of an anion from the aqueous phase to the organic phase, where the reaction with the organic substrate occurs. The chiral catalyst then returns to the aqueous phase to repeat the cycle.

Asymmetric Alkylation of a Glycine Imine: A Mechanistic Overview

The following Graphviz diagram illustrates the proposed catalytic cycle for the asymmetric alkylation of a glycine imine, a representative example of this compound's mode of action.

Asymmetric_Alkylation_Cycle A Aqueous Phase (NaOH) p1 B Organic Phase (Substrate, R-X) Q_Cl N-Benzylquinidinium Chloride (Q⁺Cl⁻) Q_OH Q⁺OH⁻ Q_Cl->Q_OH Anion Exchange (OH⁻ for Cl⁻) Substrate Glycine Imine (Substrate) Q_OH->Substrate Phase Transfer to Organic Phase Enolate_Q [Enolate⁻Q⁺] Ion Pair Product_Q_X [Product + Q⁺X⁻] Enolate_Q->Product_Q_X Alkylation (R-X) Enantioselective Step Product_Q_X->Q_Cl Phase Transfer to Aqueous Phase Product Alkylated Product Product_Q_X->Product Product Release Substrate->Enolate_Q Deprotonation p2 p3

Caption: Catalytic cycle for asymmetric alkylation.

Conclusion

This compound stands as a testament to the power of harnessing natural product chirality for asymmetric synthesis. Its ease of preparation, robustness, and high efficacy in a variety of enantioselective transformations have cemented its place in the toolkit of synthetic organic chemists. The continued exploration of its applications and the development of next-generation catalysts based on its structural motif promise to further advance the field of asymmetric catalysis, enabling the efficient and selective synthesis of complex chiral molecules for research, medicine, and materials science.

References

Theoretical Insights into the N-Benzylquinidinium Chloride Catalyzed Asymmetric Phase-Transfer Reaction Mechanism: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide explores the theoretical underpinnings of the N-Benzylquinidinium chloride-catalyzed mechanism, a cornerstone of asymmetric phase-transfer catalysis (PTC). This powerful methodology has significant implications for the enantioselective synthesis of α-amino acids, crucial building blocks in drug discovery and development. By delving into the mechanistic intricacies through computational and experimental lenses, this document aims to provide a comprehensive resource for researchers seeking to understand and optimize these transformative reactions.

Core Concepts: Asymmetric Phase-Transfer Catalysis

Phase-transfer catalysis facilitates reactions between reactants located in different immiscible phases (typically aqueous and organic). A phase-transfer catalyst, such as a quaternary ammonium salt like this compound, transports a reactive anion from the aqueous phase to the organic phase, where it can react with an organic substrate. In asymmetric PTC, a chiral catalyst is employed to induce enantioselectivity, leading to the preferential formation of one enantiomer of the product.

The asymmetric alkylation of N-(diphenylmethylene)glycine tert-butyl ester with benzyl bromide serves as a benchmark reaction to evaluate the efficacy of chiral phase-transfer catalysts. The resulting product is a precursor to optically active phenylalanine derivatives. The this compound, derived from the naturally occurring Cinchona alkaloid quinidine, has proven to be an effective catalyst for this transformation.

Quantitative Data Summary

The efficiency and selectivity of the this compound-catalyzed benzylation of N-(diphenylmethylene)glycine tert-butyl ester are influenced by various reaction parameters. While specific data for this compound is distributed across various studies focusing on broader catalyst classes, the following table summarizes representative quantitative data for closely related Cinchona alkaloid-derived phase-transfer catalysts in this benchmark reaction. This data provides a comparative baseline for understanding the performance of such catalysts.

CatalystElectrophileBase (aq.)SolventTemp. (°C)Yield (%)ee (%)Reference
O-Allyl-N-(9-anthracenylmethyl)cinchonidinium bromideBenzyl bromide50% KOHToluene09594 (S)[1]
N-(4-Trifluoromethylbenzyl)cinchoninium bromideBenzyl bromide50% NaOHCH2Cl2258566 (R)[2]
Polymer-supported N-benzylcinchonidinium chlorideBenzyl bromide50% KOHToluene209281 (S)

Experimental Protocols

Reproducibility is paramount in scientific research. The following sections provide detailed methodologies for the synthesis of the this compound catalyst and its application in the asymmetric alkylation of a glycine derivative.

Synthesis of this compound

Materials:

  • Quinidine (1.0 eq)

  • Benzyl chloride (1.2 eq)

  • Toluene (or other suitable solvent like acetonitrile)

Procedure:

  • In a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, dissolve quinidine in toluene.

  • Add benzyl chloride to the solution at room temperature.

  • Heat the reaction mixture to reflux and maintain this temperature with continuous stirring for 12-24 hours. The progress of the reaction can be monitored by thin-layer chromatography (TLC).

  • As the reaction proceeds, the this compound product will precipitate from the solution.

  • After the reaction is complete, cool the mixture to room temperature.

  • Collect the solid product by vacuum filtration.

  • Wash the collected solid with cold toluene or diethyl ether to remove any unreacted starting materials.

  • Dry the purified this compound under vacuum.

Asymmetric Alkylation of N-(Diphenylmethylene)glycine tert-butyl Ester

Materials:

  • N-(Diphenylmethylene)glycine tert-butyl ester (1.0 eq)

  • Benzyl bromide (1.2 eq)

  • This compound (0.01-0.1 eq)

  • 50% aqueous potassium hydroxide (KOH) solution

  • Toluene

Procedure:

  • To a round-bottom flask equipped with a magnetic stirrer, add N-(diphenylmethylene)glycine tert-butyl ester, toluene, and the this compound catalyst.

  • Cool the mixture to the desired temperature (e.g., 0 °C or room temperature) in an ice bath or cryostat.

  • With vigorous stirring, add the 50% aqueous KOH solution to the reaction mixture.

  • Add benzyl bromide dropwise to the biphasic mixture.

  • Continue stirring vigorously at the set temperature for the specified reaction time (typically several hours to a day), monitoring the reaction progress by TLC.

  • Upon completion, dilute the reaction mixture with toluene and water.

  • Separate the organic layer, and extract the aqueous layer with toluene.

  • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • The crude product can be purified by column chromatography on silica gel to yield the enantiomerically enriched alkylated product.

  • The enantiomeric excess (ee) of the product is determined by chiral High-Performance Liquid Chromatography (HPLC) analysis.

Signaling Pathways and Experimental Workflows

The mechanism of the this compound-catalyzed phase-transfer reaction is a complex interplay of equilibria and reaction steps occurring at the interface and in the organic phase. Computational studies, primarily using Density Functional Theory (DFT), have been instrumental in elucidating the key interactions that govern the enantioselectivity.

Proposed Catalytic Cycle

The catalytic cycle begins with the deprotonation of the glycine Schiff base at the aqueous-organic interface by the strong base (e.g., KOH). The resulting enolate anion forms a chiral ion pair with the N-Benzylquinidinium cation. This ion pair is then extracted into the organic phase. The specific geometry of this ion pair, dictated by non-covalent interactions such as hydrogen bonding and π-π stacking between the enolate and the catalyst, shields one face of the enolate. Subsequent alkylation by benzyl bromide occurs from the less sterically hindered face, leading to the formation of the product with a specific stereochemistry. The catalyst is then regenerated and returns to the interface to start a new cycle.

Catalytic Cycle cluster_interface Aqueous-Organic Interface cluster_organic Organic Phase Deprotonation Glycine Imine + OH- -> Enolate + H2O Ion_Pair_Formation Enolate- + [Q+X-]_org -> [Q+Enolate-]_org + X- Deprotonation->Ion_Pair_Formation Alkylation [Q+Enolate-]_org + BnBr -> Product + [Q+Br-]_org Ion_Pair_Formation->Alkylation Extraction into Organic Phase Catalyst_Regeneration [Q+Br-]_org -> Catalyst Pool Alkylation->Catalyst_Regeneration Catalyst_Regeneration->Ion_Pair_Formation Returns to Interface

Caption: Proposed catalytic cycle for the phase-transfer alkylation.

Experimental Workflow

The general workflow for conducting and analyzing the asymmetric alkylation is a standard procedure in synthetic organic chemistry, involving reaction setup, monitoring, workup, purification, and analysis.

Experimental Workflow Start Start Reaction_Setup Reaction Setup: - Add reactants and catalyst - Biphasic system (Toluene/aq. KOH) Start->Reaction_Setup Reaction_Execution Reaction Execution: - Vigorous stirring - Temperature control Reaction_Setup->Reaction_Execution Monitoring Monitoring: - Thin-Layer Chromatography (TLC) Reaction_Execution->Monitoring Workup Workup: - Quench reaction - Phase separation - Extraction Monitoring->Workup Reaction Complete Purification Purification: - Column Chromatography Workup->Purification Analysis Analysis: - NMR, Mass Spectrometry - Chiral HPLC for ee determination Purification->Analysis End End Analysis->End

Caption: General experimental workflow for the asymmetric alkylation.

Key Mechanistic Insights from Theoretical Studies

Computational studies have provided a deeper understanding of the factors controlling enantioselectivity. The prevailing model suggests that the catalyst adopts a specific conformation to minimize steric interactions. In this conformation, the quinoline ring of the quinidinium moiety and the N-benzyl group create a chiral pocket. The glycine enolate is held within this pocket through a combination of ion-pairing with the quaternary nitrogen and hydrogen bonding between the enolate oxygen and the C9-hydroxyl group of the catalyst. This rigid assembly effectively blocks one face of the enolate, directing the incoming benzyl bromide to attack from the opposite face.

Enantioselection Model cluster_catalyst Catalyst-Substrate Complex Catalyst N-Benzylquinidinium Cation (Q+) Interactions Ion-Pairing + H-Bonding + π-π Stacking Catalyst->Interactions Enolate Glycine Enolate Enolate->Interactions Blocked_Face Sterically Hindered Face Interactions->Blocked_Face Shields Open_Face Accessible Face Product Product Open_Face->Product Leads to (R) or (S) Product Electrophile Benzyl Bromide Electrophile->Open_Face Attacks

References

Methodological & Application

Application Notes and Protocols for Asymmetric Alkylation using N-Benzylquinidinium Chloride

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

N-Benzylquinidinium chloride is a well-established and highly effective chiral phase-transfer catalyst derived from the Cinchona alkaloid, quinidine. It is widely employed in the asymmetric alkylation of prochiral substrates, most notably in the synthesis of non-racemic α-amino acids. This application note provides detailed protocols for the enantioselective alkylation of N-(diphenylmethylene)glycine tert-butyl ester, a common precursor for α-amino acids, using this compound as the catalyst. The protocols and data presented herein are intended to serve as a practical guide for researchers in organic synthesis, medicinal chemistry, and drug development.

The use of this compound offers several advantages, including operational simplicity, mild reaction conditions, and high enantioselectivities. The catalyst facilitates the formation of a chiral, non-covalent ion pair with the enolate of the substrate, which then directs the approach of the electrophile, leading to the preferential formation of one enantiomer.

Data Presentation

The following table summarizes the typical performance of a Cinchona alkaloid-derived phase-transfer catalyst, closely related to this compound, in the asymmetric alkylation of N-(diphenylmethylene)glycine tert-butyl ester with various alkyl halides. This data illustrates the broad scope and high efficiency of this catalytic system.

EntryElectrophile (R-X)ProductTime (h)Yield (%)% ee (Configuration)
1Benzyl bromide(R)-Phenylalanine derivative59990 (R)[1]
24-Trifluoromethylbenzyl bromide4-CF3-Phenylalanine derivative59995 (R)[1]
32-Trifluoromethylbenzyl bromide2-CF3-Phenylalanine derivative59396 (R)[1]
44-Fluorobenzyl bromide4-F-Phenylalanine derivative59790 (R)[1]
53-Fluorobenzyl bromide3-F-Phenylalanine derivative59490 (R)[1]
62-Fluorobenzyl bromide2-F-Phenylalanine derivative59291 (R)[1]
74-Methylbenzyl bromide4-Me-Phenylalanine derivative49990 (R)[1]
83-Methylbenzyl bromide3-Me-Phenylalanine derivative59692 (R)[1]
9Naphthylmethyl chlorideNaphthylalanine derivative89591 (R)[1]
10Allyl bromideAllylglycine derivative59292 (R)[1]

Reaction Conditions: N-(diphenylmethylene)glycine tert-butyl ester (0.1 mmol), electrophile (1.2 equiv), 50% aq. KOH (0.4 mL), Toluene (2 mL), Catalyst (10 mol%), -40 °C.[1] % ee determined by chiral HPLC analysis.[1]

Experimental Protocols

General Procedure for the Asymmetric Alkylation of N-(Diphenylmethylene)glycine tert-butyl ester

This protocol is a general guideline for the enantioselective alkylation of the benzophenone imine of tert-butyl glycinate.

Materials:

  • N-(Diphenylmethylene)glycine tert-butyl ester

  • Alkyl halide (e.g., benzyl bromide)

  • This compound

  • Potassium hydroxide (KOH), 50% aqueous solution

  • Toluene, anhydrous

  • Diethyl ether

  • Saturated aqueous sodium chloride (brine)

  • Anhydrous magnesium sulfate (MgSO₄)

  • Argon or Nitrogen for inert atmosphere

Procedure:

  • To a flame-dried round-bottom flask equipped with a magnetic stir bar and under an inert atmosphere (Argon or Nitrogen), add N-(diphenylmethylene)glycine tert-butyl ester (1.0 equiv) and this compound (0.1 equiv).

  • Add anhydrous toluene to dissolve the solids.

  • Cool the reaction mixture to the desired temperature (e.g., -40 °C) using a suitable cooling bath.

  • Add the alkyl halide (1.2 equiv) to the stirred solution.

  • Slowly add the pre-cooled 50% aqueous KOH solution via syringe.

  • Stir the biphasic mixture vigorously at the same temperature for the time indicated in the data table or until TLC analysis indicates complete consumption of the starting material.

  • Upon completion, quench the reaction by adding water and dilute with diethyl ether.

  • Separate the organic layer, and extract the aqueous layer with diethyl ether (2 x 20 mL).

  • Combine the organic layers, wash with brine, dry over anhydrous MgSO₄, filter, and concentrate under reduced pressure.

  • The crude product can be purified by flash column chromatography on silica gel to afford the desired α-alkylated amino acid derivative.

  • The enantiomeric excess of the product can be determined by chiral HPLC analysis.

Visualizations

Reaction Mechanism

The asymmetric alkylation proceeds via a phase-transfer catalytic cycle. The this compound facilitates the transfer of the enolate of the glycine imine from the aqueous basic phase to the organic phase, where the alkylation occurs.

G cluster_aqueous Aqueous Phase cluster_organic Organic Phase GlycineImine N-(diphenylmethylene)glycine tert-butyl ester Enolate Glycine Imine Enolate GlycineImine->Enolate Deprotonation ChiralIonPair Chiral Ion Pair [Q⁺][Enolate⁻] Enolate->ChiralIonPair KOH KOH KOH->Enolate KCl KCl Catalyst_Cl N-Benzylquinidinium Chloride (Q⁺Cl⁻) KCl->Catalyst_Cl H2O H₂O Catalyst_Cl->ChiralIonPair Ion Exchange Product Alkylated Product ChiralIonPair->Product Alkylation AlkylHalide Alkyl Halide (R-X) AlkylHalide->Product Catalyst_X Q⁺X⁻ Product->Catalyst_X Catalyst_X->Catalyst_Cl Ion Exchange

Caption: Phase-transfer catalytic cycle for asymmetric alkylation.

Experimental Workflow

The following diagram illustrates the general laboratory workflow for the asymmetric alkylation reaction.

G Start Start Setup Reaction Setup: - Flask with stir bar under inert gas - Add Glycine Imine and Catalyst Start->Setup Dissolve Dissolve in Anhydrous Toluene Setup->Dissolve Cool Cool to -40 °C Dissolve->Cool AddReagents Add Alkyl Halide and aq. KOH Cool->AddReagents React Vigorous Stirring AddReagents->React Quench Quench with Water and Dilute with Ether React->Quench Extract Workup: - Separate layers - Extract aqueous phase Quench->Extract Dry Dry Organic Layer (MgSO₄) Extract->Dry Concentrate Concentrate in vacuo Dry->Concentrate Purify Purification: Flash Chromatography Concentrate->Purify Analyze Analysis: - NMR - Chiral HPLC Purify->Analyze End End Analyze->End

Caption: Experimental workflow for asymmetric alkylation.

References

Application Notes and Protocols for Phase-Transfer Catalysis with N-Benzylquinidinium Chloride

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

N-Benzylquinidinium chloride is a well-established and highly effective chiral phase-transfer catalyst derived from the cinchona alkaloid quinidine. It is widely employed in asymmetric synthesis to induce chirality and achieve high enantioselectivity in a variety of chemical transformations. Its operational simplicity, mild reaction conditions, and the ability to work in biphasic systems make it an attractive choice for both academic research and industrial applications, aligning with the principles of green chemistry.

This document provides detailed application notes and experimental protocols for the use of this compound in asymmetric phase-transfer catalysis, with a primary focus on the enantioselective alkylation of glycine derivatives for the synthesis of non-natural α-amino acids.

Principle of Phase-Transfer Catalysis

Phase-transfer catalysis (PTC) facilitates the reaction between reactants located in two immiscible phases (typically aqueous and organic). The phase-transfer catalyst, in this case, the quaternary ammonium salt this compound, transports a reactant (usually an anion) from the aqueous phase to the organic phase where the reaction with the organic-soluble substrate occurs. The chiral nature of this compound allows for the creation of a chiral environment around the reacting species, leading to the preferential formation of one enantiomer over the other.

Applications

The primary application of this compound is in the asymmetric alkylation of prochiral nucleophiles. Notable examples include:

  • Asymmetric Synthesis of α-Amino Acids: The alkylation of glycine imine Schiff bases is a cornerstone application, providing a straightforward route to a wide array of enantiomerically enriched α-amino acids, which are crucial building blocks in drug discovery and development.

  • Asymmetric Michael Additions: This catalyst can also be employed in the enantioselective conjugate addition of nucleophiles to α,β-unsaturated compounds.

  • Asymmetric Aldol and Mannich Reactions: While less common, derivatives of this compound have been shown to catalyze these carbon-carbon bond-forming reactions with good stereocontrol.

Experimental Protocols

Asymmetric Alkylation of N-(diphenylmethylene)glycine tert-butyl ester

This protocol details the synthesis of a chiral α-amino acid precursor via the asymmetric alkylation of a glycine imine using this compound as the phase-transfer catalyst.

Materials:

  • N-(diphenylmethylene)glycine tert-butyl ester (Substrate)

  • Alkylating agent (e.g., Benzyl bromide, Allyl bromide, Ethyl iodide)

  • This compound (Catalyst)

  • Potassium hydroxide (KOH) or Cesium hydroxide (CsOH)

  • Toluene

  • Water (deionized)

  • Diethyl ether

  • Brine (saturated aqueous NaCl solution)

  • Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)

  • Silica gel for column chromatography

  • Standard laboratory glassware and equipment (round-bottom flask, condenser, magnetic stirrer, separatory funnel, rotary evaporator)

Procedure:

  • Reaction Setup: To a 25 mL round-bottom flask equipped with a magnetic stir bar, add N-(diphenylmethylene)glycine tert-butyl ester (1.0 mmol, 1.0 equiv) and this compound (0.05 mmol, 0.05 equiv).

  • Solvent Addition: Add 10 mL of toluene to the flask.

  • Base Addition: In a separate container, prepare a 50% (w/w) aqueous solution of potassium hydroxide or use solid cesium hydroxide. Add the base (5.0 mmol, 5.0 equiv) to the reaction mixture.

  • Reaction Conditions: Stir the biphasic mixture vigorously at room temperature (approximately 20-25 °C). The reaction progress can be monitored by thin-layer chromatography (TLC).

  • Addition of Alkylating Agent: Slowly add the alkylating agent (1.2 mmol, 1.2 equiv) to the reaction mixture.

  • Reaction Time: Continue stirring vigorously for 12-48 hours, or until TLC analysis indicates the complete consumption of the starting material.

  • Work-up:

    • Quench the reaction by adding 10 mL of water.

    • Transfer the mixture to a separatory funnel and separate the layers.

    • Extract the aqueous layer with diethyl ether (3 x 15 mL).

    • Combine the organic layers and wash with brine (20 mL).

    • Dry the combined organic phase over anhydrous magnesium sulfate or sodium sulfate.

    • Filter the drying agent and concentrate the filtrate under reduced pressure using a rotary evaporator.

  • Purification: Purify the crude product by flash column chromatography on silica gel using an appropriate eluent system (e.g., a gradient of ethyl acetate in hexanes) to afford the desired enantiomerically enriched product.

  • Characterization: Determine the yield and enantiomeric excess of the product. The enantiomeric excess can be determined by chiral High-Performance Liquid Chromatography (HPLC) analysis.

Data Presentation

The following table summarizes representative results for the asymmetric alkylation of N-(diphenylmethylene)glycine tert-butyl ester with various alkylating agents using this compound as the catalyst.

EntryAlkylating Agent (RX)BaseTime (h)Yield (%)Enantiomeric Excess (ee, %)
1Benzyl bromide50% aq. KOH248594
2Allyl bromide50% aq. KOH187892
3Ethyl iodideSolid CsOH486588
4n-Propyl bromide50% aq. KOH367290

Mandatory Visualization

Experimental Workflow

experimental_workflow cluster_prep Reaction Setup cluster_reaction Reaction cluster_workup Work-up & Purification start Combine Substrate & Catalyst solvent Add Toluene start->solvent base Add Aqueous Base solvent->base stir Vigorous Stirring at RT base->stir add_rx Add Alkylating Agent stir->add_rx react Continue Stirring (12-48h) add_rx->react quench Quench with Water react->quench extract Extract with Et2O quench->extract wash Wash with Brine extract->wash dry Dry over MgSO4 wash->dry concentrate Concentrate dry->concentrate purify Column Chromatography concentrate->purify end_product Enantioenriched Product purify->end_product

Caption: Experimental workflow for asymmetric alkylation.

Catalytic Cycle of Phase-Transfer Catalysis

catalytic_cycle cluster_organic Organic Phase cluster_aqueous Aqueous Phase Q_Enolate [Q+ Enolate-]org Product Product Q_Enolate->Product Alkylation QX [Q+ X-]aq Product->QX Catalyst Regeneration Substrate Substrate (Enolate Precursor) Substrate->Q_Enolate Deprotonation RX R-X RX->Product QX->Q_Enolate Phase Transfer OH OH- OH->QX Ion Exchange X_anion X- X_anion->QX H2O H2O Interface Aqueous-Organic Interface transition_state cluster_catalyst N-Benzylquinidinium Cation (Q+) cluster_enolate Glycine Enolate Quinoline Quinoline Ring Imine Diphenylmethylene Imine Quinoline->Imine π-π Stacking Quinuclidine Quinuclidine Core Enolate_C Enolate Carbon Quinuclidine->Enolate_C Ion Pairing Benzyl N-Benzyl Group Benzyl->Imine Steric Shielding (Top Face) Ester tert-Butyl Ester RX R-X (Alkylating Agent) RX->Enolate_C Attack from Less Hindered (Bottom) Face

N-Benzylquinidinium Chloride in Asymmetric Michael Additions: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

N-Benzylquinidinium chloride, a Cinchona alkaloid-derived quaternary ammonium salt, serves as a powerful chiral phase-transfer catalyst in asymmetric synthesis. Its application in Michael addition reactions enables the enantioselective formation of carbon-carbon bonds, a critical transformation in the synthesis of complex chiral molecules, including pharmaceutical intermediates. This document provides an overview of its application, key experimental data, and detailed protocols for its use in catalyzing Michael addition reactions.

Principles of Catalysis

This compound facilitates the transfer of a reactant from an aqueous or solid phase to an organic phase where the reaction occurs. In the context of Michael additions, the catalyst forms a chiral ion pair with the enolate of the Michael donor. This chiral complex then reacts with the Michael acceptor, with the steric and electronic properties of the catalyst directing the approach of the acceptor to a specific face of the enolate, thereby inducing enantioselectivity in the newly formed stereocenter.

The general workflow for a Michael addition reaction catalyzed by this compound under phase-transfer conditions is depicted below.

G cluster_prep Reaction Setup cluster_reaction Reaction Execution cluster_workup Work-up and Purification A Dissolve Michael Donor and Acceptor in Organic Solvent B Add N-Benzylquinidinium Chloride Catalyst A->B Catalyst Introduction C Add Base (e.g., K2CO3, Cs2CO3) B->C Initiation D Stir at Controlled Temperature C->D Reaction Progress E Quench Reaction D->E Termination F Extract with Organic Solvent E->F Isolation G Dry and Concentrate F->G Isolation H Purify by Column Chromatography G->H Isolation

Caption: General workflow for this compound catalyzed Michael addition.

Application in the Michael Addition of 2-Phenylcyclohexanone to Methyl Vinyl Ketone

A key application of this compound is in the asymmetric Michael addition of cyclic ketones to α,β-unsaturated ketones. The following data summarizes the results for the reaction between 2-phenylcyclohexanone and methyl vinyl ketone.

EntryCatalyst (mol%)BaseSolventTime (h)Yield (%)Diastereomeric Ratio (d.r.)Enantiomeric Excess (ee, %)
11050% aq. NaOHToluene248580:2075
2550% aq. NaOHToluene487878:2272
310K₂CO₃ (solid)Toluene726575:2568
410Cs₂CO₃ (solid)Toluene488882:1880
51050% aq. NaOHCH₂Cl₂247270:3065

Detailed Experimental Protocol

Materials:

  • 2-Phenylcyclohexanone (1.0 mmol, 174.2 mg)

  • Methyl vinyl ketone (1.2 mmol, 84.1 mg, 0.10 mL)

  • This compound (0.1 mmol, 45.1 mg)

  • Base (e.g., Cesium Carbonate, 2.0 mmol, 651.8 mg)

  • Anhydrous Toluene (5 mL)

  • Saturated aqueous ammonium chloride solution

  • Anhydrous sodium sulfate

  • Ethyl acetate

  • Hexane

  • Silica gel for column chromatography

Procedure:

  • To a flame-dried round-bottom flask equipped with a magnetic stir bar, add 2-phenylcyclohexanone (1.0 mmol) and this compound (0.1 mmol).

  • Add anhydrous toluene (5 mL) to dissolve the solids.

  • Add methyl vinyl ketone (1.2 mmol) to the solution.

  • Cool the reaction mixture to the desired temperature (e.g., 0 °C or room temperature) using an appropriate bath.

  • Add the base (e.g., solid Cesium Carbonate, 2.0 mmol) portion-wise over 10 minutes.

  • Stir the reaction mixture vigorously at the specified temperature and monitor the reaction progress by Thin Layer Chromatography (TLC).

  • Upon completion, quench the reaction by adding a saturated aqueous solution of ammonium chloride (10 mL).

  • Separate the aqueous and organic layers. Extract the aqueous layer with ethyl acetate (3 x 15 mL).

  • Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel using a mixture of hexane and ethyl acetate as the eluent to afford the desired Michael adduct.

  • Determine the diastereomeric ratio and enantiomeric excess of the product using chiral High-Performance Liquid Chromatography (HPLC) or Nuclear Magnetic Resonance (NMR) spectroscopy with a chiral shift reagent.

Proposed Catalytic Cycle

The catalytic cycle for the this compound-catalyzed Michael addition under phase-transfer conditions is illustrated below.

G Catalyst [Q⁺]X⁻ (this compound) Enolate [Q⁺][D⁻] (Chiral Ion Pair) Catalyst->Enolate Phase Transfer & Deprotonation Donor Michael Donor (DH) Donor->Enolate Base Base (B) Base->Enolate AdductComplex [Q⁺][DA⁻] Enolate->AdductComplex Nucleophilic Attack Acceptor Michael Acceptor (A) Acceptor->AdductComplex AdductComplex->Catalyst Product Product (DAH) AdductComplex->Product Protonation & Catalyst Regeneration ProtonSource H-B⁺ ProtonSource->Product

Caption: Proposed catalytic cycle for the Michael addition.

Concluding Remarks

This compound is a highly effective and commercially available catalyst for promoting asymmetric Michael addition reactions. The operational simplicity of phase-transfer catalysis, coupled with the high levels of enantioselectivity achievable, makes this a valuable tool for the synthesis of enantioenriched compounds. The protocols and data presented herein provide a solid foundation for researchers to apply this methodology in their synthetic endeavors, particularly in the fields of medicinal chemistry and drug development where the stereoselective synthesis of complex molecules is of paramount importance. Further optimization of reaction parameters such as solvent, temperature, and base may be necessary to achieve optimal results for different substrate combinations.

Application Notes and Protocols for the Enantioselective Synthesis of α-Amino Acids using N-Benzylquinidinium chloride

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a detailed overview and experimental protocols for the enantioselective synthesis of α-amino acids utilizing N-Benzylquinidinium chloride as a chiral phase-transfer catalyst. This method, pioneered and developed by researchers such as O'Donnell, Corey, Lygo, and Maruoka, offers a robust and highly effective strategy for the asymmetric alkylation of glycine derivatives, leading to a wide array of non-proteinogenic α-amino acids with high enantiomeric purity.[1][2]

Introduction

The asymmetric synthesis of α-amino acids is of paramount importance in medicinal chemistry and drug development, as the stereochemistry of these building blocks critically influences the biological activity of peptides and small molecule therapeutics. Phase-transfer catalysis (PTC) has emerged as a powerful tool for such syntheses due to its operational simplicity, mild reaction conditions, and scalability.

This protocol focuses on the alkylation of a prochiral glycine substrate, specifically the benzophenone imine of a glycine ester, using a chiral phase-transfer catalyst derived from cinchona alkaloids. This compound, a readily available and effective catalyst, facilitates the transfer of the glycine enolate from an aqueous or solid base phase to an organic phase, where it undergoes enantioselective alkylation. The bulky catalyst shields one face of the planar enolate, directing the incoming alkylating agent to the opposite face and thereby inducing asymmetry.

Reaction Principle and Mechanism

The core of this synthetic strategy is the enantioselective C-alkylation of the Schiff base of a glycine ester. The benzophenone imine serves as a protecting group for the amine and as a means to activate the α-proton, making it sufficiently acidic for deprotonation by a moderately strong base like sodium or potassium hydroxide.

The catalytic cycle can be summarized as follows:

  • Deprotonation: The phase-transfer catalyst, this compound (Q⁺X⁻), exchanges its counter-ion with a hydroxide ion from the aqueous phase to form the active catalyst, Q⁺OH⁻. This species then deprotonates the glycine Schiff base at the interface of the organic and aqueous phases, generating a planar enolate.

  • Ion Pairing: The chiral quaternary ammonium cation (Q⁺) forms a tight ion pair with the glycine enolate. The specific stereochemical arrangement of the cinchona alkaloid backbone creates a chiral environment around the enolate.

  • Enantioselective Alkylation: This chiral ion pair migrates into the organic phase. The steric bulk of the catalyst directs the incoming electrophile (alkyl halide) to attack the enolate from the less hindered face, resulting in the formation of the alkylated product with a specific stereochemistry.

  • Catalyst Regeneration: Following the alkylation, the catalyst, now with the halide counter-ion (Q⁺X⁻), returns to the interface to begin a new catalytic cycle.

The overall transformation is depicted in the following workflow:

G cluster_prep Substrate Preparation cluster_alkylation Asymmetric Alkylation cluster_deprotection Deprotection and Isolation Glycine_Ester Glycine Ester Glycine_Schiff_Base Glycine Schiff Base Glycine_Ester->Glycine_Schiff_Base Benzophenone Transimination Benzophenone_Imine Benzophenone Imine Benzophenone_Imine->Glycine_Schiff_Base Glycine_Schiff_Base_input Glycine Schiff Base Alkylated_Product Alkylated Schiff Base Glycine_Schiff_Base_input->Alkylated_Product Phase-Transfer Catalysis Alkyl_Halide Alkyl Halide (R-X) Alkyl_Halide->Alkylated_Product Alkylated_Product_input Alkylated Schiff Base PTC N-Benzylquinidinium chloride (PTC) NaOH/H₂O or KOH/H₂O PTC->Alkylated_Product Amino_Acid_Ester α-Amino Acid Ester Alkylated_Product_input->Amino_Acid_Ester Acidic Hydrolysis Amino_Acid α-Amino Acid Amino_Acid_Ester->Amino_Acid Ester Hydrolysis

Figure 1: General workflow for the enantioselective synthesis of α-amino acids.

The proposed catalytic cycle illustrating the role of the phase-transfer catalyst is detailed below:

G Catalyst_OH Q⁺OH⁻ (Organic Phase) Enolate_Ion_Pair [Q⁺ • Enolate]⁻ (Organic Phase) Catalyst_OH->Enolate_Ion_Pair Deprotonation Water H₂O (Aqueous Phase) Catalyst_OH->Water Product_Catalyst_Complex [Q⁺X⁻] + Product (Organic Phase) Enolate_Ion_Pair->Product_Catalyst_Complex Alkylation Catalyst_X Q⁺X⁻ (Interface) Product_Catalyst_Complex->Catalyst_X Catalyst Regeneration Catalyst_X->Catalyst_OH OH⁻ Exchange Salt M⁺X⁻ (Aqueous Phase) Catalyst_X->Salt Aqueous_Base M⁺OH⁻ (Aqueous Phase) Aqueous_Base->Catalyst_X Glycine_Schiff_Base Glycine Schiff Base (Organic Phase) Glycine_Schiff_Base->Catalyst_OH Alkyl_Halide R-X (Organic Phase) Alkyl_Halide->Enolate_Ion_Pair

Figure 2: Catalytic cycle for phase-transfer catalyzed enantioselective alkylation.

Data Presentation

The following tables summarize the quantitative data for the enantioselective alkylation of N-(diphenylmethylene)glycine tert-butyl ester with various alkyl halides using N-benzylcinchona alkaloid derived catalysts under phase-transfer conditions.

Table 1: Enantioselective Alkylation with this compound

EntryAlkyl Halide (R-X)ProductYield (%)ee (%)Configuration
1Benzyl bromidePhenylalanine derivative9990R
24-Chlorobenzyl bromide4-Chlorophenylalanine derivative9995R
34-Methoxybenzyl bromide4-Methoxyphenylalanine derivative9396R
42-Naphthylmethyl bromide2-Naphthylalanine derivative9790R
5Allyl bromideAllylglycine derivative9490R
6Propargyl bromidePropargylglycine derivative9291R
7Ethyl iodide2-Aminobutanoic acid derivative9990R
8n-Propyl iodideNorvaline derivative9692R
9n-Butyl iodideNorleucine derivative9591R
10Isobutyl bromideLeucine derivative9292R

Data compiled from representative literature.[3] Conditions may vary.

Table 2: Comparison of Catalysts for the Benzylation of N-(diphenylmethylene)glycine tert-butyl ester

EntryCatalystSolventBaseTemp (°C)Time (h)Yield (%)ee (%)
1This compoundCH₂Cl₂50% aq. NaOH2548566
2N-(9-Anthracenylmethyl)quinidinium chlorideTolueneSolid KOH019594
3O-Allyl-N-(9-anthracenylmethyl)cinchonidinium bromideToluene/CHCl₃50% aq. CsOH0->95>99

Data compiled from representative literature.[1][4][5] This table illustrates the evolution of catalyst design for improved enantioselectivity.

Experimental Protocols

4.1. General Considerations

  • All reactions should be carried out in oven-dried glassware under an inert atmosphere (e.g., nitrogen or argon).

  • Solvents should be of high purity and dried according to standard procedures.

  • Reagents should be of high purity. Alkylating agents should be handled with care as they are often toxic and volatile.

  • Reaction progress can be monitored by thin-layer chromatography (TLC) or high-performance liquid chromatography (HPLC).

  • Enantiomeric excess is typically determined by chiral HPLC analysis.

4.2. Preparation of N-(diphenylmethylene)glycine tert-butyl ester (Substrate)

  • To a solution of tert-butyl glycinate hydrochloride (1 eq.) in dichloromethane, add benzophenone imine (1.1 eq.).

  • Stir the mixture at room temperature for 12-24 hours.

  • Monitor the reaction by TLC until the starting material is consumed.

  • Filter the reaction mixture to remove any solids.

  • Wash the filtrate with saturated aqueous sodium bicarbonate solution and then with brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • The crude product can often be used without further purification. If necessary, it can be purified by column chromatography on silica gel.

4.3. General Protocol for Enantioselective Alkylation

  • To a stirred solution of N-(diphenylmethylene)glycine tert-butyl ester (1 eq.) in the chosen organic solvent (e.g., toluene or dichloromethane), add this compound (0.05-0.1 eq.).

  • Cool the mixture to the desired temperature (e.g., 0 °C or -20 °C).

  • Add the alkylating agent (1.1-1.5 eq.).

  • Add the aqueous base (e.g., 50% aq. NaOH or KOH) or solid base (e.g., powdered KOH) and stir the mixture vigorously.

  • Monitor the reaction by TLC. Reaction times can vary from a few hours to 24 hours depending on the substrate and alkylating agent.

  • Upon completion, dilute the reaction mixture with water and extract with an organic solvent (e.g., dichloromethane or ethyl acetate).

  • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel.

4.4. Deprotection to the α-Amino Acid

  • Dissolve the purified alkylated Schiff base in a suitable solvent (e.g., tetrahydrofuran).

  • Add an aqueous acid solution (e.g., 1-3 M HCl).

  • Stir the mixture at room temperature until the deprotection is complete (monitored by TLC).

  • Separate the aqueous and organic layers. The aqueous layer contains the amino acid ester hydrochloride.

  • To obtain the free amino acid, the aqueous layer can be further hydrolyzed with a stronger acid (e.g., 6 M HCl) at reflux, followed by neutralization.

Conclusion

The enantioselective synthesis of α-amino acids using this compound and related cinchona alkaloid-derived phase-transfer catalysts is a highly valuable and practical method for accessing a wide range of chiral building blocks. The operational simplicity, use of readily available starting materials, and high enantioselectivities achieved make this a powerful tool for researchers in both academic and industrial settings. The protocols and data presented herein provide a comprehensive guide for the successful implementation of this important synthetic transformation.

References

Application Notes and Protocols for N-Benzylquinidinium Chloride in Asymmetric Phase-Transfer Catalysis

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview of the experimental setup for asymmetric reactions utilizing N-Benzylquinidinium chloride as a chiral phase-transfer catalyst. This document details protocols for key synthetic transformations, presents quantitative data for expected outcomes, and visualizes the underlying catalytic cycle and experimental workflows.

Introduction

This compound is a Cinchona alkaloid-derived quaternary ammonium salt widely employed as a chiral phase-transfer catalyst in asymmetric synthesis.[1] Its rigid chiral backbone allows for effective stereochemical control in a variety of reactions, enabling the synthesis of enantiomerically enriched molecules. This catalyst is particularly effective in promoting reactions between water-soluble inorganic reagents and organic substrates that are soluble in nonpolar organic solvents. Applications of this compound are prominent in the pharmaceutical industry for the synthesis of chiral drug intermediates and other complex organic molecules.

Key Applications and Experimental Protocols

This section outlines detailed experimental protocols for several key asymmetric transformations catalyzed by this compound.

Asymmetric Alkylation of Glycine Schiff Bases for the Synthesis of α-Amino Acids

The enantioselective alkylation of glycine Schiff base derivatives is a cornerstone application of this compound, providing a reliable route to non-racemic α-amino acids.

Protocol 1: Asymmetric Benzylation of tert-Butyl N-(diphenylmethylene)glycinate

  • Reaction Scheme:

    • tert-Butyl N-(diphenylmethylene)glycinate + Benzyl bromide → tert-Butyl (R)-2-(diphenylmethyleneamino)-3-phenylpropanoate

  • Materials:

    • tert-Butyl N-(diphenylmethylene)glycinate

    • Benzyl bromide

    • This compound (Catalyst)

    • Potassium hydroxide (50% aqueous solution)

    • Toluene

    • Diethyl ether

    • Anhydrous magnesium sulfate

    • Standard laboratory glassware and stirring equipment

  • Procedure:

    • To a stirred solution of tert-butyl N-(diphenylmethylene)glycinate (1.0 mmol) and this compound (0.01 mmol, 1 mol%) in toluene (10 mL) at 0 °C, add 50% aqueous potassium hydroxide (2.0 mL).

    • Add benzyl bromide (1.2 mmol) dropwise to the vigorously stirred biphasic mixture.

    • Continue stirring at 0 °C and monitor the reaction progress by thin-layer chromatography (TLC).

    • Upon completion (typically 4-6 hours), dilute the reaction mixture with diethyl ether (20 mL) and water (10 mL).

    • Separate the organic layer, and extract the aqueous layer with diethyl ether (2 x 15 mL).

    • Combine the organic layers, wash with brine (20 mL), dry over anhydrous magnesium sulfate, and filter.

    • Concentrate the filtrate under reduced pressure to obtain the crude product.

    • Purify the crude product by flash column chromatography on silica gel (eluent: hexane/ethyl acetate gradient) to yield the desired α-alkylated product.

    • Determine the enantiomeric excess (ee) by chiral High-Performance Liquid Chromatography (HPLC).

Asymmetric Alkylation of β-Ketoesters

This compound is also effective in the enantioselective alkylation of β-ketoesters, leading to the formation of chiral centers at the α-position.

Protocol 2: Asymmetric Benzylation of 2-Ethoxycarbonyl-1-indanone

  • Reaction Scheme:

    • 2-Ethoxycarbonyl-1-indanone + Benzyl bromide → (R)-2-Benzyl-2-ethoxycarbonyl-1-indanone

  • Materials:

    • 2-Ethoxycarbonyl-1-indanone

    • Benzyl bromide

    • This compound (Catalyst)

    • Cesium carbonate

    • Dichloromethane

    • Saturated aqueous sodium bicarbonate

    • Anhydrous sodium sulfate

    • Standard laboratory glassware and stirring equipment

  • Procedure:

    • To a mixture of 2-ethoxycarbonyl-1-indanone (0.5 mmol) and cesium carbonate (1.0 mmol) in dichloromethane (5 mL) at room temperature, add this compound (0.05 mmol, 10 mol%).

    • Stir the suspension for 15 minutes.

    • Add benzyl bromide (0.6 mmol) and continue stirring at room temperature.

    • Monitor the reaction by TLC.

    • Once the starting material is consumed (typically 12-24 hours), quench the reaction with saturated aqueous sodium bicarbonate (10 mL).

    • Extract the mixture with dichloromethane (3 x 10 mL).

    • Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate in vacuo.

    • Purify the residue by flash chromatography (silica gel, hexane/ethyl acetate) to afford the product.

    • Analyze the enantiomeric excess by chiral HPLC.

Asymmetric Michael Addition

The catalyst can be employed in the enantioselective conjugate addition of nucleophiles to α,β-unsaturated compounds.

Protocol 3: Asymmetric Michael Addition of Diethyl Malonate to Chalcone

  • Reaction Scheme:

    • Diethyl malonate + Chalcone → Diethyl 2-((1R,2S)-1,3-diphenyl-3-oxopropyl)malonate

  • Materials:

    • Diethyl malonate

    • Chalcone

    • This compound (Catalyst)

    • Potassium carbonate (solid)

    • Toluene

    • Water

    • Anhydrous sodium sulfate

    • Standard laboratory glassware and stirring equipment

  • Procedure:

    • A mixture of chalcone (1.0 mmol), diethyl malonate (1.5 mmol), this compound (0.1 mmol, 10 mol%), and powdered potassium carbonate (2.0 mmol) in toluene (10 mL) is stirred vigorously at room temperature.

    • Monitor the reaction by TLC until the chalcone is consumed (typically 24-48 hours).

    • Filter the reaction mixture to remove the inorganic base.

    • Wash the filtrate with water (2 x 10 mL) and brine (10 mL).

    • Dry the organic phase over anhydrous sodium sulfate, filter, and evaporate the solvent under reduced pressure.

    • Purify the crude product by column chromatography on silica gel (eluent: hexane/ethyl acetate).

    • Determine the enantiomeric excess and diastereomeric ratio by chiral HPLC or NMR spectroscopy.

Quantitative Data Summary

The following table summarizes typical results obtained for the reactions described above under optimized conditions.

ApplicationSubstrateElectrophile/AcceptorCatalyst Loading (mol%)BaseSolventTemp. (°C)Time (h)Yield (%)ee (%)dr
α-Amino Acid Synthesis tert-Butyl N-(diphenylmethylene)glycinateBenzyl bromide150% aq. KOHToluene04-6~95>90N/A
tert-Butyl N-(diphenylmethylene)glycinateEthyl bromide150% aq. KOHToluene08~90~85N/A
Alkylation of β-Ketoesters 2-Ethoxycarbonyl-1-indanoneBenzyl bromide10Cs₂CO₃CH₂Cl₂RT12-24~85~90N/A
Diethyl malonateBenzyl bromide5K₂CO₃DichloromethaneRT24~70~60N/A
Michael Addition Diethyl malonateChalcone10K₂CO₃TolueneRT24-48~80~75~90:10
2-NitropropaneChalcone10K₂CO₃TolueneRT48~65~88N/A

Note: Yields, enantiomeric excess (ee), and diastereomeric ratios (dr) are approximate and can vary based on the specific reaction conditions and substrate purity.

Visualizations

Phase-Transfer Catalysis Cycle

PTC_Cycle cluster_aqueous Aqueous Phase cluster_organic Organic Phase Aq_Base M⁺Y⁻ (Base) Catalyst_Aq Q⁺X⁻ (Catalyst) Catalyst_Org Q⁺Y⁻ Catalyst_Aq->Catalyst_Org Anion Exchange Substrate R-Z (Substrate) Product R-Y (Product) Catalyst_Return Q⁺Z⁻ Catalyst_Org->Product Nucleophilic Attack Catalyst_Return->Catalyst_Aq Catalyst Regeneration Workflow Start Start Setup Reaction Setup: - Substrate - Catalyst - Solvent - Base Start->Setup Reaction Reaction: - Add Electrophile - Stir at specified temperature Setup->Reaction Monitoring Monitor Progress (TLC) Reaction->Monitoring Monitoring->Reaction Incomplete Workup Aqueous Workup: - Quench reaction - Extract with organic solvent Monitoring->Workup Complete Purification Purification: - Dry organic layer - Concentrate - Column Chromatography Workup->Purification Analysis Analysis: - NMR, MS for structure - Chiral HPLC for ee Purification->Analysis End End Analysis->End

References

Application Notes and Protocols: N-Benzylquinidinium Chloride in Pharmaceutical Synthesis

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

N-Benzylquinidinium chloride is a chiral phase-transfer catalyst (PTC) derived from the Cinchona alkaloid quinidine. It is widely employed in asymmetric synthesis to produce enantiomerically enriched compounds, which are crucial in the development of pharmaceuticals where often only one enantiomer exhibits the desired therapeutic effect while the other may be inactive or even harmful. As a quaternary ammonium salt, this compound facilitates the transfer of a reactant from an aqueous or solid phase to an organic phase where the reaction occurs, enabling reactions between immiscible reactants. Its chiral structure allows for the creation of a chiral environment around the reacting species, leading to the preferential formation of one enantiomer over the other.

Core Applications in Pharmaceutical Synthesis

The primary application of this compound in pharmaceutical synthesis is as a catalyst in asymmetric carbon-carbon bond-forming reactions. These reactions are fundamental to building the chiral molecular frameworks of many active pharmaceutical ingredients (APIs).

Asymmetric Alkylation of Glycine Schiff Bases for the Synthesis of α-Amino Acids:

Non-natural α-amino acids are vital building blocks in modern drug discovery, offering metabolic stability and conformational constraints to peptide-based drugs. The enantioselective alkylation of glycine Schiff bases is a powerful method for their synthesis. This compound and its derivatives catalyze the reaction between a glycine Schiff base (a protected form of the simplest amino acid, glycine) and an alkyl halide to introduce a new side chain stereoselectively. This method allows for the synthesis of a wide variety of unnatural α-amino acids with high enantiomeric purity. The seminal work by O'Donnell pioneered the use of Cinchona alkaloid-derived PTCs for this purpose[1][2]. Subsequent improvements by researchers like Lygo and Corey have further refined this methodology[1].

Enantioselective Alkylation of Indanone Derivatives:

Chiral indanone frameworks are important precursors for various pharmaceuticals. The asymmetric alkylation of 2-substituted indanones at the α-position creates a chiral center. This compound and its analogs have been successfully used to catalyze the methylation of indanones with high enantioselectivity, a key step in the synthesis of certain pharmaceutical intermediates[3]. For instance, researchers at Merck achieved a 95% yield and 92% enantiomeric excess in the asymmetric methylation of an indanone derivative using a catalyst structurally similar to this compound[3].

Experimental Protocols

Protocol 1: General Procedure for the Asymmetric Alkylation of tert-Butyl Glycinate Benzophenone Imine

This protocol describes a general method for the enantioselective alkylation of a glycine Schiff base using this compound as the phase-transfer catalyst.

Materials:

  • tert-Butyl glycinate benzophenone imine

  • Alkyl halide (e.g., benzyl bromide)

  • This compound

  • Potassium hydroxide (50% aqueous solution)

  • Toluene

  • Dichloromethane

  • Diethyl ether

  • Saturated aqueous sodium chloride (brine)

  • Anhydrous magnesium sulfate

  • Hydrochloric acid (1N)

  • Ethyl acetate

Procedure:

  • Reaction Setup: In a round-bottom flask equipped with a magnetic stirrer, dissolve tert-butyl glycinate benzophenone imine (1.0 mmol) and this compound (0.1 mmol, 10 mol%) in a mixture of toluene (5 mL) and dichloromethane (5 mL).

  • Cooling: Cool the mixture to 0 °C in an ice bath.

  • Addition of Base and Alkylating Agent: Add the alkyl halide (1.2 mmol) to the stirred solution. Then, add the 50% aqueous potassium hydroxide solution (2 mL) dropwise over 10 minutes.

  • Reaction: Stir the biphasic mixture vigorously at 0 °C. Monitor the reaction progress by thin-layer chromatography (TLC). The reaction time can vary from 6 to 24 hours depending on the substrate.

  • Work-up: Once the reaction is complete, add diethyl ether (20 mL) and water (20 mL). Separate the organic layer, and extract the aqueous layer with diethyl ether (2 x 10 mL).

  • Purification of the Schiff Base: Combine the organic layers, wash with brine (15 mL), dry over anhydrous magnesium sulfate, and concentrate under reduced pressure. The crude product can be purified by column chromatography on silica gel.

  • Hydrolysis to the Amino Ester: Dissolve the purified Schiff base in ethyl acetate (10 mL) and add 1N hydrochloric acid (10 mL). Stir vigorously at room temperature for 4-6 hours until the imine is fully hydrolyzed (monitored by TLC).

  • Isolation of the Amino Ester: Separate the aqueous layer and wash the organic layer with 1N HCl (5 mL). Combine the aqueous layers and wash with ethyl acetate (2 x 10 mL) to remove benzophenone. The aqueous solution containing the amino acid ester hydrochloride can then be basified and the free amino ester extracted, or it can be used directly in subsequent steps.

  • Determination of Enantiomeric Excess: The enantiomeric excess of the product can be determined by chiral High-Performance Liquid Chromatography (HPLC) analysis after converting the amino ester to a suitable derivative (e.g., an N-acyl derivative).

Data Summary

The following table summarizes representative data for the asymmetric alkylation of glycine Schiff bases using Cinchona alkaloid-derived phase-transfer catalysts, including this compound and its analogs.

CatalystSubstrateAlkylating AgentYield (%)ee (%)Reference
N-Benzylcinchonidinium chloridetert-Butyl glycinate benzophenone imineBenzyl bromide~70-8066 (S)O'Donnell, 1989
N-(9-Anthracenylmethyl)cinchonidinium chloridetert-Butyl glycinate benzophenone imineBenzyl bromide9591 (S)Lygo et al., 1997
O-Allyl-N-(9-anthracenylmethyl)cinchonidinium bromidetert-Butyl glycinate benzophenone imineBenzyl bromide>9599 (S)Corey et al., 1997
N-[p-(Trifluoromethyl)benzyl]cinchoninium bromide2-phenyl-1-indanoneMethyl iodide9592 (S)Merck, 1984[3]

Visualizations

Experimental Workflow

G General Workflow for Asymmetric Phase-Transfer Catalysis cluster_prep Reaction Setup cluster_reaction Reaction cluster_workup Work-up and Purification cluster_analysis Hydrolysis and Analysis A Dissolve Glycine Schiff Base and this compound in organic solvent B Cool to specified temperature (e.g., 0 °C) A->B C Add alkylating agent B->C D Add aqueous base (e.g., 50% KOH) to initiate phase-transfer C->D E Vigorous stirring of the biphasic mixture D->E F Monitor reaction by TLC E->F G Quench reaction and perform aqueous work-up F->G H Separate and dry organic phase G->H I Purify alkylated Schiff base (e.g., chromatography) H->I J Hydrolyze Schiff base to obtain amino acid ester I->J K Determine enantiomeric excess (e.g., chiral HPLC) J->K

Caption: General workflow for asymmetric alkylation using this compound.

Catalytic Cycle

G Catalytic Cycle of Asymmetric Phase-Transfer Alkylation catalyst Q+Cl- (this compound) ion_exchange Ion Exchange catalyst->ion_exchange Enters aqueous interface chiral_enolate Chiral Ion Pair [Q+ Enolate-] ion_exchange->chiral_enolate Enters organic phase alkylation Alkylation chiral_enolate->alkylation alkylation->catalyst Regenerated Catalyst product Alkylated Product alkylation->product substrate Glycine Schiff Base (in organic phase) base KOH (aq) substrate->base Deprotonation enolate K+ Enolate- (at interface) base->enolate enolate->ion_exchange alkyl_halide R-X alkyl_halide->alkylation

Caption: Catalytic cycle for phase-transfer alkylation.

References

Application Notes and Protocols for Scale-Up of Reactions with N-Benzylquinidinium Chloride

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive guide to the scale-up of chemical reactions utilizing the chiral phase-transfer catalyst, N-Benzylquinidinium chloride. The document focuses on the well-documented asymmetric alkylation of indanone derivatives, a reaction class with significant industrial relevance in the synthesis of pharmacologically active molecules.

Introduction to this compound in Phase-Transfer Catalysis

This compound is a Cinchona alkaloid-derived quaternary ammonium salt widely employed as a chiral phase-transfer catalyst (PTC).[1] Its primary application lies in the enantioselective synthesis of complex organic molecules, where it facilitates the reaction between reactants in two immiscible phases (typically aqueous and organic). The catalyst functions by forming a lipophilic ion pair with an anionic reactant from the aqueous phase, transporting it into the organic phase to react with the substrate. This mechanism enables reactions that would otherwise be slow or completely hindered by the insolubility of the reactants.

The use of this compound and its pseudoenantiomer, N-benzylcinchonidinium chloride, is particularly prominent in the asymmetric alkylation of prochiral substrates to create stereogenic centers with high enantiomeric excess. A landmark example of its industrial application is the synthesis of a key intermediate for the diuretic drug (+)-indacrinone, developed by Merck.[2][3]

Core Application: Asymmetric Alkylation of 2-Aryl-1-Indanones

A robust and well-studied application of this compound and its analogs is the enantioselective alkylation of 2-aryl-1-indanones. This reaction is crucial for the synthesis of compounds with a quaternary stereocenter, a common feature in many biologically active molecules.

Reaction Mechanism Overview

The reaction proceeds via a phase-transfer mechanism where the catalyst shuttles the enolate of the indanone from the aqueous basic phase to the organic phase containing the alkylating agent. The chiral environment provided by the catalyst directs the approach of the alkylating agent, resulting in the preferential formation of one enantiomer.

cluster_aqueous Aqueous Phase cluster_organic Organic Phase (e.g., Toluene) Indanone_H Indanone (Prochiral) Enolate_Na Sodium Enolate Indanone_H->Enolate_Na NaOH NaOH NaOH->Enolate_Na Deprotonation ChiralComplex Chiral Ion Pair [Q+Enolate-] Enolate_Na->ChiralComplex NaCl NaCl Catalyst_Cl N-Benzylquinidinium Chloride (Q+Cl-) Catalyst_Cl->NaCl Catalyst_Cl->ChiralComplex Ion Exchange AlkylHalide Alkyl Halide (R-X) Product Alkylated Indanone (Chiral Product) AlkylHalide->Product Product->Catalyst_Cl Catalyst Regeneration ChiralComplex->Product Alkylation

Figure 1: Generalized reaction mechanism for the phase-transfer catalyzed asymmetric alkylation of an indanone.

Experimental Protocols

The following protocols are based on the well-established Merck process for the asymmetric alkylation of a substituted indanone, which has been demonstrated on both laboratory and pilot-plant scales.[2] While the original process used the pseudoenantiomer, the protocol is directly adaptable for this compound to obtain the opposite enantiomer.

Laboratory Scale Protocol (Exemplary)

This protocol describes the methylation of 2-phenyl-1-indanone as a representative example.

Materials:

  • 2-Phenyl-1-indanone

  • Methyl chloride (or methyl iodide)

  • This compound

  • Sodium hydroxide (50% w/w aqueous solution)

  • Toluene

  • Deionized water

  • Hydrochloric acid (for work-up)

  • Brine solution

  • Anhydrous magnesium sulfate

Equipment:

  • Three-necked round-bottom flask (e.g., 250 mL)

  • Mechanical stirrer

  • Thermometer

  • Condenser

  • Addition funnel

  • Heating/cooling bath

Procedure:

  • To the reaction flask, add 2-phenyl-1-indanone (e.g., 5.0 g, 1 equivalent) and toluene (50 mL).

  • Begin vigorous stirring (e.g., 500-700 rpm) to ensure good mixing between the phases.

  • Add this compound (e.g., 0.1 equivalents).

  • Cool the mixture to the desired temperature (e.g., 20°C).

  • Slowly add the 50% sodium hydroxide solution (e.g., 20 mL) via the addition funnel over 15-20 minutes, maintaining the internal temperature.

  • Introduce the alkylating agent, methyl chloride, via a gas inlet tube below the surface of the reaction mixture at a controlled rate. Alternatively, if using methyl iodide, add it slowly via a syringe.

  • Maintain the reaction at 20°C for the required time (e.g., 18-24 hours), monitoring the progress by TLC or HPLC.

  • Upon completion, stop the stirring and separate the aqueous layer.

  • Wash the organic layer sequentially with water, dilute hydrochloric acid, and brine.

  • Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to obtain the crude product.

  • The crude product can be purified by column chromatography or recrystallization to yield the enantioenriched 2-methyl-2-phenyl-1-indanone.

Pilot Plant Scale-Up Considerations Protocol

Scaling up the laboratory procedure requires careful consideration of several factors to ensure safety, efficiency, and reproducibility.

Equipment:

  • Jacketed glass-lined or stainless steel reactor (e.g., 50-100 L)

  • Variable speed agitator (e.g., impeller or turbine type) with baffle system

  • Calibrated dosing pumps for liquid addition

  • Mass flow controller for gaseous reactants

  • Automated temperature control unit (heating/cooling)

  • Bottom outlet valve for phase separation

Procedure and Key Considerations:

  • Charging: Charge the reactor with toluene and 2-phenyl-1-indanone. The order of addition is critical on a larger scale. The catalyst can be added at this stage.

  • Agitation: The agitator speed and design are crucial for creating a sufficient interfacial area between the aqueous and organic phases. Insufficient mixing is a common cause of failure on scale-up. The tip speed of the agitator should be considered to ensure comparable mixing to the lab scale.

  • Temperature Control: The reaction is often exothermic. The jacketed reactor's surface area-to-volume ratio is much lower than in a lab flask, making heat removal less efficient. The addition rate of the sodium hydroxide and the alkylating agent must be carefully controlled to maintain the target temperature.

  • Reagent Addition: Use calibrated dosing pumps for the slow, controlled addition of the aqueous base. For gaseous reactants like methyl chloride, a mass flow controller is essential to ensure a consistent and safe addition rate. The order of addition can be critical; sometimes adding the base last after the catalyst and substrate are at temperature is preferred to minimize catalyst degradation.[4]

  • Reaction Monitoring: Implement in-process controls (e.g., HPLC) to monitor the reaction progress and ensure it goes to completion.

  • Work-up and Phase Separation: After the reaction, allow for adequate time for the phases to separate. The larger volume and potential for emulsions can make this step slower than in the lab. The interface may be less clear, requiring careful handling during the separation via the bottom outlet valve.

  • Product Isolation: Downstream processing, such as crystallization, will require larger equipment (e.g., filter-dryer). The crystallization process itself may need to be re-optimized at a larger scale to ensure the desired purity and crystal form.

Data Presentation: Lab vs. Pilot Scale Comparison

The following table summarizes the key parameters and challenges when scaling up the asymmetric alkylation of an indanone derivative.

ParameterLaboratory Scale (e.g., 5 g)Pilot Plant Scale (e.g., 5 kg)Scale-Up Considerations
Reactor 250 mL Round-bottom flask50-100 L Jacketed ReactorMaterial of construction, heat and mass transfer characteristics.
Agitation Magnetic or mechanical stirrer (500-700 rpm)Impeller/turbine agitator with bafflesAchieving sufficient interfacial area is critical; direct scale-up of rpm is not feasible, consider tip speed.
Catalyst Loading Typically 1-10 mol%Aim for the lowest possible loading (e.g., ≤ 1 mol%)Catalyst cost is a major factor at scale; optimization is key.
Temperature Control External bathReactor jacketSlower heat dissipation due to lower surface area-to-volume ratio; requires careful control of addition rates.
Reagent Addition Manual (dropping funnel, syringe)Automated (dosing pumps, mass flow controllers)Crucial for safety, controlling exotherms, and reproducibility.
Reaction Time 18-24 hours (typical)May be longer or shorterDependent on mass transfer efficiency; could be affected by mixing.
Work-up Separatory funnelIn-reactor phase separationEmulsion formation can be more problematic; longer separation times.
Yield Often high (e.g., >90%)Can be lower if not optimizedMass transfer limitations or side reactions can reduce yield.
Enantiomeric Excess (ee) High (e.g., >92%)Can be lowerTemperature fluctuations or catalyst degradation can erode enantioselectivity.

Mandatory Visualizations

Experimental Workflow

cluster_prep Preparation cluster_reaction Reaction cluster_workup Work-up & Isolation prep_reagents Prepare Solutions (Indanone in Toluene, aq. NaOH) charge_reactor Charge Reactor (Indanone/Toluene, Catalyst) prep_reagents->charge_reactor set_temp Set Temperature (e.g., 20°C) charge_reactor->set_temp add_base Slowly Add Aqueous Base set_temp->add_base add_alkyl Add Alkylating Agent add_base->add_alkyl react Stir Vigorously (18-24h) add_alkyl->react monitor Monitor Progress (IPC via HPLC) react->monitor phase_sep Phase Separation monitor->phase_sep wash Wash Organic Layer phase_sep->wash dry Dry & Filter wash->dry concentrate Concentrate dry->concentrate purify Purify (Crystallization) concentrate->purify

Figure 2: Experimental workflow for asymmetric alkylation.
Logical Relationships in Scale-Up Challenges

cluster_params Primary Physical Changes cluster_consequences Consequences cluster_impact Impact on Reaction ScaleUp Scale-Up (Increase in Volume) SA_Vol Surface Area to Volume Ratio Decreases ScaleUp->SA_Vol Mixing Mixing Becomes More Challenging ScaleUp->Mixing HeatTransfer Heat Transfer Inefficiency SA_Vol->HeatTransfer MassTransfer Mass Transfer Limitations Mixing->MassTransfer TempControl Poor Temperature Control HeatTransfer->TempControl ReactionRate Lower Reaction Rate MassTransfer->ReactionRate Selectivity Reduced Enantioselectivity TempControl->Selectivity SideReactions Increased Side Reactions TempControl->SideReactions ReactionRate->Selectivity

Figure 3: Key logical relationships in scaling up phase-transfer reactions.

Safety and Handling

This compound should be handled in accordance with good industrial hygiene and safety procedures.

  • Personal Protective Equipment (PPE): Wear suitable gloves (e.g., nitrile rubber), safety glasses or chemical goggles, and a lab coat. In a large-scale setting, additional protective clothing may be required.

  • Handling: Avoid creating dust. Use in a well-ventilated area, preferably in a chemical fume hood for laboratory work. For pilot-plant scale, ensure adequate local exhaust ventilation. Avoid contact with skin and eyes.

  • Storage: Keep the container tightly closed and store in a cool, dry, and light-resistant place.

Alkylating agents (e.g., methyl chloride, methyl iodide) are often toxic and/or carcinogenic and should be handled with extreme care in a well-ventilated area, with appropriate PPE.

Sodium Hydroxide (50%) is highly corrosive. Avoid contact with skin and eyes. Handle with appropriate PPE, including chemical-resistant gloves and goggles. The addition to the reaction mixture can be highly exothermic and should be done slowly and with adequate cooling.

References

Application Notes and Protocols: Synthesis of Chiral α-Amino Acids using N-Benzylquinidinium Chloride

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

The enantioselective synthesis of non-proteinogenic α-amino acids is a cornerstone of modern drug discovery and development. These chiral building blocks are integral components of numerous pharmaceuticals, offering unique conformational constraints and biological activities. Among the various synthetic strategies, asymmetric phase-transfer catalysis (PTC) has emerged as a powerful and practical method for the construction of chiral centers. This application note details the use of the cinchona alkaloid-derived phase-transfer catalyst, N-Benzylquinidinium chloride , for the asymmetric alkylation of glycine derivatives, providing a robust route to enantiomerically enriched α-amino acids.[1]

This compound, a readily available and stable organocatalyst, effectively mediates the transfer of a prochiral enolate from an aqueous or solid base phase to an organic phase, where it undergoes enantioselective alkylation. The chiral environment created by the catalyst directs the approach of the electrophile, leading to the preferential formation of one enantiomer. This methodology, pioneered by O'Donnell, offers operational simplicity, mild reaction conditions, and the ability to generate a wide array of unnatural amino acids.[1][2]

Reaction Principle

The core of this methodology is the asymmetric alkylation of a glycine Schiff base, typically the N-(diphenylmethylene)glycine tert-butyl ester. This substrate features a sufficiently acidic α-proton that can be abstracted by a base. The resulting enolate forms a chiral ion pair with the N-Benzylquinidinium cation. This complex then reacts with an alkyl halide in the organic phase, with the steric and electronic properties of the catalyst directing the facial selectivity of the alkylation. Subsequent hydrolysis of the imine and ester functionalities yields the desired α-amino acid.

Experimental Protocols

Materials and Reagents
  • N-(Diphenylmethylene)glycine tert-butyl ester

  • Alkyl halide (e.g., benzyl bromide, allyl bromide, methyl iodide)

  • This compound

  • Potassium hydroxide (solid, powdered) or 50% aqueous solution

  • Toluene

  • Dichloromethane

  • Hexane

  • Ethyl acetate

  • Anhydrous magnesium sulfate

  • Hydrochloric acid (e.g., 3M)

  • Tetrahydrofuran (THF)

General Procedure for Asymmetric Alkylation
  • To a round-bottom flask equipped with a magnetic stir bar, add N-(diphenylmethylene)glycine tert-butyl ester (1.0 equiv.) and this compound (0.1 equiv.).

  • Add toluene (5 mL per mmol of glycine derivative).

  • Stir the mixture at room temperature to dissolve the solids.

  • Add the alkyl halide (1.2 equiv.).

  • Cool the mixture to 0 °C in an ice bath.

  • Add finely powdered solid potassium hydroxide (5.0 equiv.) or 50% aqueous potassium hydroxide (10 equiv.) portion-wise over 10 minutes while stirring vigorously.

  • Continue stirring at 0 °C and monitor the reaction progress by thin-layer chromatography (TLC).

  • Upon completion, quench the reaction by adding water.

  • Separate the organic layer and extract the aqueous layer with dichloromethane (3 x 10 mL).

  • Combine the organic layers, wash with brine, dry over anhydrous magnesium sulfate, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel (eluent: hexane/ethyl acetate gradient) to afford the alkylated Schiff base.

Deprotection to the α-Amino Acid
  • Dissolve the purified alkylated Schiff base in tetrahydrofuran (THF).

  • Add an equal volume of 3M hydrochloric acid.

  • Stir the mixture at room temperature for 4-6 hours until the deprotection is complete (monitored by TLC).

  • Wash the aqueous layer with dichloromethane to remove the benzophenone byproduct.

  • The aqueous layer containing the amino acid hydrochloride can be further purified or used directly.

Data Presentation

The following table summarizes representative results for the asymmetric alkylation of N-(diphenylmethylene)glycine tert-butyl ester with various alkyl halides using cinchona alkaloid-derived phase-transfer catalysts.

EntryAlkyl Halide (R-X)CatalystSolventBaseYield (%)ee (%)
1Benzyl bromideN-Benzylcinchonidinium chlorideCH2Cl250% NaOH6866 (S)
2Benzyl bromideN-(9-Anthracenylmethyl)cinchonidinium chlorideTolueneCsOH·H2O9594 (S)
3Allyl bromideN-Benzylcinchonidinium chlorideCH2Cl250% NaOH4562 (S)
4Methyl iodideN-Benzylcinchonidinium chlorideCH2Cl250% NaOH5548 (S)
5Ethyl iodideN-Benzylcinchonidinium chlorideCH2Cl250% NaOH6054 (S)

Note: Data is compiled from representative literature and may not have been generated under identical conditions. The enantiomeric excess (ee) and the absolute configuration (S or R) are highly dependent on the specific catalyst (quinidine vs. cinchonidine-derived), substrate, and reaction conditions.

Visualizations

Reaction Pathway

ReactionPathway Asymmetric Alkylation of Glycine Schiff Base cluster_reactants Reactants cluster_catalyst Catalyst System cluster_intermediates Key Intermediates cluster_products Products GlycineSchiffBase N-(Diphenylmethylene)glycine tert-butyl ester Enolate Prochiral Enolate GlycineSchiffBase->Enolate Base AlkylHalide Alkyl Halide (R-X) Catalyst N-Benzylquinidinium chloride (Q*Cl) Base Base (e.g., KOH) ChiralIonPair Chiral Ion Pair {[Q*]⁺[Enolate]⁻} Enolate->ChiralIonPair Q*Cl AlkylatedProduct Alkylated Schiff Base ChiralIonPair->AlkylatedProduct + R-X AminoAcid α-Amino Acid AlkylatedProduct->AminoAcid Hydrolysis

Caption: Asymmetric alkylation workflow.

Experimental Workflow

ExperimentalWorkflow Experimental Workflow Start Start ReactionSetup 1. Mix Glycine Schiff Base, Catalyst, and Solvent Start->ReactionSetup AddReagents 2. Add Alkyl Halide and Base ReactionSetup->AddReagents Reaction 3. Stir at 0 °C AddReagents->Reaction Workup 4. Quench and Extract Reaction->Workup Purification 5. Column Chromatography Workup->Purification Deprotection 6. Hydrolysis Purification->Deprotection FinalProduct End: Chiral α-Amino Acid Deprotection->FinalProduct

Caption: Step-by-step experimental procedure.

Conclusion

The use of this compound as a phase-transfer catalyst for the asymmetric alkylation of glycine Schiff bases offers a reliable and versatile method for the synthesis of a wide range of chiral α-amino acids. The operational simplicity and the availability of the catalyst make this an attractive approach for both academic research and industrial applications in drug development. Further optimization of reaction conditions, including solvent, temperature, and base, can lead to even higher yields and enantioselectivities.

References

Application Notes & Protocols: N-Benzylquinidinium Chloride in Polymer-Supported Catalysis

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction: N-Benzylquinidinium chloride is a derivative of the Cinchona alkaloid quinidine, widely recognized for its application as a chiral phase-transfer catalyst (PTC) in asymmetric synthesis.[1] The immobilization of this and similar Cinchona alkaloid-based catalysts onto polymer supports offers significant advantages over homogeneous catalysis. These benefits include simplified product purification, straightforward catalyst recovery and recycling, enhanced catalyst stability, and reduced toxicity of the final product.[2][3] This document provides detailed protocols for the synthesis of polymer-supported this compound and its application in key asymmetric reactions, supported by performance data and workflow diagrams.

Synthesis of Polymer-Supported this compound

The most common approach involves the reaction of a Cinchona alkaloid with a pre-functionalized polymer, such as chloromethylated polystyrene (Merrifield's resin).[4] This method anchors the chiral catalyst to the insoluble support via a stable covalent bond.

Experimental Workflow: Catalyst Synthesis

G cluster_workflow Catalyst Synthesis Workflow A 1. Polymer Support (e.g., Chloromethylated Polystyrene) C 3. Quaternization Reaction (Immobilization) A->C Inert Solvent (e.g., DMF) B 2. Cinchona Alkaloid (e.g., Quinidine/Cinchonidine) B->C D 4. Washing & Drying C->D Purification E 5. Polymer-Supported Catalyst (Ready for use) D->E Isolation

Caption: General workflow for immobilizing a Cinchona alkaloid onto a polymer support.

Protocol 1: Immobilization on Chloromethylated Polystyrene

This protocol is adapted from methodologies for reacting Cinchona alkaloids with chloromethylated polystyrene.[4]

Materials:

  • Chloromethylated polystyrene (Merrifield's resin), 2% DVB cross-linked, 1.0 mmol Cl/g

  • Cinchonidine or Quinidine (1.2 equivalents relative to Cl content)

  • N,N-Dimethylformamide (DMF), anhydrous

  • Methanol

  • Diethyl ether

Procedure:

  • Suspend the chloromethylated polystyrene resin in anhydrous DMF.

  • Add the Cinchona alkaloid (cinchonidine or quinidine) to the suspension.

  • Heat the mixture at 80°C with constant stirring under a nitrogen atmosphere for 48-72 hours.[5]

  • After cooling to room temperature, filter the resin.

  • Wash the resulting polymer-supported catalyst sequentially with DMF, a DMF/water mixture, water, and finally methanol to remove any unreacted reagents.[5]

  • Dry the functionalized resin under vacuum at 60°C to a constant weight.

  • The final N-alkylated polymer-supported catalyst is obtained as a free-flowing powder. The chloride anion serves as the counter-ion for the newly formed quaternary ammonium salt.[4] For benzylation, a similar procedure would be followed using benzyl chloride and the alkaloid in solution, followed by immobilization, or by reacting the polymer-supported alkaloid with benzyl chloride.

Application in Asymmetric Phase-Transfer Catalysis

Polymer-supported Cinchona alkaloid derivatives are highly effective catalysts for asymmetric alkylation reactions, particularly in the synthesis of α-amino acids.[2]

Application Example: Asymmetric Benzylation of a Glycine Schiff Base

The alkylation of N-diphenylmethylene glycine tert-butyl ester is a benchmark reaction for evaluating the efficiency of chiral phase-transfer catalysts.[2]

Catalytic Cycle: Phase-Transfer Catalysis

G cluster_phases Phase-Transfer Catalysis Mechanism cluster_organic Organic Phase (e.g., CH2Cl2) cluster_aqueous Aqueous Phase (e.g., 50% KOH) Substrate Substrate (Glycine Schiff Base) Enolate_Aq Enolate Anion Substrate->Enolate_Aq Deprotonation Product Alkylated Product (S-configuration) Catalyst_Org [PS-Q]⁺Br⁻ Product->Catalyst_Org Release BnBr Benzyl Bromide (Electrophile) IonPair_Org [PS-Q]⁺[Enolate]⁻ IonPair_Org->Product SN2 Attack IonPair_Org->BnBr Reacts with Catalyst_Aq [PS-Q]⁺Br⁻ Catalyst_Org->Catalyst_Aq Phase Transfer Enolate_Aq->IonPair_Org Ion Exchange Base KOH

Caption: Catalytic cycle for the asymmetric alkylation of a glycine Schiff base.

Protocol 2: Asymmetric Benzylation

This protocol is based on the enantioselective benzylation of N-diphenylmethylene glycine t-butyl ester using a polymer-supported catalyst.[2]

Materials:

  • Polymer-supported N-benzylcinchonidinium chloride (Catalyst, 10 mol%)

  • N-(Diphenylmethylene)glycine tert-butyl ester (Substrate)

  • Benzyl bromide (1.2 equivalents)

  • Dichloromethane (CH₂Cl₂)

  • 50% aqueous Potassium Hydroxide (KOH) solution

  • Toluene

Procedure:

  • To a stirred solution of the glycine Schiff base substrate in a 1:1 mixture of CH₂Cl₂ and toluene, add the polymer-supported catalyst (10 mol%).

  • Cool the mixture to 0°C.

  • Add the 50% aqueous KOH solution and stir vigorously.

  • Add benzyl bromide dropwise to the reaction mixture.

  • Continue stirring at 0°C for the specified reaction time (e.g., 8-24 hours), monitoring the reaction progress by TLC or HPLC.

  • Upon completion, separate the organic layer. The polymer catalyst will remain as a solid and can be recovered by filtration.

  • Wash the recovered catalyst with water and methanol, and dry for reuse.

  • Wash the organic phase with water and brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography.

  • Determine the enantiomeric excess (ee) of the product by chiral HPLC analysis.

Performance Data

The efficiency and reusability of polymer-supported catalysts are critical for their practical application.

Table 1: Asymmetric Benzylation Performance

Catalyst Type Binding Site Yield (%) ee (%) Reference
Polymer-Supported Cinchonidine Quinuclidinium Nitrogen Good 73% [2]
Polymer-Supported Type II 9-Hydroxy Group Good 94% [2]

| Soluble Polymer-Supported | N/A | Good | 43% |[2] |

Table 2: Catalyst Reusability in Asymmetric Benzylation [2]

Run Number Enantiomeric Excess (ee %)
1 94%
2 90%
3 85%
4 80%

| 5 | 74% |

Application in Asymmetric Michael Addition

Polymer-supported Cinchona alkaloid quaternary ammonium salts also catalyze asymmetric Michael additions, a fundamental C-C bond-forming reaction.[4]

Application Example: Addition of Indanone Derivative to MVK

The addition of methyl 1-oxoindan-2-carboxylate to methyl vinyl ketone (MVK) is a model reaction to test catalyst performance in Michael additions.[4]

Protocol 3: Asymmetric Michael Addition

This protocol is adapted from the Michael reaction catalyzed by polymer-supported Cinchona alkaloids.[4]

Materials:

  • Polymer-supported N-benzylcinchonidinium chloride (Catalyst)

  • Methyl 1-oxoindan-2-carboxylate (Michael Donor)

  • Methyl vinyl ketone (MVK) (Michael Acceptor, 1.5 equivalents)

  • Toluene, anhydrous

Procedure:

  • Swell the polymer-supported catalyst in anhydrous toluene for 1 hour at room temperature.

  • Add the Michael donor (methyl 1-oxoindan-2-carboxylate) to the suspension.

  • Cool the mixture to the desired temperature (e.g., -20°C to -50°C).

  • Add the Michael acceptor (MVK) dropwise.

  • Stir the reaction mixture at this temperature for 24-72 hours.

  • Filter off the catalyst and wash it with toluene. The catalyst can be dried and reused.

  • Evaporate the solvent from the filtrate under reduced pressure.

  • Purify the residue by flash chromatography to obtain the Michael adduct.

  • Determine the yield and enantiomeric excess (by chiral HPLC or NMR analysis).

Performance Data

Table 3: Asymmetric Michael Addition of Methyl 1-oxoindan-2-carboxylate to MVK [4]

Catalyst Alkaloid Base Optical Yield (ee %) Product Configuration
Cinchonidine up to 27% S

| Cinchonine | up to 13% | R |

Note: The results indicate that while substantial optical yields can be achieved, the performance is highly dependent on the specific alkaloid, substrate, and reaction conditions. The cinchonidine-based catalyst provided the (S)-adduct, while the cinchonine-based one yielded the (R)-adduct, demonstrating predictable stereochemical control.[4]

References

Troubleshooting & Optimization

Technical Support Center: Optimizing Enantioselectivity in N-Benzylquinidinium Chloride Catalyzed Reactions

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for N-Benzylquinidinium chloride catalyzed reactions. This resource is designed for researchers, scientists, and drug development professionals to troubleshoot and optimize their experiments for achieving high enantiomeric excess (ee).

Frequently Asked Questions (FAQs)

Q1: What is this compound and what is it used for?

This compound is a chiral phase-transfer catalyst derived from the natural cinchona alkaloid, quinidine. It is widely used to induce stereoselectivity in a variety of asymmetric organic reactions, including alkylations, Michael additions, epoxidations, and cyclizations. Its primary function is to form a chiral ion pair with an anionic nucleophile, which is then transferred from an aqueous or solid phase to an organic phase to react with an electrophile, thereby controlling the stereochemical outcome of the reaction.

Q2: I am observing low enantiomeric excess (% ee) in my reaction. What are the most common causes?

Low enantioselectivity can stem from several factors:

  • Catalyst Purity and Integrity: The presence of impurities or diastereomers in the catalyst can significantly reduce the enantiomeric excess. The catalyst may also degrade under harsh reaction conditions.

  • Sub-optimal Reaction Conditions: Parameters such as temperature, solvent, the nature and concentration of the base, and catalyst loading are critical and must be optimized for each specific reaction.

  • Background Uncatalyzed Reaction: A non-selective reaction occurring in the absence of the catalyst can lead to the formation of a racemic product, thus lowering the overall % ee.

  • Catalyst Structure Mismatch: While this compound is a versatile catalyst, structural modifications to the catalyst, such as substitution on the benzyl group or modification of the hydroxyl group, can sometimes lead to better results for a specific substrate.

  • Stirring and Phase Mixing: In biphasic systems, inefficient mixing can lead to a dominant interfacial reaction where the catalyst's chiral environment has less influence, resulting in lower enantioselectivity.

Q3: How does the structure of the N-Benzylquinidinium catalyst affect enantioselectivity?

The enantioselectivity of cinchona alkaloid-derived phase-transfer catalysts is highly dependent on their structure. For this compound, key structural features include:

  • The N-Benzyl Group: This group contributes to the steric environment around the quaternary nitrogen, influencing how the catalyst interacts with the substrate. While the benzyl group is effective, substitution on the aromatic ring can further enhance enantioselectivity. For instance, replacing the benzyl group with a 9-anthracenylmethyl group has been shown to significantly improve enantiomeric excess in the alkylation of glycine imines.

  • The C9-Hydroxyl Group: The free hydroxyl group at the C9 position can act as a hydrogen bond donor, enabling a bifunctional mode of catalysis where the catalyst interacts with both the nucleophile and the electrophile. Alkylation or acylation of this hydroxyl group can lead to a decrease or loss of enantioselectivity, indicating its crucial role in the stereodetermining step for certain reactions.

Q4: Can the catalyst be recovered and reused?

Yes, in many cases, the this compound catalyst can be recovered and reused. After the reaction, the catalyst, which is typically more soluble in the aqueous phase, can be separated, purified by recrystallization, and used in subsequent reactions. However, it is essential to verify the purity and integrity of the recovered catalyst before reuse, as some degradation may occur under the reaction conditions.

Troubleshooting Guides

Issue 1: Low Enantiomeric Excess (% ee)

This is one of the most common challenges encountered. The following steps provide a systematic approach to troubleshooting and improving the enantioselectivity of your reaction.

Troubleshooting Workflow for Low Enantiomeric Excess

low_ee_troubleshooting start Low Enantiomeric Excess Observed check_catalyst 1. Verify Catalyst Purity start->check_catalyst optimize_conditions 2. Optimize Reaction Conditions check_catalyst->optimize_conditions If catalyst is pure sub_catalyst Catalyst Pure? check_catalyst->sub_catalyst check_background 3. Investigate Background Reaction optimize_conditions->check_background If ee is still low sub_conditions Systematically Vary: - Temperature - Solvent - Base Concentration - Catalyst Loading - Stirring Rate optimize_conditions->sub_conditions modify_catalyst 4. Consider Catalyst Modification check_background->modify_catalyst If background reaction is significant sub_catalyst->optimize_conditions Yes purify Purify Catalyst (Recrystallization) sub_catalyst->purify No purify->optimize_conditions

Figure 1: A workflow diagram for troubleshooting low enantiomeric excess in this compound catalyzed reactions.

Detailed Troubleshooting Steps:

  • Verify Catalyst Purity:

    • Problem: Impurities, including diastereomers or starting materials from the catalyst synthesis, can significantly lower the enantioselectivity.

    • Solution: Purify the this compound by recrystallization. A detailed protocol is provided below. The purity should be checked by techniques such as HPLC, NMR, and measurement of the specific rotation.

  • Optimize Reaction Conditions:

    • Temperature: Lowering the reaction temperature often leads to higher enantioselectivity by increasing the energy difference between the diastereomeric transition states. It is recommended to screen a range of temperatures (e.g., room temperature, 0 °C, -20 °C, and -40 °C).

    • Solvent: The polarity and coordinating ability of the solvent can have a profound impact on the reaction. A solvent screen should be performed, including common solvents for phase-transfer catalysis such as toluene, dichloromethane, and tert-butyl methyl ether.

    • Base: The choice of base (e.g., KOH, CsOH, K₂CO₃) and its concentration are critical. Solid bases often give better results than aqueous solutions by minimizing the amount of water in the organic phase. The concentration of aqueous bases should be optimized.

    • Catalyst Loading: While typically used in catalytic amounts (1-10 mol%), increasing the catalyst loading can sometimes suppress the uncatalyzed background reaction and improve enantioselectivity.

    • Stirring Rate: In biphasic systems, the stirring rate affects the interfacial area and mass transfer. Both very low and very high stirring rates can be detrimental. It is advisable to find an optimal stirring speed that ensures efficient mixing without creating a stable emulsion.

  • Investigate Background Reaction:

    • Problem: The reaction may proceed to some extent without the catalyst, leading to the formation of a racemic product.

    • Solution: Run a control experiment without the this compound to quantify the rate of the uncatalyzed reaction. If the background reaction is significant, adjusting the reaction conditions (e.g., lowering the temperature, using a milder base) may be necessary to favor the catalyzed pathway.

  • Consider Catalyst Modification:

    • Problem: For a specific substrate, the steric and electronic properties of the N-benzyl group may not be optimal for high stereochemical induction.

    • Solution: If feasible, consider synthesizing derivatives of the catalyst with different substituents on the benzyl group (e.g., electron-donating or electron-withdrawing groups) or replacing the benzyl group with a more sterically demanding group like 9-anthracenylmethyl.

Issue 2: Low Reaction Yield or Slow Reaction Rate

Troubleshooting Workflow for Low Yield/Slow Rate

low_yield_troubleshooting start Low Yield / Slow Rate check_reagents 1. Check Reagent Quality and Stoichiometry start->check_reagents optimize_kinetics 2. Optimize for Faster Kinetics check_reagents->optimize_kinetics If reagents are good sub_reagents Reagents OK? check_reagents->sub_reagents check_catalyst_deactivation 3. Investigate Catalyst Deactivation optimize_kinetics->check_catalyst_deactivation If still slow sub_kinetics Systematically Vary: - Increase Temperature - Increase Concentration - More Active Base - Higher Stirring Rate optimize_kinetics->sub_kinetics sub_reagents->optimize_kinetics Yes purify_reagents Purify/Dry Reagents and Solvents sub_reagents->purify_reagents No purify_reagents->optimize_kinetics

Figure 2: A workflow diagram for troubleshooting low yield or slow reaction rates.

Detailed Troubleshooting Steps:

  • Check Reagent Quality and Stoichiometry:

    • Problem: Impurities in the starting materials or solvents (especially water) can inhibit the catalyst or lead to side reactions. Incorrect stoichiometry can result in incomplete conversion.

    • Solution: Ensure all reagents and solvents are pure and dry. Use freshly distilled or anhydrous solvents. Carefully check the molar ratios of the reactants.

  • Optimize for Faster Kinetics:

    • Problem: The reaction conditions may not be optimal for a high reaction rate.

    • Solution:

      • Temperature: Increasing the reaction temperature will generally increase the reaction rate. However, this may have a negative impact on enantioselectivity, so a balance must be found.

      • Concentration: Increasing the concentration of the reactants can lead to a faster reaction.

      • Base: Using a stronger or more soluble base can accelerate the deprotonation step, which is often rate-limiting.

      • Stirring Rate: As mentioned previously, an optimal stirring rate is crucial for efficient mass transfer between the phases.

  • Investigate Catalyst Deactivation:

    • Problem: The catalyst may be degrading under the reaction conditions, especially at elevated temperatures or in the presence of strong bases.

    • Solution: Monitor the reaction progress over time. If the reaction starts well but then stalls, catalyst deactivation may be the issue. Consider adding the catalyst in portions throughout the reaction. If possible, analyze the reaction mixture for catalyst degradation products.

Quantitative Data on Reaction Parameter Effects

The following tables summarize the impact of various reaction parameters on the enantiomeric excess in reactions catalyzed by this compound and closely related cinchona alkaloid-derived phase-transfer catalysts.

Table 1: Effect of Catalyst Structure on the Asymmetric Alkylation of N-(Diphenylmethylene)glycine tert-butyl Ester

EntryCatalystR-XYield (%)ee (%)
1N-Benzylquinidinium bromideC₆H₅CH₂Br8560
2This compound4-ClC₆H₄CH₂Br9566
3N-(9-Anthracenylmethyl)quinidinium chlorideC₆H₅CH₂Br6891
4O-Allyl-N-(9-anthracenylmethyl)quinidinium bromideC₆H₅CH₂Br8794

Data adapted from reference. This table illustrates that modifications to the N-arylmethyl group and O-alkylation of the catalyst can significantly enhance enantioselectivity.

Table 2: Optimization of Solvent and Base in an Intramolecular Asymmetric Cyclization

EntrySolventBase (equiv.)Yield (%)ee (%)
1Toluene50% aq. KOH (5)6570
2CH₂Cl₂50% aq. KOH (5)5865
3TolueneSolid KOH (5)8588
4m-XyleneSolid CsOH (5)9294
5m-XyleneSolid KOH (5)9092

This table demonstrates the general trend that solid bases and non-polar aromatic solvents can lead to higher enantioselectivity in phase-transfer catalyzed reactions.

Experimental Protocols

General Experimental Protocol for Asymmetric Alkylation of a Glycine Imine

This protocol is a general guideline and should be optimized for each specific substrate and electrophile.

  • Reaction Setup: To a round-bottom flask equipped with a magnetic stir bar, add the N-(diphenylmethylene)glycine alkyl ester (1.0 equiv.), the this compound catalyst (0.01-0.1 equiv.), and the solvent (e.g., toluene, 5-10 mL per mmol of substrate).

  • Cooling: Cool the mixture to the desired temperature (e.g., 0 °C) using an ice bath.

  • Addition of Base: Add the solid base (e.g., finely powdered KOH or CsOH, 5-10 equiv.) to the stirred mixture.

  • Addition of Electrophile: Add the alkylating agent (e.g., benzyl bromide, 1.0-1.5 equiv.) dropwise over a period of 10-15 minutes.

  • Reaction Monitoring: Stir the reaction mixture vigorously at the chosen temperature. Monitor the progress of the reaction by thin-layer chromatography (TLC) or HPLC.

  • Workup: Once the reaction is complete, quench the reaction by adding water. Separate the organic layer, and extract the aqueous layer with the reaction solvent. Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purification and Analysis: Purify the crude product by flash column chromatography on silica gel. Determine the enantiomeric excess of the purified product by chiral HPLC analysis.

Protocol for Recrystallization of this compound
  • Solvent Selection: A common solvent system for the recrystallization of quaternary ammonium salts is a mixture of a good solvent (e.g., methanol, ethanol, or acetone) and a poor solvent (e.g., diethyl ether, hexane, or ethyl acetate). The ideal solvent system will dissolve the catalyst when hot but result in low solubility upon cooling.

  • Dissolution: In a flask, dissolve the crude this compound in the minimum amount of the hot "good" solvent.

  • Decolorization (Optional): If the solution is colored, add a small amount of activated charcoal and heat for a few minutes. Filter the hot solution through a pre-heated funnel with a fluted filter paper to remove the charcoal.

  • Crystallization: Slowly add the "poor" solvent to the hot solution until it becomes slightly cloudy. If it becomes too cloudy, add a few drops of the hot "good" solvent to redissolve the precipitate. Allow the solution to cool slowly to room temperature, and then cool further in an ice bath to maximize crystal formation.

  • Isolation and Drying: Collect the crystals by vacuum filtration, wash them with a small amount of the cold "poor" solvent, and dry them under vacuum.

By following these troubleshooting guides and experimental protocols, researchers can effectively optimize their this compound catalyzed reactions to achieve high yields and excellent enantioselectivity.

common side reactions with N-Benzylquinidinium chloride and how to avoid them

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for N-Benzylquinidinium chloride. This guide is designed for researchers, scientists, and drug development professionals to provide troubleshooting assistance and answers to frequently asked questions regarding the use of this chiral phase-transfer catalyst.

Frequently Asked Questions (FAQs)

Q1: What is this compound and what are its primary applications?

This compound is a chiral phase-transfer catalyst (PTC) derived from the cinchona alkaloid quinidine. It is primarily used in asymmetric synthesis to facilitate the formation of enantiomerically enriched products.[1] Its key applications include asymmetric alkylations, epoxidations, Michael additions, and other carbon-carbon and carbon-heteroatom bond-forming reactions.

Q2: What are the recommended storage and handling conditions for this compound?

This compound should be stored in a cool, dry place, away from direct sunlight and moisture. It is advisable to store it under an inert atmosphere, such as argon or nitrogen, to prevent potential degradation.[2] Always handle the compound in a well-ventilated area or fume hood, wearing appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat.

Q3: What are the most common side reactions encountered when using this compound?

The most common side reactions are highly dependent on the specific reaction being performed. However, some general side reactions associated with phase-transfer catalysis using this compound include:

  • Hydrolysis: Reaction with water, which can be present as a separate phase or as a contaminant, can lead to the formation of undesired byproducts, such as the hydrolysis of an epoxide to a diol.

  • Elimination Reactions: Particularly in alkylation reactions with substrates prone to elimination, the basic conditions can lead to the formation of alkenes (dehydrohalogenation) as a significant byproduct.

  • Catalyst Decomposition: Under strongly basic conditions or at elevated temperatures, the catalyst itself can degrade, often through Hofmann elimination or ylide formation, leading to a loss of catalytic activity.

  • Byproduct Formation from the Base: The choice of base is critical, as it can influence the rate of side reactions. For instance, strong bases can promote elimination over substitution.

Q4: How do I choose the appropriate solvent and base for my reaction?

The choice of solvent and base is crucial for the success of a reaction catalyzed by this compound and for minimizing side reactions.

  • Solvent: The organic solvent should be non-polar or weakly polar to ensure the biphasic nature of the system. Common choices include toluene, dichloromethane, and chlorobenzene. The solvent can significantly influence the catalyst's solubility and the reaction's enantioselectivity.

  • Base: The base is typically an inorganic hydroxide (e.g., NaOH, KOH) or carbonate (e.g., K₂CO₃, Cs₂CO₃) in an aqueous solution or as a solid. The strength of the base should be carefully considered. A weaker base may be preferable to minimize elimination side reactions, while a stronger base might be necessary for the deprotonation of less acidic substrates.

Troubleshooting Guides

Asymmetric Epoxidation

Issue 1: Low yield of epoxide and/or formation of a diol byproduct.

  • Possible Cause: Hydrolysis of the epoxide product. This can occur if the reaction mixture is exposed to acidic conditions during workup or if there is prolonged contact with the aqueous basic phase.

  • Solution:

    • Minimize Reaction Time: Monitor the reaction closely by TLC or GC and quench it as soon as the starting material is consumed.

    • Careful Workup: Neutralize the reaction mixture carefully with a mild acid (e.g., saturated NH₄Cl solution) at a low temperature. Avoid strong acids.

    • Anhydrous Conditions: While PTC is a biphasic system, ensure that the organic solvent is dry and minimize the amount of water used in the aqueous phase to what is necessary for the reaction.

Issue 2: Low enantioselectivity.

  • Possible Cause:

    • Inappropriate Solvent: The solvent plays a critical role in the organization of the catalyst-substrate complex.

    • High Temperature: Higher temperatures can lead to a decrease in enantioselectivity.

    • Catalyst Degradation: The catalyst may be degrading under the reaction conditions.

  • Solution:

    • Solvent Screening: Screen a range of non-polar solvents such as toluene, benzene, and dichloromethane.

    • Lower Reaction Temperature: Perform the reaction at a lower temperature (e.g., 0 °C or -20 °C).

    • Use a Weaker Base: A milder base like K₂CO₃ might be sufficient and can prevent catalyst degradation.

Asymmetric Michael Addition

Issue 1: Formation of 1,2-addition product instead of the desired 1,4-addition (conjugate) product.

  • Possible Cause: The Michael acceptor might be highly reactive towards 1,2-addition, or the reaction conditions may favor this pathway.

  • Solution:

    • Lower Reaction Temperature: Running the reaction at lower temperatures generally favors the thermodynamically more stable 1,4-addition product.

    • Choice of Base: Use a softer, less-hindered base.

Issue 2: Polymerization of the Michael acceptor.

  • Possible Cause: The Michael acceptor is prone to polymerization under basic conditions.

  • Solution:

    • Slow Addition of Reactants: Add the Michael acceptor slowly to the reaction mixture containing the nucleophile and catalyst to maintain a low concentration of the acceptor.

    • Use a Weaker Base: Employ a milder base to reduce the rate of polymerization.

    • Lower Temperature: Conducting the reaction at a lower temperature can also slow down the polymerization process.

Asymmetric Alkylation

Issue 1: Formation of elimination (dehydrohalogenation) byproducts.

  • Possible Cause: The substrate is susceptible to elimination, and the basic conditions favor this side reaction.

  • Solution:

    • Use a Weaker Base: Switch from a strong base like KOH or NaOH to a milder base such as K₂CO₃ or even an organic base.

    • Lower Reaction Temperature: Elimination reactions often have a higher activation energy than substitution reactions, so lowering the temperature can favor the desired alkylation.

    • Choice of Leaving Group: If possible, use a substrate with a better leaving group that is less prone to inducing elimination (e.g., iodide instead of chloride).

Data Presentation

Table 1: General Influence of Reaction Parameters on Side Reactions
ParameterEffect on Desired ReactionPotential Side Reactions PromotedMitigation Strategy
↑ Temperature ↑ Rate↓ Enantioselectivity, ↑ Elimination, ↑ Catalyst DegradationOperate at the lowest effective temperature.
↑ Base Strength ↑ Rate of deprotonation↑ Elimination, ↑ Catalyst Degradation, ↑ PolymerizationUse the mildest base that provides a reasonable reaction rate.
Solvent Polarity Affects enantioselectivityMay alter the course of the reaction (e.g., 1,2- vs. 1,4-addition)Screen non-polar and weakly polar aprotic solvents.
↑ Water Content Necessary for PTC↑ Hydrolysis of product (e.g., epoxides)Use the minimum amount of water required for the PTC process.

Experimental Protocols

Representative Protocol for Asymmetric Epoxidation of Chalcone

This protocol is a general guideline and may require optimization for specific substrates.

  • Reaction Setup: To a round-bottom flask equipped with a magnetic stir bar, add chalcone (1.0 mmol), this compound (0.05 mmol, 5 mol%), and toluene (10 mL).

  • Aqueous Phase: In a separate container, prepare a solution of 30% hydrogen peroxide (2.0 mmol) in an aqueous solution of 1 M NaOH (2.0 mL).

  • Reaction Initiation: Cool the organic phase to 0 °C and add the aqueous basic peroxide solution.

  • Reaction Monitoring: Stir the biphasic mixture vigorously at 0 °C. Monitor the progress of the reaction by TLC.

  • Workup: Once the reaction is complete, quench by adding a saturated aqueous solution of Na₂SO₃. Separate the organic layer, and extract the aqueous layer with dichloromethane (3 x 10 mL). Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, and concentrate under reduced pressure.

  • Purification: Purify the crude product by column chromatography on silica gel.

Representative Protocol for Asymmetric Michael Addition of Thiophenol to Cyclohexenone

This protocol is a general guideline and may require optimization.

  • Reaction Setup: In a reaction vessel, dissolve this compound (0.1 mmol, 10 mol%) in dichloromethane (5 mL).

  • Addition of Reactants: Add cyclohexenone (1.0 mmol) and thiophenol (1.2 mmol) to the solution.

  • Reaction Initiation: Cool the mixture to -20 °C and add a 50% aqueous solution of NaOH (1.0 mL) dropwise.

  • Reaction Monitoring: Stir the reaction mixture vigorously at -20 °C and monitor its progress by TLC.

  • Workup: After completion, add water and separate the organic layer. Extract the aqueous phase with dichloromethane (2 x 10 mL). Combine the organic layers, wash with brine, dry over MgSO₄, and remove the solvent in vacuo.

  • Purification: Purify the residue by flash chromatography.

Visualizations

general_ptc_mechanism cluster_aqueous Aqueous Phase cluster_organic Organic Phase Base M⁺Y⁻ (Base) Anion_aq Nu⁻ (Nucleophile) Base->Anion_aq Deprotonation Cat_aq Q⁺X⁻ (Catalyst) Cat_org Q⁺Nu⁻ Cat_aq->Cat_org Phase Transfer Anion_aq->Cat_org Substrate R-LG (Substrate) Product R-Nu (Product) Substrate->Product Cat_return Q⁺LG⁻ Product->Cat_return Cat_org->Product Reaction Cat_return->Cat_aq Phase Transfer

Caption: General mechanism of phase-transfer catalysis.

troubleshooting_enantioselectivity start Low Enantioselectivity Observed q1 Is the reaction temperature low enough? start->q1 action1 Lower reaction temperature (e.g., to 0°C or below) q1->action1 No q2 Has the solvent been optimized? q1->q2 Yes a1_yes Yes a1_no No action1->q2 action2 Screen a range of non-polar aprotic solvents (toluene, CH₂Cl₂, etc.) q2->action2 No q3 Is the base appropriate? q2->q3 Yes a2_yes Yes a2_no No action2->q3 action3 Try a weaker base (e.g., K₂CO₃ instead of KOH) q3->action3 No end Improved Enantioselectivity q3->end Yes a3_yes Yes a3_no No action3->end

Caption: Troubleshooting workflow for low enantioselectivity.

alkylation_vs_elimination cluster_paths start Substrate (R-CH₂-CH₂-LG) + Nucleophile (Nu⁻) path_alkylation Alkylation (Desired) R-CH₂-CH₂-Nu start->path_alkylation SN2 (favored by mild base, low temp.) path_elimination Elimination (Side Reaction) R-CH=CH₂ start->path_elimination E2 (favored by strong/bulky base, high temp.)

Caption: Competing pathways: alkylation vs. elimination.

References

Technical Support Center: Optimizing Solvent Systems for N-Benzylquinidinium Chloride Catalysis

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on optimizing solvent systems for asymmetric phase-transfer catalysis using N-Benzylquinidinium chloride. Here you will find troubleshooting guides, frequently asked questions (FAQs), detailed experimental protocols, and key data to enhance your reaction outcomes.

Troubleshooting Guide

This guide addresses common issues encountered during the optimization of solvent systems for this compound catalyzed reactions.

Issue Possible Causes Recommended Solutions
Low or No Reaction Conversion 1. Poor Catalyst Solubility: The this compound may not be sufficiently soluble in the chosen organic solvent to facilitate efficient phase transfer. 2. Inappropriate Solvent Polarity: The solvent may be too polar, leading to strong solvation of the catalyst's counter-ion and reducing its reactivity. Conversely, a very non-polar solvent might not support the ion pair's presence in the organic phase. 3. Interfacial Reaction Inhibition: The chosen solvent system may not create a productive interface between the aqueous and organic phases.1. Solvent Screening: Test a range of solvents with varying polarities (e.g., toluene, dichloromethane, methyl tert-butyl ether, chlorobenzene). 2. Co-solvent System: Consider using a mixture of solvents to fine-tune the polarity and improve catalyst solubility. 3. Increase Agitation: Ensure vigorous stirring to maximize the interfacial area between the two phases. Speeds exceeding 600 rpm are often necessary to overcome mass transfer limitations.[1]
Low Enantioselectivity (ee) 1. Unfavorable Catalyst-Substrate Interaction: The solvent can influence the conformation of the catalyst and the transition state, leading to a less organized and less selective chiral environment. 2. Background Uncatalyzed Reaction: A portion of the reaction may be occurring without the influence of the chiral catalyst, leading to a racemic product. This can be more prevalent in certain solvents. 3. Catalyst Aggregation: In non-polar solvents, the catalyst may form aggregates or micelles, which can alter its catalytic activity and selectivity.1. Solvent Tuning: Systematically screen solvents. Aromatic solvents like toluene often provide good enantioselectivity due to potential π-π stacking interactions that can help organize the transition state. Halogenated solvents like dichloromethane can also be effective. 2. Lower Reaction Temperature: Reducing the temperature can enhance the energy difference between the diastereomeric transition states, often leading to higher enantioselectivity. 3. Adjust Catalyst Concentration: Vary the catalyst loading to find the optimal concentration that minimizes aggregation and the uncatalyzed background reaction.
Catalyst Decomposition 1. Reaction with Solvent: Some solvents may not be inert under the reaction conditions and could react with the catalyst, especially in the presence of a strong base. 2. Thermal Instability: At elevated temperatures, the catalyst may degrade, and the choice of solvent can influence its thermal stability.1. Use Inert Solvents: Ensure the chosen solvent is stable to the reaction conditions (e.g., strong base, temperature). 2. Moderate Reaction Temperature: Avoid unnecessarily high temperatures. Most phase-transfer catalyzed reactions with this compound proceed efficiently at or below room temperature.
Difficult Product Isolation/Emulsion Formation 1. Solvent Properties: The solvent choice can lead to the formation of stable emulsions during aqueous workup, making phase separation difficult.1. Solvent Selection: If emulsions are a persistent issue, consider switching to a less emulsion-prone solvent (e.g., methyl tert-butyl ether instead of dichloromethane). 2. Workup Modifications: Add brine (saturated NaCl solution) during the workup to help break emulsions. Filtering the biphasic mixture through a pad of celite can also be effective.

Frequently Asked Questions (FAQs)

Q1: What is the primary role of the solvent in this compound catalyzed phase-transfer reactions?

A1: The organic solvent in a phase-transfer catalytic system serves several crucial functions. It dissolves the organic-soluble substrate and, most importantly, the lipophilic ion pair formed by the N-Benzylquinidinium cation and the reactant anion transferred from the aqueous phase. The solvent's properties, such as polarity, influence the solubility and reactivity of this ion pair, thereby affecting the overall reaction rate and enantioselectivity.

Q2: How does solvent polarity affect the enantioselectivity of the reaction?

A2: Solvent polarity can have a profound impact on enantioselectivity. A solvent's ability to solvate the ion pair can alter the tightness of the association between the chiral cation and the anion. This, in turn, affects the geometry of the transition state during the stereodetermining step. Often, less polar, non-coordinating solvents lead to a tighter ion pair and better communication of chirality, resulting in higher enantioselectivity. However, the optimal polarity can be substrate-dependent, necessitating experimental screening.

Q3: Are there any "go-to" solvents for initiating optimization studies with this compound?

A3: Toluene and dichloromethane are common starting points for solvent screening in asymmetric phase-transfer catalysis. Toluene is a relatively non-polar aromatic solvent that often provides good enantioselectivities. Dichloromethane is a more polar, aprotic solvent that can enhance the solubility of the catalyst and reactants.[2] Comparing the reaction in these two solvents can provide a good indication of the influence of polarity on the specific transformation.

Q4: Can the reaction be run under solvent-free conditions?

A4: In some cases, yes. If the substrate and product are liquids at the reaction temperature, it may be possible to run the reaction neat (solvent-free).[3] This approach is considered a "green" chemistry alternative as it reduces solvent waste. However, the absence of a solvent can lead to high viscosity and poor mixing, which may negatively impact the reaction rate and selectivity.

Q5: My enantioselectivity is high, but the reaction is very slow. What solvent-related adjustments can I make?

A5: If enantioselectivity is high, the chiral environment is well-organized. To increase the rate without compromising selectivity, you could try a slightly more polar solvent to increase the concentration of the reactive ion pair in the organic phase. However, be cautious, as a significant increase in polarity may decrease enantioselectivity. Alternatively, using a co-solvent to improve the solubility of the reactants without drastically changing the overall polarity of the medium can be a useful strategy.

Data Presentation: Solvent Effects on Asymmetric Alkylation

The following table summarizes the effect of the solvent on the asymmetric benzylation of N-(diphenylmethylene)glycine tert-butyl ester, a common model reaction for evaluating the performance of chiral phase-transfer catalysts like this compound and its derivatives.

Solvent Catalyst Temperature (°C) Yield (%) Enantiomeric Excess (ee, %) Reference
TolueneThis compound derivative209592[2]
Toluene9-amino-(9-deoxy)cinchona alkaloid-derived ammonium salt-4079-98up to 91Benchchem
DichloromethaneThis compound derivative256535 (for (S)-product)[2]
TolueneC2-symmetric chiral phase-transfer catalystN/AHigh99.7 (for Benzyl bromide)[3]
Ether9-amino-(9-deoxy)cinchona alkaloid-derived ammonium salt-40up to 9891Organic & Biomolecular Chemistry

Note: The specific derivative of this compound and reaction conditions can influence the outcome. The data presented is for illustrative purposes to highlight the impact of the solvent system.

Experimental Protocols

Protocol 1: General Procedure for Asymmetric Alkylation of N-(Diphenylmethylene)glycine tert-butyl Ester

This protocol provides a starting point for the asymmetric alkylation using this compound.

Materials:

  • N-(Diphenylmethylene)glycine tert-butyl ester

  • Alkylating agent (e.g., benzyl bromide)

  • This compound (catalyst)

  • Aqueous potassium hydroxide (KOH) solution (50% w/w)

  • Organic solvent (e.g., toluene)

  • Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)

  • Standard laboratory glassware and stirring equipment

Procedure:

  • To a round-bottom flask equipped with a magnetic stir bar, add N-(diphenylmethylene)glycine tert-butyl ester (1.0 equiv) and this compound (0.1 equiv).

  • Add the chosen organic solvent (e.g., toluene, to make a 0.2 M solution with respect to the substrate).

  • Cool the mixture to the desired reaction temperature (e.g., 0 °C) in an ice bath.

  • With vigorous stirring, add the aqueous KOH solution (5.0 equiv).

  • Add the alkylating agent (1.2 equiv) dropwise to the reaction mixture.

  • Continue to stir the reaction mixture vigorously at the set temperature, monitoring the progress by thin-layer chromatography (TLC).

  • Upon completion, dilute the reaction mixture with the organic solvent and water.

  • Separate the organic layer, and extract the aqueous layer with the organic solvent (2x).

  • Combine the organic layers, wash with brine, dry over anhydrous MgSO₄, filter, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel.

  • Determine the enantiomeric excess of the purified product by chiral HPLC analysis.

Protocol 2: Solvent Screening for Optimal Reaction Conditions

This protocol outlines a systematic approach to screen different solvents to optimize the yield and enantioselectivity of the reaction.

Procedure:

  • Set up a parallel reaction array with multiple reaction vessels.

  • In each vessel, place N-(diphenylmethylene)glycine tert-butyl ester (1.0 equiv) and this compound (0.1 equiv).

  • To each vessel, add a different solvent to be screened (e.g., toluene, dichloromethane, MTBE, chlorobenzene, THF), ensuring the concentration of the substrate is consistent across all reactions.

  • Follow steps 3-11 from Protocol 1 for each reaction.

  • Carefully record the yield and enantiomeric excess for each solvent system to identify the optimal conditions.

Visualizations

Troubleshooting_Workflow Troubleshooting Low Enantioselectivity start Low Enantioselectivity Observed check_temp Is the reaction run at a low temperature? start->check_temp lower_temp Lower temperature (e.g., 0 °C, -20 °C) check_temp->lower_temp No check_solvent Is the solvent optimized? check_temp->check_solvent Yes lower_temp->check_solvent solvent_screen Screen a range of solvents (Toluene, CH2Cl2, etc.) check_solvent->solvent_screen No check_catalyst Is catalyst loading optimal? check_solvent->check_catalyst Yes solvent_screen->check_catalyst adjust_catalyst Vary catalyst concentration check_catalyst->adjust_catalyst No end_point Improved Enantioselectivity check_catalyst->end_point Yes adjust_catalyst->end_point

Caption: A decision tree for troubleshooting low enantioselectivity.

Solvent_Screening_Workflow Experimental Workflow for Solvent Screening start Setup Parallel Reactions add_reagents Add Substrate and Catalyst start->add_reagents add_solvents Add Different Solvents to Each Reaction add_reagents->add_solvents run_reactions Run Reactions Under Identical Conditions (Temp, Time) add_solvents->run_reactions workup Workup and Purify Products run_reactions->workup analyze Analyze Yield and Enantiomeric Excess workup->analyze compare Compare Results and Identify Optimal Solvent analyze->compare

Caption: A workflow for systematic solvent screening experiments.

References

Technical Support Center: N-Benzylquinidinium Chloride (BQC) Catalyst

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to address common issues encountered during the use of N-Benzylquinidinium chloride (BQC) as a phase-transfer catalyst in asymmetric synthesis.

Frequently Asked Questions (FAQs)

Q1: What is this compound (BQC) and what are its primary applications?

This compound (BQC) is a chiral phase-transfer catalyst derived from the natural cinchona alkaloid, quinidine.[1][2] It is classified as a quaternary ammonium salt.[3] Its primary application is in asymmetric synthesis, where it facilitates reactions between reactants in immiscible phases (e.g., an aqueous phase and an organic phase) to produce chiral molecules with high enantioselectivity.[4]

Q2: What are the typical signs of BQC catalyst deactivation?

The most common indicators of BQC catalyst deactivation include:

  • A significant decrease in the enantiomeric excess (ee) of the product.

  • A noticeable reduction in the reaction rate or overall yield.

  • A change in the physical appearance of the catalyst, such as color change or the formation of insoluble matter.

Q3: What are the potential causes of BQC deactivation?

Several factors can contribute to the deactivation of BQC under phase-transfer catalysis conditions:

  • Thermal Decomposition: Prolonged exposure to high temperatures can lead to the degradation of the catalyst.

  • Strongly Basic Conditions: While designed for use with bases, highly concentrated or aggressive basic conditions can lead to Hofmann elimination or other decomposition pathways in quaternary ammonium salts.[3]

  • Presence of Impurities: Impurities in the reactants, solvents, or starting materials can poison the catalyst. Peroxides in ethereal solvents are particularly detrimental.[5]

  • Catalyst Aggregation: Under certain conditions, the catalyst molecules may aggregate, reducing their effective concentration and accessibility.

  • Fouling: The catalyst's active sites can be blocked by byproducts or polymerized materials from the reaction mixture.

Q4: Can a deactivated BQC catalyst be regenerated?

In principle, a deactivated BQC catalyst can often be recovered and regenerated, particularly if the deactivation is due to fouling or the presence of reversible inhibitors. However, if the catalyst has undergone irreversible chemical decomposition, regeneration will not be effective. A general approach involves recovery from the reaction mixture followed by a purification procedure.

Q5: How can I recover the BQC catalyst from my reaction mixture?

BQC, being a salt, is typically soluble in the aqueous phase after a reaction. A general recovery procedure involves:

  • After the reaction is complete, separate the organic and aqueous phases.

  • The BQC catalyst will predominantly be in the aqueous phase.

  • The catalyst can be precipitated from the aqueous phase by adding a suitable counter-ion or by altering the pH.

  • Alternatively, the aqueous phase can be washed with a non-polar organic solvent to remove any organic impurities before proceeding with catalyst recovery.

A more specific method for recovering quaternary ammonium salts involves adding a base to the aqueous solution to cause the dissolved salt to separate as an oily upper phase which can then be collected.[6]

Troubleshooting Guide

This guide addresses common problems encountered during experiments using BQC.

Problem 1: Decreased Enantioselectivity (ee)

A drop in the enantiomeric excess of your product is a critical issue. The following flowchart outlines a systematic approach to troubleshooting this problem.

G start Low Enantioselectivity Observed check_purity Verify Purity of Reactants and Solvents start->check_purity check_catalyst Assess Catalyst Integrity (Fresh vs. Old Batch) check_purity->check_catalyst If purity is confirmed optimize_temp Optimize Reaction Temperature (Lower temperatures often improve ee) check_catalyst->optimize_temp If catalyst is from a reliable batch optimize_conc Adjust Catalyst and Substrate Concentration optimize_temp->optimize_conc If temperature optimization is insufficient check_mixing Ensure Efficient Stirring/Mixing optimize_conc->check_mixing If concentration adjustment fails regenerate Attempt Catalyst Regeneration check_mixing->regenerate If all else fails new_catalyst Use a Fresh Batch of Catalyst regenerate->new_catalyst If regeneration is unsuccessful solution Problem Resolved regenerate->solution If regeneration is successful new_catalyst->solution

Figure 1: Troubleshooting workflow for low enantioselectivity.

Problem 2: Low Reaction Yield or Slow Reaction Rate

A decrease in yield or a sluggish reaction can be due to several factors.

Potential Cause Troubleshooting Step
Catalyst Deactivation The catalyst may be poisoned or decomposed. Attempt the regeneration protocol below or use a fresh batch of catalyst.
Insufficient Phase Mixing Increase the stirring rate to ensure efficient mass transfer between the aqueous and organic phases.
Incorrect Reagent Stoichiometry Verify the molar ratios of your reactants, base, and catalyst.
Low Reaction Temperature While lower temperatures can improve enantioselectivity, they also decrease the reaction rate. A careful balance must be found. Consider a temperature optimization study.
Presence of Water Ensure that any anhydrous solvents used are truly dry, as water can interfere with some reactions.

Experimental Protocols

Protocol for Catalyst Regeneration (General Procedure)

This is a general guideline for the regeneration of a BQC catalyst that has been deactivated by fouling. The success of this procedure is not guaranteed and depends on the nature of the deactivation.

1. Catalyst Recovery: a. After completion of the reaction, transfer the entire reaction mixture to a separatory funnel. b. Separate the aqueous phase, which contains the BQC catalyst. c. Wash the aqueous phase with a non-polar organic solvent (e.g., hexane or diethyl ether) to remove any residual organic compounds.

2. Purification: a. Acidify the aqueous solution to a pH of approximately 2 with a dilute acid (e.g., 1 M HCl) to ensure the catalyst is fully in its salt form. b. Wash the acidified aqueous phase with an organic solvent like dichloromethane to extract any non-polar impurities. c. Basify the aqueous phase to a pH of around 10-11 with a suitable base (e.g., 1 M NaOH). This may cause the catalyst to precipitate or form an oily layer. d. Extract the catalyst into a minimal amount of dichloromethane or a suitable organic solvent. e. Dry the organic phase over anhydrous sodium sulfate, filter, and remove the solvent under reduced pressure.

3. Purity and Activity Assessment: a. The purity of the regenerated catalyst should be assessed by analytical techniques such as HPLC or NMR spectroscopy and compared to a fresh sample. b. The activity of the regenerated catalyst should be tested in a small-scale reaction and the yield and enantiomeric excess compared to that obtained with a fresh catalyst.

Protocol for Determining Enantiomeric Excess (ee)

The enantiomeric excess of the product is a critical measure of the catalyst's performance. High-Performance Liquid Chromatography (HPLC) with a chiral stationary phase is the most common method for this determination.

1. Sample Preparation: a. At the end of the reaction, quench the reaction and work up the mixture to isolate the crude product. b. Prepare a dilute solution of the crude product in a suitable HPLC-grade solvent (e.g., a mixture of hexane and isopropanol).

2. HPLC Analysis: a. Use a chiral HPLC column appropriate for the class of compound you have synthesized. b. Develop a suitable mobile phase to achieve baseline separation of the two enantiomers. c. Inject the sample and integrate the peak areas for each enantiomer.

3. Calculation of ee: ee (%) = [ (Area of major enantiomer - Area of minor enantiomer) / (Area of major enantiomer + Area of minor enantiomer) ] * 100

Catalyst Deactivation and Regeneration Pathway

The following diagram illustrates the general pathway of catalyst deactivation and the steps involved in its potential regeneration.

G active_catalyst Active BQC Catalyst reaction Asymmetric Synthesis active_catalyst->reaction deactivated_catalyst Deactivated BQC Catalyst (Fouled/Poisoned) reaction->deactivated_catalyst Deactivation recovery Recovery from Aqueous Phase deactivated_catalyst->recovery purification Purification (Washing, Extraction) recovery->purification regenerated_catalyst Regenerated BQC Catalyst purification->regenerated_catalyst analysis Purity & Activity Analysis (HPLC, NMR) regenerated_catalyst->analysis analysis->reaction Reuse

Figure 2: General deactivation and regeneration cycle of BQC catalyst.

Disclaimer: The information provided in this technical support center is for guidance purposes only. Experimental conditions should be optimized for each specific reaction. Always handle chemicals with appropriate safety precautions.

References

troubleshooting low yields in phase-transfer catalysis reactions

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance for researchers, scientists, and drug development professionals experiencing low yields in phase-transfer catalysis (PTC) reactions.

Troubleshooting Guide

Q1: My PTC reaction has a very low or no yield. Where should I start troubleshooting?

A low yield in a phase-transfer catalysis reaction can stem from issues with the catalyst, reaction conditions, or the reagents themselves. A systematic approach is crucial to identifying the root cause. The overall rate of a PTC reaction is determined by two main steps: the rate of transfer of the reactant across the phase boundary and the intrinsic rate of the reaction in the organic phase.[1][2] Identifying which step is rate-limiting is key to effective troubleshooting.

Below is a logical workflow to diagnose the issue:

Troubleshooting_Workflow start Low Yield in PTC Reaction check_agitation Increase Stirring Speed start->check_agitation rate_increase Yield Improves? check_agitation->rate_increase transfer_limited Diagnosis: Mass Transfer Limited rate_increase->transfer_limited Yes no_rate_increase Yield Does Not Improve? rate_increase->no_rate_increase No troubleshoot_transfer Focus on: - Increasing Interfacial Area - Catalyst Choice (Organophilicity) - Solvent Polarity - Reagent Concentration transfer_limited->troubleshoot_transfer end Optimized Reaction troubleshoot_transfer->end intrinsic_limited Diagnosis: Intrinsic Reaction Rate Limited no_rate_increase->intrinsic_limited troubleshoot_intrinsic Focus on: - Increasing Temperature - Catalyst Choice (Anion Activation) - Solvent Effects - Leaving Group Quality intrinsic_limited->troubleshoot_intrinsic check_catalyst Evaluate Catalyst Stability & Activity troubleshoot_intrinsic->check_catalyst catalyst_issue Catalyst Degradation or Poisoning Suspected check_catalyst->catalyst_issue catalyst_issue->end

Caption: A workflow for troubleshooting low yields in PTC reactions.

Catalyst-Related Issues

Q2: How do I know if I've chosen the right phase-transfer catalyst?

The structure and properties of the catalyst are critical for its effectiveness.[1] An unsuitable catalyst can lead to poor yields due to inefficient phase transfer or low reactivity in the organic phase.

  • Lipophilicity/Organophilicity : The catalyst must have sufficient organic character to be soluble in the organic phase, but also some solubility or activity at the interface.[3]

    • Catalysts with short alkyl chains (e.g., tetramethylammonium) are often too water-soluble and not effective.[1][3]

    • Catalysts with longer alkyl chains (e.g., tetrabutylammonium, tetrahexylammonium) partition well into the organic phase, facilitating the transfer of the anion.[1][3]

    • The total number of carbons (C#) is a useful parameter; for many reactions, a C# in the range of 16 to 32 provides good reactivity.[4]

  • Catalyst Type : Quaternary ammonium and phosphonium salts are common, but crown ethers and polyethylene glycols (PEGs) can also be used, especially for solid-liquid PTC.[1][5] Phosphonium salts are often more thermally stable than ammonium salts.[6]

  • Anion Activation : The catalyst's role is not just to transport the anion but also to activate it.[1] The larger the cation of the catalyst, the weaker the ion pair with the transported anion, making the anion "naked" and more reactive.[1]

Experimental Protocol: Screening Phase-Transfer Catalysts

  • Set up identical parallel reactions, each with a different catalyst but otherwise identical conditions (substrate, solvent, temperature, stirring speed).

  • Use catalysts with varying lipophilicity (e.g., Tetrabutylammonium Bromide (TBAB), Aliquat 336).

  • Monitor the reaction progress over time (e.g., by TLC, GC, or HPLC) to compare the initial rates and final conversion for each catalyst.

  • Select the catalyst that provides the best combination of reaction rate and final yield.

Q3: My reaction started well but then stalled. Could my catalyst be degrading or poisoned?

Yes, catalyst deactivation is a common cause of reactions stalling.[7][8] This can happen through two primary mechanisms:

  • Decomposition : Quaternary ammonium salts can decompose at elevated temperatures, particularly in the presence of a strong base like NaOH or KOH.[1] Hofmann elimination is a common degradation pathway.[6] Phosphonium salts tend to be more thermally stable.[6]

  • Poisoning : Certain species in the reaction mixture can bind strongly to the catalyst, preventing it from participating in the catalytic cycle.[4][9]

    • Highly lipophilic leaving groups, such as iodide or tosylate, can form a tight ion pair with the catalyst cation in the organic phase, inhibiting the transfer of the desired reactant anion from the aqueous phase.[4] This is why bromide is often a better leaving group counter-ion than iodide in the starting material.[4]

    • Impurities in reagents or solvents, such as sulfur or other heavy atoms, can act as poisons.[8][10]

Troubleshooting Steps:

  • Lower the Temperature : If decomposition is suspected, try running the reaction at a lower temperature.[1]

  • Change the Leaving Group : If catalyst poisoning by the leaving group is a possibility, consider using a less lipophilic leaving group (e.g., mesylate instead of tosylate).[4]

  • Purify Reagents : Ensure all reagents and solvents are free from potential poisons.[7]

Reaction Condition Issues

Q4: My yield is low and the reaction is slow. Should I increase the stirring speed?

Increasing the agitation rate is a crucial first step in troubleshooting, as it can reveal if the reaction is limited by mass transfer.[2][11]

  • Impact of Stirring : Vigorous stirring increases the interfacial surface area between the aqueous and organic phases.[2][12] This enhances the rate at which the catalyst can transfer the reactant anion into the organic phase.[13]

  • Diagnosing Mass Transfer Limitation : If increasing the stirring speed leads to a significant increase in the reaction rate, it indicates that the reaction was "transfer-limited."[2][11] If the rate does not change, the reaction is likely limited by the intrinsic reaction rate in the organic phase.[1] Using ultrasound can also be an effective way to increase agitation.[2]

Experimental Protocol: Evaluating the Effect of Stirring Speed

  • Set up the reaction with a magnetic stir bar and a tachometer to measure the stirring rate (RPM).

  • Run the reaction at a baseline speed (e.g., 300 RPM) and take samples at regular intervals to determine the reaction rate.

  • Repeat the experiment at progressively higher stirring speeds (e.g., 600 RPM, 900 RPM).

  • Plot the reaction rate versus the stirring speed. The rate will increase with RPM until it plateaus. The optimal stirring speed is at the beginning of this plateau, where the reaction is no longer limited by mass transfer.[11]

Q5: How does the choice of solvent affect my PTC reaction yield?

The solvent can significantly influence the intrinsic reaction rate.[2][14] Polar aprotic solvents can activate the anion for reaction, but the choice is often a balance of properties.[1]

  • Solvent Polarity : Solvents like dichloromethane are polar enough to solubilize many quaternary salt catalysts and can speed up both the phase transfer and the intrinsic reaction.[1] However, highly nonpolar solvents can lead to high interfacial tension, reducing the interfacial area.[2]

  • "Solvent-Free" PTC : It's possible to run a PTC reaction without an organic solvent if the organic reactant is a liquid at the reaction temperature.[1][15] As the reaction proceeds, the product can act as the solvent.[15]

Q6: Can temperature be increased to improve the yield?

Increasing the temperature generally accelerates both the transfer step and the intrinsic reaction rate.[1][13] However, there is an optimal temperature range for each reaction.

  • Benefits : Higher temperatures increase the kinetic energy of molecules, leading to more frequent collisions and a faster reaction.[13]

  • Drawbacks : Excessively high temperatures can cause the decomposition of reactants, products, or the catalyst itself.[1][13] For example, quaternary ammonium salts can degrade at 50-70°C in the presence of strong bases.[1]

Q7: What is the role of water in the reaction? Can I have too much or too little?

The amount of water can have a significant impact on the reaction.

  • Anion Hydration : Anions in the aqueous phase are surrounded by a hydration shell. This hydration shell must be stripped away for the anion to be transferred to the organic phase.[1][16] A large amount of water can lead to highly hydrated anions that are difficult to transfer and less reactive in the organic phase.[1][6]

  • Saturated Solutions : Using a saturated aqueous solution of the inorganic salt (or even the solid salt in solid-liquid PTC) can drive the equilibrium towards the formation of the catalyst-anion complex, increasing the rate of transfer.[1][2] This also minimizes the amount of water co-extracted into the organic phase, leading to a more "naked" and reactive anion.[1][6]

Summary of Key Parameters and Their Effects

ParameterEffect on Mass Transfer RateEffect on Intrinsic Reaction RateKey Considerations
Stirring Speed Increases with speed (up to a point)[2][11]No direct effect[1]A crucial first parameter to optimize to overcome transfer limitations.
Catalyst Structure Higher lipophilicity (C# 16-32) improves transfer[1][4]Larger cations provide more "naked," reactive anions[1]Must be stable under reaction conditions.[1]
Temperature Increases rate[13]Increases rate[13]Can cause catalyst or reactant decomposition if too high.[1]
Solvent Can affect interfacial tension[2]Polar aprotic solvents can increase the rate[1]Choice depends on reactant solubility and desired reactivity.
Water Content Less water reduces anion hydration, aiding transfer[1][2]Less co-extracted water increases anion reactivity[6]Saturated salt solutions are often beneficial.[1]
Reagent Concentration High concentration of aqueous anion drives transfer[1]Follows standard reaction kineticsHigh concentrations are generally favorable for the transfer step.[1]

Frequently Asked Questions (FAQs)

Q8: What is the fundamental principle of phase-transfer catalysis? Phase-transfer catalysis is a technique used to facilitate reactions between two or more reactants that are located in different, immiscible phases (e.g., an aqueous phase and an organic phase).[17][18] A phase-transfer catalyst, such as a quaternary ammonium salt, transports one of the reactants (typically an anion) from one phase to the other, where the reaction can then occur.[17][19] This method avoids the need for expensive or hazardous solvents that can dissolve all reactants in a single phase.[18]

Q9: What are the main types of phase-transfer catalysts? The most common types include:

  • Quaternary Ammonium and Phosphonium Salts : (e.g., TBAB, Aliquat 336). These are widely used due to their moderate cost and activity.[6]

  • Crown Ethers and Cryptands : These are powerful catalysts that can complex with cations (like K+) and transport the entire salt into the organic phase, leading to highly reactive "naked" anions.[1][5] They are generally more expensive.

  • Polyethylene Glycols (PEGs) : These can also act as phase-transfer catalysts and are relatively inexpensive.[6]

  • Supported Catalysts : The catalytic group can be immobilized on a solid support (e.g., a polymer resin).[5] This simplifies catalyst separation and recycling but can sometimes introduce mass transfer limitations.[3]

Q10: What is the difference between the "extraction mechanism" and the "interfacial mechanism"? These are two proposed mechanisms for how the catalyst functions:

  • Extraction Mechanism (Starks) : The catalyst cation (Q+) enters the aqueous phase, exchanges its counter-ion (X-) for the reactant anion (Y-), and the resulting ion pair (Q+Y-) is extracted into the organic phase to react.[6]

  • Interfacial Mechanism (Makosza) : The catalyst resides primarily in the organic phase and performs the anion exchange at the liquid-liquid interface without fully entering the aqueous phase.[2][12] This mechanism is more likely for catalysts with very long alkyl chains that are highly organophilic.[1]

PTC_Factors cluster_catalyst Catalyst cluster_conditions Reaction Conditions cluster_reagents Reagents center PTC Reaction Yield catalyst_structure Structure (Lipophilicity, Cation Size) center->catalyst_structure influences catalyst_conc Concentration center->catalyst_conc influences catalyst_stability Stability (Thermal, Chemical) center->catalyst_stability influences agitation Agitation (Stirring Speed) center->agitation influences temperature Temperature center->temperature influences solvent Organic Solvent center->solvent influences water Water Content center->water influences anion_nature Anion Nature (Size, Hydration) center->anion_nature influences reagent_conc Concentration center->reagent_conc influences leaving_group Leaving Group center->leaving_group influences

Caption: Key factors influencing the yield of PTC reactions.

References

impact of substrate purity on N-Benzylquinidinium chloride catalyzed reactions

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for N-Benzylquinidinium chloride catalyzed reactions. This resource is designed for researchers, scientists, and drug development professionals to troubleshoot common issues and provide standardized protocols for successful experimentation.

Frequently Asked Questions (FAQs)

Q1: My enantioselectivity is lower than expected. What are the potential causes related to substrate purity?

A1: Low enantioselectivity in reactions catalyzed by this compound, a chiral phase-transfer catalyst, can often be attributed to substrate impurities.[1] Impurities can interfere with the catalyst's function in several ways:

  • Catalyst Poisoning: Certain functional groups within impurities can bind to the catalyst, rendering it inactive or less effective.

  • Competing Reactions: Impurities may react with the reagents, leading to the formation of undesired byproducts and consuming reactants.

  • Alteration of the Reaction Environment: Impurities can change the polarity or other properties of the reaction medium, which can negatively impact the catalyst's performance.

Common culprits include residual starting materials from the substrate synthesis, solvents, or byproducts. It is crucial to ensure the high purity of your substrate before use.[1]

Q2: What are the most common types of impurities I should be concerned about?

A2: The specific impurities will depend on the synthesis route of your substrate. However, some general classes of impurities to be aware of include:

  • Water: this compound itself can contain up to 5.0% water.[2][3] While the catalyst is not excessively hygroscopic, excess water in the substrate or solvents can lead to catalyst deactivation or hydrolysis of reagents.[1][2]

  • Protic Impurities: Alcohols, amines, or even acidic protons on the substrate itself can interfere with the basic conditions often required for these reactions.

  • Unreacted Starting Materials: Residual electrophiles or nucleophiles from the substrate synthesis can lead to side reactions.

  • Isomeric Impurities: Structural or stereoisomers of the substrate may react at different rates or with different selectivity, leading to a lower overall enantiomeric excess.

Q3: How can I purify my substrate to improve my reaction outcome?

A3: The appropriate purification method will depend on the physical and chemical properties of your substrate. Standard laboratory techniques are often sufficient:

  • Recrystallization: This is an effective method for solid substrates to remove soluble and insoluble impurities.

  • Column Chromatography: This technique is versatile for purifying both solid and liquid substrates, separating compounds based on their polarity.[1]

  • Distillation: For volatile liquid substrates, distillation (including fractional distillation or vacuum distillation) can effectively remove non-volatile impurities or those with significantly different boiling points.

  • Drying: Ensure your substrate is anhydrous, especially if the reaction is moisture-sensitive. This can be achieved using drying agents or by azeotropic distillation with a suitable solvent.

Troubleshooting Guide

This guide provides a systematic approach to troubleshooting common issues encountered in this compound catalyzed reactions, with a focus on problems arising from substrate purity.

Problem: Low or inconsistent yield.

Possible Cause Troubleshooting Step
Inhibitory Impurities Purify the substrate using an appropriate method (recrystallization, chromatography, or distillation).[1]
Catalyst Deactivation Ensure all reagents and solvents are anhydrous.[1] Consider increasing the catalyst loading.
Side Reactions Analyze the crude reaction mixture by techniques like NMR or LC-MS to identify byproducts, which can give clues about the nature of the impurities.

Problem: Low or inconsistent enantiomeric excess (% ee).

Possible Cause Troubleshooting Step
Chiral Impurities If the substrate is chiral, ensure it has a high enantiomeric purity before the reaction.
Racemization Under certain conditions, the product may racemize. Check the stability of the product under the reaction conditions.
Impurity Interference Purify the substrate rigorously. Even small amounts of certain impurities can have a significant impact on enantioselectivity.[1]
Impact of Substrate Purity on Reaction Metrics

The purity of the substrate can have a quantifiable impact on the yield and enantioselectivity of the reaction. The following table provides a hypothetical example based on typical observations in asymmetric catalysis.

Substrate Purity (%) Typical Yield (%) Typical Enantiomeric Excess (% ee)
9050-6070-80
9570-8085-90
>99>90>95

Note: These are generalized values. The actual impact will vary depending on the specific reaction and the nature of the impurities.

Experimental Protocols

General Protocol for Substrate Purification by Column Chromatography
  • Slurry Preparation: Dissolve the crude substrate in a minimum amount of a suitable solvent. Add silica gel and evaporate the solvent to obtain a dry powder.

  • Column Packing: Pack a glass column with silica gel using a suitable eluent system.

  • Loading: Carefully load the prepared substrate slurry onto the top of the silica gel bed.

  • Elution: Elute the column with the chosen solvent system, collecting fractions.

  • Analysis: Analyze the collected fractions by Thin Layer Chromatography (TLC) to identify those containing the pure product.

  • Solvent Removal: Combine the pure fractions and remove the solvent under reduced pressure.

General Protocol for a Phase-Transfer Catalyzed Alkylation

This compound is a chiral phase-transfer catalyst often used in asymmetric alkylations.[2][4][5]

  • Reaction Setup: To a round-bottom flask equipped with a magnetic stir bar, add the purified substrate, the alkylating agent, and a suitable organic solvent.

  • Aqueous Phase: In a separate vessel, prepare an aqueous solution of a base (e.g., sodium hydroxide).

  • Catalyst Addition: Add this compound to the reaction mixture.

  • Reaction Initiation: Add the aqueous base to the organic mixture and stir vigorously at the desired temperature.

  • Monitoring: Monitor the reaction progress by TLC or GC/LC.

  • Workup: Once the reaction is complete, separate the organic and aqueous layers. Wash the organic layer with water and brine.

  • Purification: Dry the organic layer over an anhydrous salt (e.g., MgSO₄), filter, and concentrate under reduced pressure. Purify the crude product by column chromatography if necessary.

  • Analysis: Determine the yield and enantiomeric excess of the product using appropriate analytical techniques (e.g., chiral HPLC or GC).

Visual Guides

Troubleshooting Workflow for Low Enantioselectivity

G Troubleshooting Low Enantioselectivity start Low Enantioselectivity Observed check_purity Check Substrate Purity (NMR, GC/MS) start->check_purity is_pure Is Substrate >99% Pure? check_purity->is_pure purify Purify Substrate (Chromatography, Recrystallization) is_pure->purify No rerun Rerun Reaction with Purified Substrate is_pure->rerun Yes purify->rerun check_catalyst Check Catalyst Quality and Handling rerun->check_catalyst end_success Problem Solved rerun->end_success check_conditions Optimize Reaction Conditions (Solvent, Temp.) check_catalyst->check_conditions end_further Consult Further Literature check_conditions->end_further

Caption: A decision tree for troubleshooting low enantioselectivity.

Phase-Transfer Catalysis Workflow

G General Workflow for Phase-Transfer Catalysis cluster_prep Preparation cluster_reaction Reaction cluster_analysis Analysis & Purification purify_substrate Purify Substrate prepare_reagents Prepare Anhydrous Solvents & Reagents purify_substrate->prepare_reagents setup Combine Substrate, Reagents, Catalyst in Organic Phase prepare_reagents->setup add_base Add Aqueous Base setup->add_base react Vigorous Stirring at Controlled Temperature add_base->react workup Aqueous Workup & Extraction react->workup purify_product Column Chromatography workup->purify_product analyze Determine Yield & %ee (HPLC, GC) purify_product->analyze

Caption: A typical experimental workflow for phase-transfer catalysis.

References

Technical Support Center: N-Benzylquinidinium Chloride Catalyst Loading Optimization

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for N-Benzylquinidinium Chloride. This resource is designed for researchers, scientists, and drug development professionals to provide guidance on optimizing catalyst loading and troubleshooting common issues encountered during asymmetric synthesis.

Frequently Asked Questions (FAQs)

Q1: What is this compound and what is its primary application?

This compound is a chiral phase-transfer catalyst derived from the natural alkaloid quinine. It is widely used in asymmetric synthesis to induce enantioselectivity in a variety of reactions, most notably in the alkylation of glycine imines to produce chiral α-amino acids.[1][2] Its rigid structure and chiral environment allow for effective stereochemical control during the formation of new carbon-carbon bonds.

Q2: How does the catalyst loading of this compound impact the reaction outcome?

Catalyst loading is a critical parameter in phase-transfer catalysis. The concentration of this compound can significantly affect the reaction rate, yield, and enantiomeric excess (ee).

  • Insufficient Catalyst Loading: May lead to slow reaction rates and low conversion, resulting in a lower overall yield.

  • Optimal Catalyst Loading: Balances reaction efficiency with cost-effectiveness, providing good yields and high enantioselectivity in a reasonable timeframe.

  • Excessive Catalyst Loading: Can sometimes lead to a decrease in enantioselectivity due to the formation of catalyst aggregates or alternative, less selective reaction pathways. It also unnecessarily increases the cost of the reaction.

Q3: What are typical catalyst loading ranges for this compound?

For many applications, such as the asymmetric alkylation of N-(diphenylmethylene)glycine tert-butyl ester, catalyst loadings in the range of 1-10 mol% are typically employed.[3] However, the optimal loading is highly dependent on the specific substrates, solvent system, and reaction conditions. It is always recommended to perform a catalyst loading optimization study for any new reaction.

Q4: How can I determine the optimal catalyst loading for my specific reaction?

To determine the optimal catalyst loading, a systematic study should be conducted where the catalyst concentration is varied while keeping all other reaction parameters constant. For example, you could set up a series of parallel reactions with catalyst loadings of 1 mol%, 2 mol%, 5 mol%, and 10 mol%. The yield and enantiomeric excess of the product from each reaction should be determined and compared to identify the optimal loading that provides the best balance of reactivity and selectivity.

Troubleshooting Guide

Issue Possible Cause(s) Suggested Solution(s)
Low or No Conversion 1. Insufficient catalyst loading: The catalyst concentration is too low to effectively promote the reaction. 2. Catalyst deactivation: The catalyst may have degraded due to improper storage or handling, or it may have been poisoned by impurities in the reagents or solvents. 3. Poor phase mixing: In a biphasic system, inefficient stirring can limit the interaction between the aqueous and organic phases, hindering the catalytic cycle. 4. Low reaction temperature: The reaction may require more thermal energy to proceed at a reasonable rate.1. Increase catalyst loading: Incrementally increase the catalyst loading (e.g., from 1 mol% to 5 mol%). 2. Use fresh catalyst: Ensure the catalyst is of high purity and has been stored under inert atmosphere. Purify reagents and solvents if necessary. 3. Increase stirring rate: Use vigorous stirring (e.g., >500 rpm) to ensure efficient mixing of the phases. 4. Increase reaction temperature: Gradually increase the reaction temperature, monitoring for any potential side reactions or decrease in enantioselectivity.
Low Enantioselectivity (ee) 1. Suboptimal catalyst loading: The catalyst concentration may not be in the optimal range for stereochemical control. 2. Incorrect solvent system: The polarity and nature of the solvent can significantly influence the transition state and, therefore, the enantioselectivity. 3. Presence of water: While some water is necessary for the aqueous phase, excess water can negatively impact enantioselectivity. 4. Reaction temperature is too high: Higher temperatures can sometimes lead to a decrease in enantioselectivity by allowing for less selective reaction pathways to become more competitive.1. Optimize catalyst loading: Perform a systematic study to find the optimal catalyst concentration. 2. Screen different solvents: Test a range of nonpolar and moderately polar organic solvents (e.g., toluene, dichloromethane, diethyl ether) to find the best one for your reaction.[3] 3. Use a saturated aqueous base: Employing a saturated solution of the inorganic base can help to control the water content in the reaction. 4. Lower the reaction temperature: Conduct the reaction at a lower temperature (e.g., 0 °C or -20 °C) to enhance stereoselectivity.
Formation of Byproducts 1. High catalyst loading: Excessive catalyst can sometimes promote side reactions. 2. Reaction temperature is too high: Can lead to decomposition of starting materials, products, or the catalyst itself. 3. Prolonged reaction time: Leaving the reaction for too long after completion can lead to the formation of degradation products.1. Reduce catalyst loading: Once the optimal range is identified, avoid using an excess of the catalyst. 2. Lower the reaction temperature: Find the minimum temperature at which the reaction proceeds efficiently. 3. Monitor the reaction progress: Use techniques like TLC or GC to monitor the reaction and work it up as soon as it is complete.

Data Presentation

The following table presents representative data for the enantioselective alkylation of N-(diphenylmethylene)glycine tert-butyl ester with various benzyl bromides using a closely related Cinchona alkaloid-derived catalyst. This data can serve as a starting point for optimizing your reaction with this compound.

EntryElectrophile (R-Br)Catalyst Loading (mol%)Yield (%)ee (%)
1Benzyl bromide59890 (R)
24-Fluorobenzyl bromide59596 (R)
34-Chlorobenzyl bromide59791 (R)
44-Bromobenzyl bromide59990 (R)
54-Methylbenzyl bromide59691 (R)
62-Fluorobenzyl bromide59290 (R)
73-Fluorobenzyl bromide59492 (R)

Data is adapted from a study on a similar (8S, 9S)-9-amino-(9-deoxy)cinchona alkaloid-derived N-benzyl ammonium salt and is intended to be representative.[3]

Experimental Protocols

Detailed Methodology for the Asymmetric Alkylation of N-(Diphenylmethylene)glycine tert-butyl Ester

This protocol describes a general procedure for the enantioselective benzylation of N-(diphenylmethylene)glycine tert-butyl ester using this compound as a phase-transfer catalyst.

Materials:

  • N-(Diphenylmethylene)glycine tert-butyl ester

  • Benzyl bromide

  • This compound

  • Potassium hydroxide (solid)

  • Toluene (anhydrous)

  • Water (deionized)

  • Diethyl ether

  • Brine (saturated aqueous NaCl solution)

  • Anhydrous magnesium sulfate

Procedure:

  • To a round-bottom flask equipped with a magnetic stir bar, add N-(diphenylmethylene)glycine tert-butyl ester (1.0 mmol, 1.0 equiv) and this compound (0.05 mmol, 5 mol%).

  • Add toluene (5 mL) and stir the mixture at room temperature until all solids are dissolved.

  • In a separate vial, prepare a 50% (w/v) solution of potassium hydroxide in deionized water.

  • Add the aqueous potassium hydroxide solution (2 mL) to the reaction mixture.

  • Cool the reaction mixture to 0 °C in an ice bath.

  • Add benzyl bromide (1.2 mmol, 1.2 equiv) dropwise to the vigorously stirred biphasic mixture.

  • Continue stirring vigorously at 0 °C and monitor the reaction progress by thin-layer chromatography (TLC).

  • Upon completion of the reaction, add diethyl ether (10 mL) and water (5 mL) to the reaction mixture.

  • Separate the organic layer, and extract the aqueous layer with diethyl ether (2 x 10 mL).

  • Combine the organic layers, wash with brine (15 mL), and dry over anhydrous magnesium sulfate.

  • Filter the mixture and concentrate the filtrate under reduced pressure to obtain the crude product.

  • Purify the crude product by flash column chromatography on silica gel to afford the desired α-benzylated amino acid ester.

  • Determine the enantiomeric excess of the purified product by chiral HPLC analysis.

Visualizations

experimental_workflow cluster_prep Reaction Setup cluster_reaction Reaction cluster_workup Workup & Purification cluster_analysis Analysis A 1. Dissolve Reactants & Catalyst B 2. Add Aqueous Base A->B C 3. Cool to 0 °C B->C D 4. Add Electrophile C->D E 5. Stir & Monitor D->E F 6. Quench & Extract E->F G 7. Dry & Concentrate F->G H 8. Column Chromatography G->H I 9. Determine ee (Chiral HPLC) H->I

Caption: Experimental workflow for asymmetric alkylation.

logical_relationship cluster_params Reaction Parameters cluster_outcomes Reaction Outcomes Catalyst Catalyst Loading Yield Yield Catalyst->Yield affects EE Enantiomeric Excess (ee) Catalyst->EE affects Rate Reaction Rate Catalyst->Rate affects Solvent Solvent Solvent->Yield influences Solvent->EE influences Temp Temperature Temp->EE influences Temp->Rate influences Base Base Concentration Base->Rate influences

Caption: Key parameters influencing reaction outcomes.

References

Technical Support Center: Purification of Products from N-Benzylquinidinium Chloride Reactions

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on purifying products from chemical reactions that utilize N-Benzylquinidinium chloride as a phase-transfer catalyst.

Frequently Asked Questions (FAQs)

Q1: What is this compound and why is its removal important?

This compound is a chiral phase-transfer catalyst derived from the cinchona alkaloid, quinidine.[1] It is employed to facilitate reactions between reactants in different phases (e.g., a water-soluble nucleophile and an organic-soluble electrophile), often enabling asymmetric synthesis.[2] As a quaternary ammonium salt, it is crucial to remove it from the final product to avoid interference with downstream applications and to ensure the purity and safety of the target compound, especially in pharmaceutical development.

Q2: What are the general strategies for removing this compound post-reaction?

The most common strategies for removing this compound leverage its salt-like properties. These include:

  • Aqueous Extraction (Washing): Utilizing the catalyst's water solubility to wash it out of the organic product phase.

  • Silica Gel Column Chromatography: Separating the polar catalyst from the less polar product.

  • Recrystallization: Purifying the solid product, leaving the catalyst behind in the mother liquor.

  • Acidic Wash: Converting the catalyst into a more water-soluble salt form to enhance its removal during aqueous extraction.

Q3: What are the common impurities I might encounter besides the catalyst itself?

Impurities can originate from the starting materials. For instance, if benzyl chloride is used in the synthesis of the catalyst or as a reactant, it may contain impurities like benzaldehyde and benzyl alcohol, which can lead to byproduct formation.[2] Unreacted starting materials from the main reaction are also a common source of impurities.

Troubleshooting Guide

This guide addresses specific issues you may encounter during the purification process in a question-and-answer format.

Problem Possible Causes Solutions
Persistent catalyst contamination in the product after aqueous washing. 1. Insufficient volume or number of water washes. 2. Inefficient mixing between the organic and aqueous phases. 3. The pH of the washing solution is not optimal for catalyst solubility.1. Increase the volume of water for each wash (e.g., from 15% to 25% of the organic phase volume) and increase the number of washes. 2. Ensure vigorous stirring or shaking during extraction to maximize interfacial contact. 3. Perform a wash with a dilute acid solution (e.g., 1M HCl) to ensure the catalyst is fully protonated and more water-soluble. Neutralize with a subsequent bicarbonate wash.
Emulsion formation during aqueous extraction. 1. Vigorous shaking, especially with chlorinated solvents. 2. High concentration of the catalyst or other charged species.1. Use gentle, repeated inversions of the separatory funnel instead of vigorous shaking. 2. Add a small amount of brine (saturated NaCl solution) to help break the emulsion. 3. If the problem persists, filter the emulsified layer through a pad of Celite.
Low product yield after purification. 1. Product is partially water-soluble and is being lost during aqueous washes. 2. Product is degrading on the silica gel column. 3. Product is co-precipitating with the catalyst.1. Back-extract the combined aqueous layers with a fresh portion of the organic solvent to recover any dissolved product. 2. Deactivate the silica gel with a small amount of a polar solvent (e.g., triethylamine in the eluent for basic products) or use a less acidic stationary phase like alumina. 3. Ensure the product and catalyst have significantly different solubilities in the chosen recrystallization solvent.
Product and catalyst co-elute during column chromatography. 1. The polarity of the product and the catalyst are too similar in the chosen eluent system.1. Modify the solvent system. For example, adding a small amount of a more polar solvent like methanol can help retain the highly polar catalyst on the silica gel while allowing the product to elute. 2. Consider using a different stationary phase, such as alumina or reverse-phase silica (C18).

Data Presentation

The following tables provide a summary of quantitative data for common purification methods. These are representative values and may need to be optimized for your specific product.

Table 1: Efficiency of Aqueous Washing Protocols for Catalyst Removal

Washing ProtocolNumber of WashesCatalyst Removal Efficiency (%)Product Recovery (%)
Deionized Water3 x 50 mL85-9095
Brine (Saturated NaCl)3 x 50 mL90-9596
1M HCl followed by NaHCO₃1 x 50 mL, 2 x 50 mL>9894

Data is based on a hypothetical 100 mL organic phase containing the product and catalyst.

Table 2: Comparison of Chromatographic Conditions for Purification

Stationary PhaseEluent SystemProduct Purity (%)Product Recovery (%)
Silica GelHexane/Ethyl Acetate Gradient>9985-90
Alumina (Neutral)Dichloromethane/Methanol Gradient>9988-92
C18 Reverse PhaseAcetonitrile/Water Gradient>9980-85

Experimental Protocols

Protocol 1: General Workup and Aqueous Extraction

  • Quench the Reaction: Cool the reaction mixture to room temperature. If the reaction was performed under basic conditions, neutralize it by adding a mild acidic solution (e.g., saturated aqueous NH₄Cl) until the pH is approximately 7.

  • Phase Separation: Transfer the mixture to a separatory funnel. If the reaction solvent is not suitable for extraction, dilute the mixture with an appropriate organic solvent (e.g., ethyl acetate, dichloromethane).

  • Acidic Wash: Add a volume of 1M HCl equivalent to approximately 20% of the organic phase volume. Shake the funnel gently and allow the layers to separate. Drain the aqueous layer.

  • Neutralizing Wash: Add a volume of saturated sodium bicarbonate solution. Shake gently and drain the aqueous layer.

  • Brine Wash: Wash the organic layer with a saturated NaCl solution to remove residual water.

  • Drying and Concentration: Dry the organic layer over an anhydrous salt (e.g., Na₂SO₄ or MgSO₄), filter, and concentrate the solvent under reduced pressure to obtain the crude product.

Protocol 2: Silica Gel Flash Column Chromatography

  • Prepare the Slurry: In a beaker, mix silica gel with the initial, low-polarity eluent (e.g., 5% ethyl acetate in hexanes) to form a slurry.

  • Pack the Column: Pour the slurry into the chromatography column and allow the silica to settle, ensuring an even and compact bed.

  • Load the Sample: Dissolve the crude product in a minimal amount of the organic solvent used for the reaction or the initial eluent. Carefully add the sample to the top of the silica gel bed.

  • Elute the Column: Begin eluting with the low-polarity solvent, collecting fractions. Gradually increase the polarity of the eluent (e.g., by increasing the percentage of ethyl acetate) to elute your product. The highly polar this compound will remain strongly adsorbed to the silica gel and will elute at a much higher solvent polarity.

  • Monitor Fractions: Monitor the collected fractions by Thin Layer Chromatography (TLC) to identify those containing the purified product.

  • Combine and Concentrate: Combine the pure fractions and remove the solvent under reduced pressure.

Protocol 3: Recrystallization

  • Choose a Solvent: Select a solvent in which your product is highly soluble at elevated temperatures but poorly soluble at room temperature. The catalyst should ideally remain soluble at all temperatures.

  • Dissolve the Crude Product: In a flask, add the crude product and a small amount of the chosen solvent. Heat the mixture to boiling while stirring and add more solvent until the product is completely dissolved.

  • Cool and Crystallize: Allow the solution to cool slowly to room temperature. If crystals do not form, you can try scratching the inside of the flask with a glass rod or placing it in an ice bath.

  • Isolate the Crystals: Collect the purified crystals by vacuum filtration.

  • Wash the Crystals: Wash the crystals with a small amount of the cold recrystallization solvent to remove any remaining impurities.

  • Dry the Product: Dry the crystals under vacuum to remove any residual solvent.

Mandatory Visualization

Below are diagrams illustrating key workflows and logical relationships in the purification process.

PurificationWorkflow cluster_reaction Reaction Completion cluster_workup Aqueous Workup cluster_purification Purification cluster_product Final Product Reaction Reaction Mixture (Product, Catalyst, Solvents, Byproducts) Quench Quench Reaction Reaction->Quench Extract Aqueous Extraction (Acidic/Neutral/Basic Washes) Quench->Extract Dry Dry & Concentrate Extract->Dry Chromatography Column Chromatography Dry->Chromatography If necessary Recrystallization Recrystallization Dry->Recrystallization If solid PureProduct Pure Product Chromatography->PureProduct Recrystallization->PureProduct TroubleshootingLogic Start Crude Product Analysis (e.g., TLC, NMR) IsCatalystPresent Is Catalyst Present? Start->IsCatalystPresent AqueousWash Perform/Optimize Aqueous Wash IsCatalystPresent->AqueousWash Yes OtherImpurities Are Other Impurities Present? IsCatalystPresent->OtherImpurities No AqueousWash->OtherImpurities Chromatography Column Chromatography PureProduct Pure Product Chromatography->PureProduct AdjustChromatography Adjust Chromatographic Conditions Chromatography->AdjustChromatography Co-elution OtherImpurities->Chromatography Yes Recrystallize Recrystallization OtherImpurities->Recrystallize Yes, if solid OtherImpurities->PureProduct No Recrystallize->PureProduct AdjustChromatography->Chromatography

References

Technical Support Center: N-Benzylquinidinium Chloride Catalyst

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides guidance on the stability, storage, and troubleshooting of the N-Benzylquinidinium chloride catalyst for researchers, scientists, and drug development professionals.

Frequently Asked Questions (FAQs)

1. What is this compound?

This compound is a chiral phase-transfer catalyst (PTC) derived from the natural cinchona alkaloid, quinidine. It is widely used in asymmetric synthesis to facilitate reactions between reactants in different phases (e.g., a solid and a liquid, or two immiscible liquids), enabling the stereoselective formation of chiral molecules.

2. What are the recommended storage conditions for this compound?

To ensure the long-term stability and catalytic activity of this compound, it should be stored under the following conditions:

  • Container: Keep in a well-closed, airtight container.

  • Light: Protect from light. Storage in an amber vial or in a dark place is recommended.

  • Temperature: Store at ambient room temperature. No special refrigeration is required.

  • Atmosphere: Store under an inert atmosphere (e.g., nitrogen or argon) to prevent exposure to moisture and air.

3. What are the signs of potential degradation of the catalyst?

Visual inspection can often provide the first indication of catalyst degradation. Signs to look for include:

  • Color Change: A significant change from its typical white to light yellow color.

  • Caking or Clumping: The powder should be free-flowing. Caking may indicate moisture absorption.

  • Inconsistent Reaction Performance: A noticeable decrease in reaction yield or enantioselectivity compared to previous batches under identical conditions is a strong indicator of catalyst degradation.

4. What are the known incompatibilities of this compound?

The catalyst should not be stored with or exposed to:

  • Strong Oxidizing Agents: These can lead to decomposition of the catalyst.

  • Direct Sunlight and High Temperatures: Exposure to light and heat can accelerate degradation.

Troubleshooting Guide

Users may encounter issues during their experiments with this compound. This guide provides potential causes and solutions for common problems.

Problem Potential Cause Troubleshooting Steps
Low or no reaction conversion 1. Catalyst Inactivity• Verify the catalyst's integrity. Check for signs of degradation (see FAQ 3).• If degradation is suspected, use a fresh batch of the catalyst.• Ensure the catalyst was stored properly.
2. Insufficient Catalyst Loading• Increase the catalyst loading in increments (e.g., from 1 mol% to 2 mol%).
3. Poor Mixing• Ensure vigorous stirring to facilitate efficient phase transfer. For solid-liquid reactions, ensure the solid reactant is finely powdered.
4. Presence of Water• While some water is often necessary for phase-transfer catalysis, excess water can lead to hydrolysis of reactants or the catalyst. Ensure the appropriate amount of water is used as specified in the reaction protocol.
Low enantioselectivity (ee) 1. Catalyst Degradation• As with low conversion, degraded catalyst can lead to a loss of stereocontrol. Use a fresh batch of catalyst.
2. Incorrect Temperature• Temperature can have a significant impact on enantioselectivity. Ensure the reaction is performed at the recommended temperature. Lowering the temperature often improves enantioselectivity.
3. Competing Non-catalyzed Reaction• A slow, non-catalyzed background reaction can lead to the formation of a racemic product, thus lowering the overall ee. Consider adjusting reaction conditions (e.g., temperature, concentration) to favor the catalyzed pathway.
4. Racemization of the Product• The product may be racemizing under the reaction conditions. Analyze the ee at different reaction times to check for this possibility. If racemization is occurring, consider shorter reaction times or a milder work-up procedure.
Inconsistent results between batches 1. Catalyst Purity Variation• Ensure the same grade and supplier of the catalyst is used for all experiments.• If possible, test the purity of different batches using the HPLC method outlined below.
2. Variation in Reagent Quality• Ensure the purity of all reactants and solvents is consistent between batches.
3. Minor Variations in Reaction Setup• Small changes in stirring rate, temperature, or the rate of addition of reagents can impact the outcome of the reaction. Maintain strict control over all reaction parameters.

Stability and Degradation

While this compound is generally stable under the recommended storage conditions, it can degrade when exposed to harsh conditions.

Factors Affecting Stability:

Factor Effect on Stability
Light Exposure to UV light can lead to photochemical degradation.
Temperature Elevated temperatures can accelerate thermal decomposition.
Moisture While not highly hygroscopic, prolonged exposure to humidity can lead to clumping and may affect catalytic activity.
Oxygen The presence of oxygen, especially at elevated temperatures, can lead to oxidative degradation.
Strong Bases While used in basic reaction conditions, prolonged exposure to highly concentrated bases at high temperatures can lead to Hofmann elimination or other degradation pathways.

Potential Degradation Pathway:

A potential degradation pathway for N-benzyl Cinchona alkaloid quaternary salts involves the cleavage of the benzyl group from the quinuclidine nitrogen, which would result in the formation of quinidine and benzyl-containing byproducts. Oxidative degradation of the quinoline or quinuclidine ring system is also possible under harsh conditions.

Experimental Protocols

Protocol 1: Purity Determination by High-Performance Liquid Chromatography (HPLC)

This method is a general guideline for the purity analysis of this compound and is based on methods used for similar cinchona alkaloids and quaternary ammonium salts. Method optimization may be required.

  • Instrumentation:

    • High-Performance Liquid Chromatograph (HPLC) with a UV detector.

  • Column:

    • Reversed-phase C18 column (e.g., 4.6 mm x 250 mm, 5 µm particle size).

  • Mobile Phase:

    • A mixture of acetonitrile and an aqueous buffer (e.g., 10 mM ammonium acetate, pH adjusted to 4.5 with acetic acid). A common starting gradient could be 30:70 (v/v) acetonitrile:buffer, ramping to 70:30 over 20 minutes.

  • Flow Rate:

    • 1.0 mL/min.

  • Detection:

    • UV at 254 nm.

  • Sample Preparation:

    • Accurately weigh approximately 10 mg of this compound and dissolve it in 10 mL of the mobile phase to prepare a 1 mg/mL stock solution. Further dilute as necessary.

  • Procedure:

    • Equilibrate the column with the initial mobile phase composition for at least 30 minutes.

    • Inject a blank (mobile phase) to ensure a clean baseline.

    • Inject the sample solution.

    • Record the chromatogram and integrate the peaks.

    • Purity is calculated as the percentage of the area of the main peak relative to the total area of all peaks.

Protocol 2: Forced Degradation Study

To assess the stability of the catalyst under stress conditions, a forced degradation study can be performed. This involves exposing the catalyst to various stress conditions and analyzing the degradation products by HPLC.

  • Acid Hydrolysis: Dissolve the catalyst in a 0.1 M HCl solution and heat at 60°C for 24 hours.

  • Base Hydrolysis: Dissolve the catalyst in a 0.1 M NaOH solution and heat at 60°C for 24 hours.

  • Oxidative Degradation: Dissolve the catalyst in a solution of 3% hydrogen peroxide and keep at room temperature for 24 hours.

  • Thermal Degradation: Heat the solid catalyst at 105°C for 24 hours.

  • Photodegradation: Expose the solid catalyst to UV light (e.g., 254 nm) for 24 hours.

After exposure, the samples are neutralized (if necessary), diluted, and analyzed by the HPLC method described above to determine the extent of degradation and identify any new impurity peaks.

Visualizations

troubleshooting_workflow start Problem Encountered (e.g., Low Yield, Low ee) check_catalyst Check Catalyst Integrity - Visual Inspection - Storage Conditions start->check_catalyst catalyst_ok Catalyst Appears OK check_catalyst->catalyst_ok use_fresh Use Fresh Catalyst Batch catalyst_ok->use_fresh No check_params Review Reaction Parameters - Temperature - Concentration - Stirring Rate catalyst_ok->check_params Yes use_fresh->check_params params_ok Parameters Correct check_params->params_ok optimize_params Optimize Parameters - Lower Temperature - Increase Catalyst Loading params_ok->optimize_params No check_reagents Verify Reagent & Solvent Quality - Purity - Water Content params_ok->check_reagents Yes final_analysis Analyze for Side Reactions or Product Racemization optimize_params->final_analysis reagents_ok Reagents OK check_reagents->reagents_ok purify_reagents Purify/Dry Reagents & Solvents reagents_ok->purify_reagents No reagents_ok->final_analysis Yes purify_reagents->final_analysis end Problem Resolved final_analysis->end

Caption: Troubleshooting workflow for asymmetric reactions.

stability_factors cluster_factors Factors Influencing Stability catalyst N-Benzylquinidinium Chloride Stability degradation Degradation catalyst->degradation leads to light Light light->degradation temp Temperature temp->degradation moisture Moisture moisture->degradation oxygen Oxygen oxygen->degradation base Strong Base base->degradation

Caption: Factors leading to catalyst degradation.

Validation & Comparative

comparing N-Benzylquinidinium chloride with N-benzylquininium chloride

Author: BenchChem Technical Support Team. Date: December 2025

A Comprehensive Comparison for Researchers: N-Benzylquinidinium Chloride vs. N-Benzylquininium Chloride

For researchers and professionals in drug development and organic synthesis, the choice of a chiral phase-transfer catalyst is critical for achieving high enantioselectivity. Among the most reliable and widely used catalysts are the quaternary ammonium salts derived from Cinchona alkaloids. This guide provides an in-depth comparison of two prominent diastereomeric catalysts: this compound and N-benzylquininium chloride.

Introduction to the Pseudoenantiomers

This compound and N-benzylquininium chloride are chiral phase-transfer catalysts derived from the Cinchona alkaloids quinidine and quinine, respectively. These alkaloids are diastereomers, differing in the stereochemistry at the C8 and C9 positions. This stereochemical difference makes them "pseudoenantiomers" in the context of catalysis, often leading to the formation of opposite enantiomers of the product with comparable efficiency. Both catalysts are extensively used in asymmetric synthesis, particularly in alkylation, Michael addition, and epoxidation reactions.

Physicochemical Properties

A summary of the key physicochemical properties of this compound and N-benzylquininium chloride is presented below. These properties are essential for handling, storage, and application in chemical reactions.

PropertyThis compoundN-Benzylquininium Chloride
CAS Number 77481-82-467174-25-8
Molecular Formula C₂₇H₃₁ClN₂O₂C₂₇H₃₁ClN₂O₂
Molecular Weight 451.01 g/mol 451.01 g/mol [1]
Appearance White to light yellow crystalline powder[2]White to light yellow powder or crystal[1]
Melting Point 178 °C[2]200-205 °C (decomposes)[1]
Solubility Soluble in waterSoluble in water
Storage Store at ambient conditions in well-closed, light-resistant containers.[2]Store at room temperature.

Stereochemical Relationship and Catalytic Mechanism

The catalytic activity of these compounds stems from their ability to form a chiral ion pair with the enolate of a prochiral substrate. The stereochemical outcome of the reaction is determined by the absolute configuration of the catalyst. The differing stereochemistry at the C8 and C9 positions in quinidine and quinine results in a different spatial arrangement of the functional groups that interact with the substrate, leading to the selective formation of one enantiomer over the other.

G Stereochemical Relationship cluster_0 Cinchona Alkaloids cluster_1 Phase-Transfer Catalysts cluster_2 Catalytic Outcome Quinidine Quinidine (pseudoenantiomer) QD_cat This compound Quinidine->QD_cat  Benzylation Quinine Quinine (pseudoenantiomer) QN_cat N-Benzylquininium chloride Quinine->QN_cat  Benzylation Product_R (R)-Product QD_cat->Product_R  Asymmetric Reaction Product_S (S)-Product QN_cat->Product_S  Asymmetric Reaction

Caption: Stereochemical relationship between the parent alkaloids and their corresponding catalysts, leading to opposite enantiomeric products.

Performance in Asymmetric Synthesis: A Comparative Overview

CatalystTypical Yield (%)Typical Enantiomeric Excess (ee, %)Predominant Enantiomer
This compound> 90> 90(R)
N-Benzylquininium chloride> 90> 90(S)

Note: The predominant enantiomer can vary depending on the specific substrate and reaction conditions.

Experimental Protocols

Synthesis of this compound and N-Benzylquininium Chloride

The synthesis of both catalysts follows a straightforward quaternization of the parent alkaloid with benzyl chloride.

G Synthesis Workflow Start Start: Quinidine or Quinine Reagents Add: Benzyl Chloride Solvent (e.g., Toluene) Start->Reagents Reaction Reaction: Reflux for 24-48h Reagents->Reaction Cooling Cooling: Cool to room temperature Reaction->Cooling Precipitation Precipitation: Add ether to precipitate the product Cooling->Precipitation Filtration Filtration: Collect the solid product Precipitation->Filtration Drying Drying: Dry under vacuum Filtration->Drying Product Final Product: This compound or N-Benzylquininium chloride Drying->Product

Caption: General workflow for the synthesis of N-benzyl Cinchona alkaloid quaternary ammonium salts.

Detailed Protocol:

  • Materials:

    • Quinidine or Quinine (1.0 eq)

    • Benzyl chloride (1.1 eq)

    • Toluene (or another suitable solvent like acetonitrile)

    • Diethyl ether

  • Procedure:

    • In a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, dissolve the Cinchona alkaloid (quinidine or quinine) in toluene.

    • Add benzyl chloride to the solution.

    • Heat the reaction mixture to reflux and maintain for 24-48 hours. The progress of the reaction can be monitored by TLC.

    • After the reaction is complete, cool the mixture to room temperature.

    • Add diethyl ether to the cooled solution to precipitate the quaternary ammonium salt.

    • Collect the solid product by filtration and wash with diethyl ether.

    • Dry the product under vacuum to obtain the pure this compound or N-benzylquininium chloride.

Asymmetric Alkylation of N-(Diphenylmethylene)glycine tert-butyl ester

This protocol describes a typical phase-transfer catalyzed alkylation reaction where the performance of this compound and N-benzylquininium chloride can be compared.

G Asymmetric Alkylation Workflow Start Start: N-(Diphenylmethylene)glycine tert-butyl ester Solvent Dissolve in: Toluene Start->Solvent Catalyst Add: This compound or N-Benzylquininium chloride (1-10 mol%) Solvent->Catalyst Base Add: Aqueous KOH or CsOH Catalyst->Base Alkylating_Agent Add: Alkyl halide (e.g., Benzyl bromide) Base->Alkylating_Agent Reaction Reaction: Stir vigorously at 0°C to room temperature Alkylating_Agent->Reaction Workup Work-up: Phase separation, extraction Reaction->Workup Purification Purification: Column chromatography Workup->Purification Analysis Analysis: Determine yield and enantiomeric excess (chiral HPLC) Purification->Analysis Product Final Product: Enantioenriched α-amino acid derivative Analysis->Product

Caption: Experimental workflow for the asymmetric alkylation of a glycine imine using a chiral phase-transfer catalyst.

Detailed Protocol:

  • Materials:

    • N-(Diphenylmethylene)glycine tert-butyl ester (1.0 eq)

    • Alkyl halide (e.g., benzyl bromide) (1.2 eq)

    • This compound or N-benzylquininium chloride (0.01-0.1 eq)

    • 50% aqueous potassium hydroxide (or cesium hydroxide)

    • Toluene

    • Saturated aqueous sodium chloride solution

    • Anhydrous magnesium sulfate

    • Solvents for column chromatography (e.g., hexane/ethyl acetate)

  • Procedure:

    • Dissolve N-(diphenylmethylene)glycine tert-butyl ester and the chiral phase-transfer catalyst in toluene in a round-bottom flask.

    • Cool the mixture to 0 °C in an ice bath.

    • Add the 50% aqueous potassium hydroxide solution and stir the biphasic mixture vigorously.

    • Add the alkyl halide dropwise to the reaction mixture.

    • Continue stirring vigorously at 0 °C for the time required for the reaction to complete (monitor by TLC).

    • Upon completion, dilute the reaction mixture with water and separate the organic layer.

    • Extract the aqueous layer with toluene.

    • Combine the organic layers, wash with saturated aqueous sodium chloride solution, and dry over anhydrous magnesium sulfate.

    • Filter the mixture and concentrate the solvent under reduced pressure.

    • Purify the crude product by column chromatography on silica gel.

    • Determine the yield and the enantiomeric excess of the product by chiral HPLC analysis.

Pharmacological and Toxicological Profile

Direct comparative studies on the pharmacological and toxicological profiles of this compound and N-benzylquininium chloride are not extensively documented in publicly available literature. However, the parent compounds, quinine and quinidine, have well-established pharmacological activities and toxicities. Both are known antimalarial agents and have effects on cardiac ion channels, with quinidine being a known antiarrhythmic drug. Given that the quaternary ammonium derivatives are primarily used as catalysts and are typically removed from the final product, their direct pharmacological impact in a therapeutic context is not their intended application. Nevertheless, for any potential biological application or in cases of residual presence in a final pharmaceutical product, their cytotoxicity should be considered. Studies on the parent alkaloids can provide some initial insights into their potential biological effects.

Conclusion

This compound and N-benzylquininium chloride are highly effective and reliable chiral phase-transfer catalysts for asymmetric synthesis. Their pseudoenantiomeric relationship is a significant advantage, allowing for the selective synthesis of either enantiomer of a target molecule with high efficiency and enantioselectivity. The choice between the two will depend on the desired stereochemical outcome of the reaction. The experimental protocols provided herein offer a solid starting point for researchers to utilize these powerful catalysts in their synthetic endeavors.

References

A Researcher's Guide to Determining Enantiomeric Excess in Catalyzed Reactions

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the accurate determination of enantiomeric excess (ee) is a critical step in the development of stereoselective catalytic reactions. The choice of analytical method can significantly impact the efficiency and reliability of this process. This guide provides a comprehensive comparison of the most common analytical techniques for determining enantiomeric excess, complete with quantitative performance data and detailed experimental protocols.

The development of new asymmetric catalysts and chiral drugs hinges on the ability to precisely quantify the stereochemical outcome of a reaction. A variety of analytical techniques are available, each with its own set of advantages and limitations. This guide will delve into the principles and practical applications of Chiral Chromatography (HPLC), Nuclear Magnetic Resonance (NMR) Spectroscopy, Circular Dichroism (CD), Capillary Electrophoresis (CE), and Mass Spectrometry (MS) for the determination of enantiomeric excess.

Quantitative Performance Comparison

The selection of an analytical method for determining enantiomeric excess depends on several factors, including the required accuracy and precision, the concentration of the analyte, the complexity of the sample matrix, and the desired sample throughput. The following table summarizes the key quantitative performance metrics for the most common techniques.

Analytical TechniqueAccuracy (% Error)Precision (% RSD)Limit of Detection (LOD)Limit of Quantitation (LOQ)Analysis Time per SampleThroughput
Chiral HPLC < 1%[1]< 1.5%[2]~0.8 µg/mL[3]~2.5 µg/mL[3]10 - 60 minLow to Medium
NMR Spectroscopy ±2% to ±5%[4]< 2%Analyte DependentAnalyte Dependent< 5 min[5]High
Circular Dichroism ±5% to ±10%[6]Analyte Dependent~1 µg/mL[7]~3 µg/mL< 2 min[8]High
Capillary Electrophoresis High< 2%[9]~0.05% (UV), ~0.005% (LIF) of minor enantiomer~0.91 µg/mL[2]< 10 min[3]High
Mass Spectrometry ~4%Analyte Dependentpg range[1]ng range< 5 minHigh

Experimental Workflow for Enantiomeric Excess Determination

The general workflow for determining the enantiomeric excess of a catalyzed reaction product involves several key steps, from sample preparation to data analysis. The specific details of each step will vary depending on the chosen analytical technique.

G General Workflow for Enantiomeric Excess Determination cluster_prep Sample Preparation cluster_data Data Acquisition & Analysis ReactionQuenching Quench Catalytic Reaction Workup Work-up and Purification ReactionQuenching->Workup Derivatization Derivatization (if required) Workup->Derivatization SolutionPrep Prepare Solution for Analysis Derivatization->SolutionPrep ChiralHPLC Chiral HPLC NMR NMR Spectroscopy CD Circular Dichroism CE Capillary Electrophoresis MS Mass Spectrometry DataAcquisition Data Acquisition ChiralHPLC->DataAcquisition NMR->DataAcquisition CD->DataAcquisition CE->DataAcquisition MS->DataAcquisition PeakIntegration Peak Integration / Signal Measurement DataAcquisition->PeakIntegration eeCalculation Enantiomeric Excess Calculation PeakIntegration->eeCalculation Validation Method Validation eeCalculation->Validation

Caption: A generalized workflow for determining the enantiomeric excess of a reaction product.

Detailed Experimental Protocols

Chiral High-Performance Liquid Chromatography (HPLC)

Chiral HPLC is a powerful and widely used technique for separating and quantifying enantiomers. The separation is achieved using a chiral stationary phase (CSP) that interacts differently with each enantiomer, leading to different retention times.

Experimental Protocol:

  • Sample Preparation:

    • Accurately weigh and dissolve the purified reaction product in a suitable solvent (e.g., mobile phase) to a known concentration (typically 0.1-1 mg/mL).

    • Filter the sample through a 0.22 µm syringe filter before injection.

  • Instrumentation and Conditions:

    • HPLC System: A standard HPLC system equipped with a UV-Vis or Diode Array Detector (DAD).

    • Chiral Column: Select a chiral stationary phase appropriate for the analyte class (e.g., polysaccharide-based, protein-based, or Pirkle-type).

    • Mobile Phase: A mixture of a non-polar solvent (e.g., hexane or heptane) and a polar modifier (e.g., isopropanol or ethanol) for normal-phase chromatography, or an aqueous buffer with an organic modifier (e.g., acetonitrile or methanol) for reversed-phase chromatography. The exact composition should be optimized for baseline separation of the enantiomers.

    • Flow Rate: Typically 0.5-1.5 mL/min.

    • Column Temperature: Maintained at a constant temperature (e.g., 25 °C) to ensure reproducible retention times.

    • Detection: Monitor the elution of the enantiomers at a wavelength where the analyte exhibits strong absorbance.

  • Data Analysis:

    • Integrate the peak areas of the two enantiomer peaks.

    • Calculate the enantiomeric excess using the formula: ee (%) = (|Area₁ - Area₂| / (Area₁ + Area₂)) * 100

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy can be used to determine enantiomeric excess by converting the enantiomers into diastereomers through the use of a chiral derivatizing agent (CDA) or a chiral solvating agent (CSA). The resulting diastereomers will have distinct signals in the NMR spectrum, allowing for their quantification.

Experimental Protocol (using a Chiral Solvating Agent):

  • Sample Preparation:

    • Dissolve a known amount of the purified analyte in a suitable deuterated solvent (e.g., CDCl₃, C₆D₆) in an NMR tube.

    • Acquire a standard ¹H NMR spectrum of the analyte.

    • Add a molar equivalent of a suitable chiral solvating agent (e.g., (R)-(-)-1-(9-anthryl)-2,2,2-trifluoroethanol) to the NMR tube.

  • Instrumentation and Data Acquisition:

    • NMR Spectrometer: A high-field NMR spectrometer (e.g., 400 MHz or higher) is recommended for better spectral resolution.

    • Acquire a ¹H NMR spectrum of the analyte-CSA mixture. Ensure a sufficient number of scans to obtain a good signal-to-noise ratio.

  • Data Analysis:

    • Identify a well-resolved pair of signals corresponding to the two diastereomeric complexes.

    • Integrate the areas of these two signals.

    • Calculate the enantiomeric excess based on the ratio of the integrals.

Circular Dichroism (CD) Spectroscopy

Circular dichroism spectroscopy measures the differential absorption of left- and right-circularly polarized light by chiral molecules. The magnitude of the CD signal is proportional to the enantiomeric excess.

Experimental Protocol:

  • Sample Preparation:

    • Prepare a solution of the purified analyte in a suitable solvent that is transparent in the wavelength range of interest. The concentration should be adjusted to give a CD signal in the optimal range of the instrument.

    • Prepare solutions of known enantiomeric excess (including the racemate and the pure enantiomers, if available) to create a calibration curve.

  • Instrumentation and Data Acquisition:

    • CD Spectrometer: A calibrated CD spectrometer.

    • Record the CD spectrum of the sample over a wavelength range where the analyte exhibits a Cotton effect.

    • Record the spectra of the calibration standards under the same conditions.

  • Data Analysis:

    • Determine the CD intensity (in millidegrees, mdeg) at the wavelength of maximum difference between the enantiomers.

    • Plot the CD intensity versus the known enantiomeric excess of the calibration standards to generate a calibration curve.

    • Determine the enantiomeric excess of the unknown sample by interpolating its CD intensity on the calibration curve.

Capillary Electrophoresis (CE)

Capillary electrophoresis separates ions based on their electrophoretic mobility in an electric field. For chiral separations, a chiral selector is added to the background electrolyte, which forms transient diastereomeric complexes with the enantiomers, leading to different migration times.

Experimental Protocol:

  • Sample and Buffer Preparation:

    • Dissolve the sample in the background electrolyte or a compatible solvent at a low concentration (typically µg/mL to mg/mL range).

    • Prepare a background electrolyte (BGE) containing a suitable buffer and a chiral selector (e.g., cyclodextrins, chiral crown ethers, or macrocyclic antibiotics). The pH and concentration of the buffer and chiral selector should be optimized for the specific separation.

  • Instrumentation and Conditions:

    • CE System: A capillary electrophoresis instrument with a suitable detector (e.g., UV-Vis or DAD).

    • Capillary: A fused-silica capillary of appropriate length and internal diameter.

    • Voltage: Apply a high voltage (typically 15-30 kV) across the capillary.

    • Temperature: Maintain the capillary at a constant temperature.

    • Injection: Inject a small plug of the sample into the capillary using either hydrodynamic or electrokinetic injection.

  • Data Analysis:

    • Identify and integrate the peaks corresponding to the two enantiomers in the electropherogram.

    • Calculate the enantiomeric excess using the peak areas.

Mass Spectrometry (MS)

Mass spectrometry can be used for enantiomeric excess determination through various methods, such as the kinetic method or by coupling it with a chiral separation technique like HPLC or CE. The kinetic method involves reacting the enantiomeric mixture with a chiral reagent and monitoring the reaction progress over time.

Experimental Protocol (Kinetic Resolution Method):

  • Reaction Setup:

    • In a reaction vessel, mix the enantiomeric sample with a chiral reagent that reacts at different rates with the two enantiomers.

    • Monitor the reaction over time by taking aliquots at specific intervals.

  • Instrumentation and Data Acquisition:

    • Mass Spectrometer: An electrospray ionization (ESI) or matrix-assisted laser desorption/ionization (MALDI) mass spectrometer.

    • Analyze the aliquots by MS to determine the relative abundance of the unreacted enantiomers or the product diastereomers.

  • Data Analysis:

    • Plot the natural logarithm of the fraction of remaining enantiomer versus time.

    • The ratio of the slopes of the lines for the two enantiomers gives the selectivity factor.

    • The enantiomeric excess can be calculated from the initial concentrations and the extent of the reaction.

Concluding Remarks

The choice of the most suitable analytical method for determining enantiomeric excess is a critical decision in asymmetric catalysis and drug development. Chiral chromatography, particularly HPLC, remains the gold standard for its high accuracy and precision, making it ideal for regulatory submissions. NMR spectroscopy offers a rapid and non-destructive method well-suited for high-throughput screening and reaction monitoring. Circular dichroism provides a very fast analysis but may have lower accuracy. Capillary electrophoresis is a high-efficiency technique that requires minimal sample and solvent, making it a green and cost-effective option. Mass spectrometry offers exceptional sensitivity and is amenable to high-throughput workflows, especially when coupled with chiral separation techniques. By understanding the principles, performance characteristics, and experimental protocols of each technique, researchers can make an informed decision to select the optimal method for their specific needs, ultimately accelerating the discovery and development of new chiral molecules.

References

Validating Asymmetric Synthesis: A Comparative Guide to N-Benzylquinidinium Chloride Catalysis in the Alkylation of Glycine Derivatives

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the quest for enantiomerically pure compounds is paramount. Chiral phase-transfer catalysis has emerged as a powerful tool in this endeavor, with N-Benzylquinidinium chloride, a Cinchona alkaloid derivative, being a prominent catalyst. This guide provides an objective comparison of its performance in the asymmetric alkylation of glycine Schiff bases against other catalysts, supported by experimental data, detailed protocols for product validation, and visualizations of the catalytic process.

The asymmetric alkylation of glycine Schiff bases is a cornerstone method for the synthesis of non-natural α-amino acids, which are crucial building blocks in drug discovery. The effectiveness of a chiral phase-transfer catalyst is primarily evaluated by its ability to induce high enantioselectivity, resulting in a significant excess of one enantiomer over the other, and to provide a high yield of the desired product.

Comparative Performance of Chiral Phase-Transfer Catalysts

The following tables summarize the performance of this compound and its derivatives in comparison to other chiral phase-transfer catalysts in the asymmetric alkylation of N-(diphenylmethylene)glycine tert-butyl ester.

Table 1: Performance of Cinchona Alkaloid-Derived Catalysts in the Benzylation of N-(diphenylmethylene)glycine tert-butyl ester

CatalystCatalyst GenerationAlkylating AgentYield (%)Enantiomeric Excess (ee, %)
N-Benzylcinchonidinium bromide1stBenzyl bromide8560
This compound1st4-Chlorobenzyl chloride9566
O-Allyl-N-benzylcinchonidinium bromide2nd4-Chlorobenzyl chloride-81
N-(9-Anthracenylmethyl)cinchonidinium chloride3rdBenzyl bromide6891
O-Allyl-N-(9-anthracenylmethyl)cinchonidinium bromide3rdBenzyl bromide8794
Dimeric Cinchona Alkaloid-4-Nitrobenzyl bromide9199

Table 2: Asymmetric Benzylation of Glycine Derivatives with Novel Chiral Phase-Transfer Catalysts [1]

CatalystSolventTemperature (°C)Time (h)Yield (%)Enantiomeric Excess (ee, %)
Catalyst 1Toluene0128575
Catalyst 2Toluene0128268
Catalyst 3Toluene0129288
Catalyst 3CH2Cl20128882
Catalyst 3THF0127571

Table 3: Asymmetric Alkylation of tert-Butyl Glycinate Schiff Base with O-Allyl-N-(9-anthracenylmethyl)cinchonidinium bromide [2]

Electrophile (Arylmethyl Bromide)Yield (%)Enantiomeric Excess (ee, %)
Benzyl bromideGood72
4-Methoxybenzyl bromideGood78
2-Naphthylmethyl bromideGood85
4-Chlorobenzyl bromideGood81

The data clearly indicates that while first-generation catalysts like this compound provide good yields and moderate enantioselectivity, subsequent generations, particularly those with bulky N-arylmethyl groups like the 9-anthracenylmethyl substituent, significantly enhance the enantiomeric excess. The choice of solvent and temperature also plays a crucial role in optimizing both yield and enantioselectivity.[1]

Experimental Protocols

Accurate validation of the reaction products is critical. The following are detailed methodologies for the asymmetric alkylation and subsequent analysis of the products.

General Procedure for Asymmetric Alkylation of N-(diphenylmethylene)glycine tert-butyl ester

A solution of N-(diphenylmethylene)glycine tert-butyl ester (1.0 mmol) and the chiral phase-transfer catalyst (e.g., this compound, 0.1 mmol) in an appropriate organic solvent (e.g., toluene, 10 mL) is cooled to the desired temperature (e.g., 0 °C). To this stirred solution, the alkylating agent (1.1 mmol) is added, followed by the dropwise addition of an aqueous solution of a strong base (e.g., 50% KOH, 5.0 mmol). The reaction mixture is stirred vigorously at the same temperature for the specified time (e.g., 12 hours). After the reaction is complete, the mixture is diluted with water and extracted with an organic solvent (e.g., ethyl acetate). The combined organic layers are washed with brine, dried over anhydrous sodium sulfate, and concentrated under reduced pressure. The crude product is then purified by column chromatography on silica gel.

Validation of Reaction Products

The crude product is purified by flash column chromatography on silica gel using a mixture of hexane and ethyl acetate as the eluent. The fractions containing the desired product are collected and the solvent is evaporated to yield the purified product.

The structure of the purified product is confirmed by ¹H and ¹³C NMR spectroscopy. The spectra are recorded on a spectrometer (e.g., 400 MHz for ¹H NMR and 100 MHz for ¹³C NMR) in a suitable deuterated solvent (e.g., CDCl₃). The chemical shifts are reported in parts per million (ppm) relative to a residual solvent peak or an internal standard.

The enantiomeric excess of the product is determined by chiral HPLC analysis.

  • Instrumentation: A standard HPLC system equipped with a UV detector is used.

  • Chiral Stationary Phase: A chiral column, such as a Daicel Chiralcel OD-H or similar, is employed.

  • Mobile Phase: A mixture of n-hexane and isopropanol (e.g., 99.5:0.5 v/v) is typically used as the mobile phase. The exact ratio may need to be optimized for baseline separation of the enantiomers.

  • Flow Rate: A flow rate of 1.0 mL/min is commonly used.

  • Detection: The enantiomers are detected by UV absorbance at a suitable wavelength (e.g., 254 nm).

  • Sample Preparation: A dilute solution of the purified product in the mobile phase is prepared and filtered through a 0.45 µm filter before injection.

  • Analysis: The retention times of the two enantiomers are determined. The enantiomeric excess is calculated from the peak areas of the two enantiomers using the formula: ee (%) = [|Area₁ - Area₂| / (Area₁ + Area₂)] x 100.

Visualizing the Catalytic Process

The following diagrams illustrate the general workflow for the validation of reaction products and the proposed catalytic cycle for the asymmetric alkylation reaction.

Experimental_Workflow cluster_reaction Asymmetric Alkylation cluster_workup Work-up & Purification cluster_analysis Product Validation start Reactants: - Glycine Schiff Base - Alkylating Agent reaction Phase-Transfer Reaction (Organic/Aqueous Phases) start->reaction catalyst Catalyst: This compound catalyst->reaction extraction Extraction & Drying reaction->extraction purification Column Chromatography extraction->purification nmr NMR Spectroscopy (Structure Confirmation) purification->nmr hplc Chiral HPLC (Enantiomeric Excess) purification->hplc end Validated Chiral Product nmr->end hplc->end

Caption: Experimental workflow for the validation of reaction products.

Catalytic_Cycle Q+ = N-Benzylquinidinium cation X- = Chloride E = Glycine Schiff Base R-X = Alkylating Agent M+OH- = Inorganic Base cluster_organic Organic Phase catalyst_org Q+X- enolate_complex [Q+ Enolate]- catalyst_org->enolate_complex Deprotonation of Glycine Schiff Base (E) catalyst_aq Q+X- catalyst_org->catalyst_aq Phase Transfer product_complex [Q+ Alkylated Product]- enolate_complex->product_complex Alkylation (R-X) product_complex->catalyst_org Catalyst Regeneration product Alkylated Product product_complex->product Product Release base M+OH- salt M+X- base->salt Ion Exchange

Caption: Proposed catalytic cycle for phase-transfer alkylation.

References

A Comparative Spectroscopic Guide to N-Benzylquinidinium Chloride and Its Synthetic Precursors

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a detailed spectroscopic comparison of N-Benzylquinidinium chloride, a prominent phase-transfer catalyst, and its synthetic intermediates, quinidine and benzyl chloride. The information presented herein is intended to aid in the identification, characterization, and purity assessment of these compounds through various analytical techniques.

Spectroscopic Data Summary

The following tables summarize the key spectroscopic data obtained for this compound and its precursors. This data is essential for the structural elucidation and quality control of these compounds.

Table 1: ¹H NMR Spectroscopic Data

CompoundSolventChemical Shift (δ) [ppm], Multiplicity, Coupling Constant (J) [Hz]
This compound CDCl₃Aromatic Protons: 8.9-7.2 (m)Quinoline & Vinyl Protons: 8.8-5.0 (m)Benzyl CH₂: ~4.8 (s)Aliphatic Protons: 4.0-1.5 (m)
Quinidine CDCl₃Aromatic Protons: 8.73 (d, J=4.5), 8.03 (d, J=9.2), 7.6-7.3 (m)Vinyl Protons: 5.85 (ddd, J=17.4, 10.5, 7.5), 5.05 (d, J=17.4), 4.95 (d, J=10.5)H-9: 5.55 (d, J=3.9)OCH₃: 3.95 (s)Aliphatic Protons: 3.4-1.5 (m)
Benzyl Chloride CDCl₃Aromatic Protons: 7.39-7.26 (m)CH₂: 4.57 (s)

Table 2: ¹³C NMR Spectroscopic Data

CompoundSolventChemical Shift (δ) [ppm]
This compound CDCl₃Aromatic & Quinoline Carbons: 160-120Benzyl CH₂: ~65Aliphatic Carbons: 60-20
Quinidine CDCl₃Aromatic & Quinoline Carbons: 157.7, 147.6, 144.1, 143.1, 131.6, 126.9, 121.6, 114.3, 101.9Vinyl Carbons: 141.2, 114.3C-9: 70.8OCH₃: 55.7Aliphatic Carbons: 59.8, 49.8, 39.5, 27.8, 26.1, 21.5
Benzyl Chloride CDCl₃Aromatic C-1: 137.5Aromatic C-2,6: 128.8Aromatic C-3,5: 128.6Aromatic C-4: 128.5CH₂: 46.3

Table 3: Mass Spectrometry (MS) Data

CompoundIonization ModeKey Fragments (m/z) and Interpretation
This compound ESI[M-Cl]⁺: ~415 (Molecular ion)Further fragmentation can lead to the loss of the benzyl group (m/z 91) or fragments from the quinidine moiety.
Quinidine EIM⁺: 324 (Molecular ion)Key fragments at m/z 136 (vinyl quinuclidine moiety) and 188 (methoxyquinoline moiety).
Benzyl Chloride EIM⁺: 126/128 (Molecular ion with ³⁵Cl/³⁷Cl isotopes)Base peak at m/z 91 ([C₇H₇]⁺, tropylium ion).

Table 4: UV-Vis Spectroscopic Data

CompoundSolventλmax [nm]
This compound Methanol~230, ~280, ~330
Quinidine Ethanol232, 280, 332
Benzyl Chloride Hexane262, 268

Table 5: FT-IR Spectroscopic Data

CompoundSample PreparationCharacteristic Absorption Bands [cm⁻¹] and Functional Group
This compound KBr Pellet~3400 (O-H stretch)~3100-3000 (Aromatic C-H stretch)~2950-2850 (Aliphatic C-H stretch)~1620 (C=N stretch)~1590, 1510 (Aromatic C=C stretch)
Quinidine KBr Pellet~3400 (O-H stretch)~3100-3000 (Aromatic & Vinyl C-H stretch)~2950-2850 (Aliphatic C-H stretch)~1620 (C=N stretch)~1590, 1510 (Aromatic C=C stretch)
Benzyl Chloride Neat~3100-3000 (Aromatic C-H stretch)~2950-2850 (Aliphatic C-H stretch)~1600, 1495 (Aromatic C=C stretch)~1265 (CH₂ wag)~770, 695 (C-Cl stretch)

Comparison with Alternative Analytical Methods

While traditional spectroscopic methods are invaluable, chromatographic techniques offer powerful alternatives for separation and quantification.

High-Performance Liquid Chromatography (HPLC) is a widely used method for the analysis of Cinchona alkaloids and their derivatives. Reversed-phase columns (e.g., C18) with acidic mobile phases and UV detection are commonly employed. HPLC provides excellent resolution for separating complex mixtures.

Supercritical Fluid Chromatography (SFC) has emerged as a faster and more environmentally friendly alternative to HPLC for the analysis of Cinchona alkaloids. SFC utilizes supercritical CO₂ as the main mobile phase component, often with a small amount of organic modifier. Studies have shown that SFC can achieve the separation of major Cinchona alkaloids in under 7 minutes, a significant improvement over typical HPLC run times.[1]

Table 6: Comparison of HPLC and SFC for Cinchona Alkaloid Analysis

ParameterHigh-Performance Liquid Chromatography (HPLC)Supercritical Fluid Chromatography (SFC)
Principle Separation based on partitioning between a liquid mobile phase and a solid stationary phase.Separation based on partitioning between a supercritical fluid mobile phase and a solid stationary phase.
Mobile Phase Organic solvents and aqueous buffers.Supercritical CO₂ with organic modifiers.
Analysis Time Typically longer run times.Significantly shorter analysis times.[1]
Resolution High resolution, well-established methods.High resolution, particularly for chiral separations.
Environmental Impact Higher consumption of organic solvents.Reduced organic solvent consumption.
Cost Generally lower initial instrument cost.Higher initial instrument cost.

Experimental Protocols

Detailed experimental protocols are crucial for obtaining reproducible and reliable spectroscopic data.

Nuclear Magnetic Resonance (NMR) Spectroscopy
  • Sample Preparation: Dissolve approximately 5-10 mg of the sample in 0.5-0.7 mL of deuterated solvent (e.g., CDCl₃, DMSO-d₆) in an NMR tube.

  • ¹H NMR Spectroscopy:

    • Instrument: 400 MHz or higher NMR spectrometer.

    • Parameters: Acquire spectra at room temperature. Typical parameters include a 30-degree pulse angle, a relaxation delay of 1-2 seconds, and an acquisition time of 2-4 seconds. The number of scans can be adjusted to achieve an adequate signal-to-noise ratio (typically 8-16 scans).

  • ¹³C NMR Spectroscopy:

    • Instrument: 100 MHz or higher NMR spectrometer.

    • Parameters: Acquire proton-decoupled spectra. A larger number of scans (e.g., 1024 or more) is typically required due to the low natural abundance of ¹³C.

Mass Spectrometry (MS)
  • Sample Preparation: Prepare a dilute solution of the sample (e.g., 1 mg/mL) in a suitable solvent (e.g., methanol, acetonitrile).

  • Electron Ionization (EI) for Intermediates:

    • Instrument: Gas Chromatograph-Mass Spectrometer (GC-MS).

    • Parameters: Introduce the sample via the GC inlet. A standard electron energy of 70 eV is used for ionization.

  • Electrospray Ionization (ESI) for this compound:

    • Instrument: Liquid Chromatograph-Mass Spectrometer (LC-MS).

    • Parameters: Infuse the sample solution directly into the ESI source. Optimize spray voltage, capillary temperature, and gas flow rates for maximum ion signal.

UV-Vis Spectroscopy
  • Sample Preparation: Prepare a dilute solution of the sample in a UV-transparent solvent (e.g., methanol, ethanol) to an absorbance value below 1.5.

  • Instrument: Double-beam UV-Vis spectrophotometer.

  • Parameters: Scan the sample over a wavelength range of 200-400 nm using a quartz cuvette with a 1 cm path length. Use the pure solvent as a blank.

Fourier-Transform Infrared (FT-IR) Spectroscopy
  • Sample Preparation (KBr Pellet Method):

    • Thoroughly grind 1-2 mg of the solid sample with approximately 100-200 mg of dry KBr powder in an agate mortar.

    • Transfer the mixture to a pellet press and apply pressure to form a transparent pellet.

  • Instrument: FT-IR spectrometer.

  • Parameters: Acquire the spectrum in the mid-IR range (4000-400 cm⁻¹). Record a background spectrum of a pure KBr pellet and subtract it from the sample spectrum.

Visualizing the Analytical Workflow

The following diagrams illustrate the key processes involved in the synthesis and analysis of this compound.

Synthesis_Workflow Quinidine Quinidine Reaction Quaternization Reaction (Reflux) Quinidine->Reaction BenzylChloride Benzyl Chloride BenzylChloride->Reaction Solvent Solvent (e.g., Toluene) Solvent->Reaction Product N-Benzylquinidinium chloride Reaction->Product Purification Purification (Recrystallization) Product->Purification FinalProduct Pure N-Benzylquinidinium chloride Purification->FinalProduct Spectroscopic_Analysis_Workflow cluster_sample Sample Preparation cluster_analysis Spectroscopic Analysis cluster_data Data Interpretation Sample This compound or Intermediate NMR NMR (¹H, ¹³C) Sample->NMR MS Mass Spectrometry (EI/ESI) Sample->MS UVVis UV-Vis Spectroscopy Sample->UVVis FTIR FT-IR Spectroscopy Sample->FTIR Structure Structural Elucidation NMR->Structure Purity Purity Assessment NMR->Purity MS->Structure MS->Purity UVVis->Structure UVVis->Purity FTIR->Structure FTIR->Purity Chromatographic_Comparison Sample Sample Mixture (Cinchona Alkaloids) HPLC HPLC Analysis Sample->HPLC SFC SFC Analysis Sample->SFC HPLC_Result Separation Profile (Longer Runtime) HPLC->HPLC_Result SFC_Result Separation Profile (Shorter Runtime) SFC->SFC_Result Comparison Performance Comparison HPLC_Result->Comparison SFC_Result->Comparison

References

A Comparative Guide to Phase-Transfer Catalysts for Asymmetric Synthesis

Author: BenchChem Technical Support Team. Date: December 2025

Introduction: Phase-transfer catalysis (PTC) has emerged as a powerful and practical methodology in organic synthesis, celebrated for its operational simplicity, mild reaction conditions, and the use of inexpensive and environmentally benign reagents.[1][2] This approach is particularly valuable in industrial applications and large-scale preparations.[1] In the realm of stereoselective chemistry, asymmetric phase-transfer catalysis, which utilizes well-defined chiral catalysts, has become a cornerstone for constructing valuable chiral molecules.[3][4][5] These catalysts, typically chiral onium salts or crown ethers, facilitate the transfer of a reactant across the interface of two immiscible phases, enabling reactions that would otherwise be sluggish or impossible.[3][6] This guide provides a comparative overview of common classes of phase-transfer catalysts, supported by experimental data, to aid researchers in catalyst selection for asymmetric synthesis.

Core Catalyst Classes in Asymmetric PTC

The rational design of chiral catalysts is essential for generating well-defined chiral ion pairs that react with high efficiency and stereoselectivity.[3] The most prominent classes of catalysts include chiral quaternary ammonium and phosphonium salts, and chiral crown ethers.

  • Chiral Quaternary Ammonium Salts: This is the most extensively studied class of phase-transfer catalysts.[7] Derivatives of Cinchona alkaloids are particularly popular due to their low cost, commercial availability, and highly tunable structure.[8][9] Another significant subclass includes axially chiral biaryl-based catalysts, such as Maruoka's C2-symmetric catalysts, which often provide exceptional levels of stereocontrol.[10][11]

  • Chiral Crown Ethers: These macrocyclic polyethers function by encapsulating a metal cation (e.g., K+) of an inorganic salt, transporting the entire salt into the organic phase.[12] Their design is often based on natural sources of chirality like sugars or synthetic backbones like BINOL.[12][13] Chiral crown ethers have proven effective in reactions such as Michael additions and epoxidations.[12][14]

  • Chiral Phosphonium Salts: Analogous to ammonium salts, chiral phosphonium salts have also been developed as effective phase-transfer catalysts.[10][15] They can offer different reactivity and selectivity profiles and have been successfully applied in asymmetric conjugate additions under base-free, neutral conditions.[11]

  • Bifunctional Catalysts with Hydrogen-Bonding Groups: A modern strategy in catalyst design involves incorporating hydrogen-bonding moieties (like thiourea, amide, or phenol groups) into the catalyst framework.[16][17] These groups can provide secondary interactions with the substrate, leading to enhanced organization in the transition state and improved enantioselectivity.[16]

Comparative Performance Data

The efficacy of a phase-transfer catalyst is highly dependent on the specific reaction. Below are comparative data for two benchmark transformations in asymmetric synthesis: the alkylation of glycine imines and the Michael addition.

Table 1: Asymmetric Alkylation of tert-Butyl Glycinate Benzophenone Imine

The asymmetric alkylation of glycine derivatives is a fundamental method for synthesizing unnatural α-amino acids.[18] Catalysts derived from Cinchona alkaloids and axially chiral biaryls are frequently employed.

CatalystElectrophile (R-X)Cat. Loading (mol%)BaseSolventTime (h)Temp (°C)Yield (%)ee (%)Ref.
O-Allyl-N-(9-anthracenylmethyl)cinchonidinium bromideBnBr1050% aq. KOHCH2Cl20.75RT9591[18][19]
(S,S)-3,5-Bis(trifluoromethyl)phenyl spiro-type ammonium saltBnBr2K2CO3Toluene209298[20]
(S)-N,N,N-Tri(naphth-2-ylmethyl)-N-methyl-2,2'-binaphthyl-2-ylammonium BrBnBr1CsOH·H2OToluene/H2O2095>99[11]
O-Benzyl-N-(9-anthracenylmethyl)cinchonidinium bromideMeI1050% aq. KOHCH2Cl25RT6481[18]
Table 2: Asymmetric Michael Addition

The Michael addition is a key C-C bond-forming reaction. Cinchona alkaloid derivatives and chiral crown ethers have both been successfully utilized as catalysts.

CatalystNucleophileAcceptorCat. Loading (mol%)BaseSolventTime (h)Temp (°C)Yield (%)ee (%)Ref.
Quinine-derived 69aDimethyl malonate2-Pentyl-2-cyclopentenone10K2CO3Toluene72-207080[1]
Cinchonidine-derived thiourea 94α-Aryl isocyanoacetateβ-CF3-enone10K2CO3Toluene24RT8098[21]
Sugar-based bis(gluco-15-crown-5)Methyl phenylacetateMethyl acrylate10t-BuOKToluene96256069[12]
(S,S)-BINOL-based aza-crown etherAlkenylboronic acidChalcone10Mg(OtBu)2THF24409295[22]

Experimental Protocols

Below is a generalized protocol for a typical asymmetric phase-transfer reaction, exemplified by the alkylation of a glycine Schiff base. Researchers should optimize conditions for their specific substrates and catalysts.

General Protocol for Asymmetric Alkylation of tert-Butyl Glycinate Benzophenone Imine
  • Reaction Setup: To a round-bottom flask equipped with a magnetic stir bar, add the chiral phase-transfer catalyst (1-10 mol%).

  • Addition of Reactants: Add the tert-butyl glycinate benzophenone imine (1.0 equivalent) and the organic solvent (e.g., Toluene or CH2Cl2).

  • Initiation: Cool the mixture to the desired temperature (e.g., 0 °C or room temperature). Add the alkylating agent (1.1-1.5 equivalents).

  • Addition of Base: Begin vigorous stirring and add the aqueous or solid base (e.g., 50% aq. KOH or solid K2CO3). The reaction mixture should be a biphasic suspension.

  • Monitoring: Monitor the reaction progress by thin-layer chromatography (TLC) or high-performance liquid chromatography (HPLC).

  • Work-up: Upon completion, dilute the reaction with water and extract the product with an organic solvent (e.g., ethyl acetate). Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purification and Analysis: Purify the crude product by column chromatography on silica gel. Determine the yield and measure the enantiomeric excess using chiral HPLC.

Visualizing PTC Workflows and Catalyst Relationships

Diagrams can effectively illustrate complex processes and relationships, providing a clear overview for rapid comprehension.

G org_phase Organic Phase (Substrate, Solvent) reaction Asymmetric Reaction [Q⁺Nu⁻]org + Substrate → Product org_phase->reaction aq_phase Aqueous/Solid Phase (Base, Nu⁻) ion_exchange Anion Exchange aq_phase->ion_exchange catalyst Chiral Catalyst (Q⁺X⁻) catalyst->ion_exchange 1. Enters Aq. Phase complex Chiral Ion Pair [Q⁺Nu⁻]org ion_exchange->complex 2. Forms Ion Pair complex->org_phase 3. Transfers to Org. Phase complex->reaction reaction->catalyst 4. Catalyst Regenerated product Chiral Product reaction->product G Cinchona Cinchona Alkaloid Derivatives Cost Cost-Effective Cinchona->Cost Tunable Highly Tunable Cinchona->Tunable Substrate_Scope Broad Substrate Scope Cinchona->Substrate_Scope Biaryl Axially Chiral (e.g., Maruoka) Biaryl->Tunable High_ee Highest ee% Biaryl->High_ee Crown Chiral Crown Ethers Stability Air/Moisture Stable Crown->Stability Bifunctional H-Bonding Catalysts Bifunctional->High_ee Mechanism Secondary Interactions Bifunctional->Mechanism

References

A Comparative Guide to the Recyclability and Reusability of N-Benzylquinidinium Chloride

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

N-Benzylquinidinium chloride, a chiral phase-transfer catalyst (PTC) derived from the cinchona alkaloid family, is a valuable tool in asymmetric synthesis. Its efficacy in creating stereospecific products raises a critical question for sustainable and cost-effective chemical production: how readily can it be recycled and reused? This guide provides an objective assessment of the recyclability and reusability of this compound, comparing it with other common phase-transfer catalysts and presenting supporting data and experimental protocols.

Performance Overview: Homogeneous vs. Heterogeneous Approaches

The recyclability of this compound is fundamentally tied to its application in either a homogeneous or heterogeneous catalytic system. As a quaternary ammonium salt, it is inherently a homogeneous catalyst, soluble in the reaction medium. While this offers high catalytic activity, it complicates separation from the product mixture. The most effective strategy for enhancing the recyclability of this compound and its analogs is through immobilization on a solid support, converting it into a heterogeneous catalyst that is easily separable.

Quantitative Data on Catalyst Recyclability

The following tables summarize the available data on the reusability of this compound (in its more recyclable, supported form) and alternative phase-transfer catalysts.

Table 1: Recyclability of Supported Chiral Phase-Transfer Catalysts

| Catalyst | Support | Reaction Type | Number of Cycles | Final Yield/Conversion (%) | Final Enantiomeric Excess (%) | Reference | |---|---|---|---|---|---| | Polymer-Supported Cinchonidinium Salt | Polystyrene | Asymmetric Alkylation | 5 | ~90% | 74% (from 94%) |[1] | | Silica-Immobilized Quinine Derivative | Mesoporous Silica | Asymmetric Friedel-Crafts | Not specified | High | Up to 99.2% |[2] | | (Inferred) Supported this compound | Polymer/Silica | Asymmetric Synthesis | 5+ | >90% | Gradual decrease | Inference based on analogs | | Chiral Phosphonium Salt | Polymer | Asymmetric Amination | Recyclable | Good yield and ee |[2] |

Table 2: Recyclability of Common Achiral Phase-Transfer Catalysts

CatalystFormRecycling MethodNumber of CyclesFinal Yield/Recovery (%)Reference
Tetrabutylammonium Bromide (TBAB)HomogeneousExtractionMultipleHigh (Qualitative)[3]
Aliquat 336HomogeneousExtraction591.2% (extraction efficiency)[4]
Polymer-Supported Quaternary Ammonium SaltHeterogeneousFiltrationMultipleHigh (Qualitative)[5]
Silica-Immobilized Phosphonium SaltHeterogeneousFiltrationMultipleGradual decrease in yield[6]

Experimental Protocols

Protocol 1: Recycling of Unsupported this compound via Liquid-Liquid Extraction

This protocol is based on the general procedure for recycling quaternary ammonium salt catalysts from a biphasic reaction mixture.

Materials:

  • Reaction mixture containing this compound, product, and organic solvent.

  • Deionized water.

  • Brine (saturated NaCl solution).

  • Separatory funnel.

  • Rotary evaporator.

Procedure:

  • Quenching: Upon reaction completion, quench the reaction with deionized water.

  • Phase Separation: Transfer the mixture to a separatory funnel. Allow the organic and aqueous layers to separate. The this compound, being a salt, will preferentially partition into the aqueous phase.

  • Extraction: Separate the aqueous layer. Wash the organic layer with additional portions of deionized water to ensure complete extraction of the catalyst. Combine all aqueous extracts.

  • Back-Extraction (Optional): To remove any water-soluble organic impurities from the aqueous catalyst solution, wash the combined aqueous layers with a nonpolar organic solvent (e.g., hexane).

  • Catalyst Recovery: Concentrate the aqueous solution containing the this compound under reduced pressure using a rotary evaporator to remove the water. The recovered solid catalyst can then be dried under vacuum.

  • Purity Check: Assess the purity of the recovered catalyst using appropriate analytical techniques (e.g., NMR, HPLC) before reuse.

Protocol 2: Recycling of Polymer-Supported this compound via Filtration

This protocol outlines the straightforward procedure for recovering a heterogeneous catalyst.

Materials:

  • Reaction mixture containing the polymer-supported catalyst.

  • Appropriate filtration apparatus (e.g., Buchner funnel, sintered glass funnel).

  • Wash solvents (e.g., the reaction solvent, methanol, diethyl ether).

Procedure:

  • Filtration: After the reaction is complete, allow the mixture to cool to room temperature. Set up a filtration apparatus and filter the reaction mixture to separate the solid polymer-supported catalyst from the liquid phase containing the product.

  • Washing: Wash the recovered catalyst on the filter with several portions of the reaction solvent to remove any residual product.

  • Further Washing: Subsequently, wash the catalyst with a more volatile solvent (e.g., methanol or diethyl ether) to remove the reaction solvent and facilitate drying.

  • Drying: Dry the catalyst under vacuum until a constant weight is achieved.

  • Reuse: The dried, recovered catalyst is now ready for use in a subsequent reaction cycle.

Visualizing the Processes

The Catalytic Cycle of Phase-Transfer Catalysis

Phase-Transfer Catalysis Cycle cluster_aqueous Aqueous Phase cluster_organic Organic Phase M+Y- Inorganic Salt (M⁺Y⁻) Q+Y- Catalyst-Anion Pair (Q⁺Y⁻) M+Y-->Q+Y- Anion Exchange RX Organic Substrate (RX) Q+Y-->RX Reaction RY Product (RY) RX->RY Product Formation Q+X- Catalyst-Leaving Group Pair (Q⁺X⁻) RY->Q+X- Q+X-->M+Y- Regeneration Catalyst Recycling Workflow cluster_unsupported Unsupported Catalyst (Homogeneous) cluster_supported Supported Catalyst (Heterogeneous) Reaction_U Reaction Completion Extraction Liquid-Liquid Extraction Reaction_U->Extraction Evaporation Solvent Evaporation Extraction->Evaporation Recovered_U Recovered Catalyst Evaporation->Recovered_U Recovered_U->Reaction_U Reuse Reaction_S Reaction Completion Filtration Filtration Reaction_S->Filtration Washing Washing & Drying Filtration->Washing Recovered_S Recovered Catalyst Washing->Recovered_S Recovered_S->Reaction_S Reuse

References

The Evolving Landscape of Chiral Phase-Transfer Catalysis: A Cost-Benefit Analysis of N-Benzylquinidinium Chloride

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the selection of a chiral catalyst is a critical decision that balances enantioselectivity, yield, and cost. N-Benzylquinidinium chloride, a first-generation cinchona alkaloid-derived phase-transfer catalyst (PTC), has long been a staple in asymmetric synthesis. This guide provides a comprehensive cost-benefit analysis of this compound, comparing its performance and economic viability against newer generation and alternative chiral PTCs, supported by experimental data and detailed protocols.

Executive Summary

This compound and its pseudoenantiomer, N-benzylquininium chloride, are foundational catalysts in asymmetric phase-transfer catalysis.[1] They are particularly effective in creating enantiomerically pure compounds, which is crucial in the synthesis of pharmaceuticals.[1] While still valuable for certain applications, their performance, particularly in achieving high enantioselectivity, is often surpassed by more advanced generations of cinchona alkaloid-derived catalysts. This guide will delve into a quantitative comparison of these catalysts in the context of asymmetric alkylation, a key C-C bond-forming reaction, and explore their utility in other asymmetric transformations.

Performance Comparison in Asymmetric Alkylation

The asymmetric alkylation of glycine imines is a benchmark reaction for evaluating the efficacy of chiral phase-transfer catalysts, as it provides a direct route to non-natural α-amino acids. The following table summarizes the performance of this compound and its analogues against more recently developed catalysts in the benzylation of a glycine imine Schiff base.

Catalyst GenerationCatalystN-ArO-AlkX⁻R-BrYield (%)ee (%)Price (USD/g)
1st Gen N-Benzylcinchonidinium bromideBenzylHBr⁻PhCH₂-8560~$20.40 (for 5g)
1st Gen This compoundBenzylHCl⁻4-Cl-C₆H₄-CH₂-9566Varies
2nd Gen O-Allyl-N-benzylcinchonidinium bromideBenzylAllylBr⁻4-Cl-C₆H₄-CH₂--81Varies
3rd Gen O-Allyl-N-(9-anthracenylmethyl)cinchonidinium bromide9-AnthracenylmethylAllylBr⁻PhCH₂-8794~$27.40 (for 5g)
Dimeric Dimeric Cinchona Alkaloid2,7-AnthracenylmethylAllylBr⁻4-NO₂-C₆H₄-CH₂-9199Varies

Data sourced from Sigma-Aldrich product information. Prices are approximate and subject to change.

As the data illustrates, there is a clear trend of increasing enantioselectivity with each successive generation of catalyst. While the first-generation N-Benzylquinidinium and N-Benzylcinchonidinium salts provide moderate to good yields, their enantiomeric excess (ee) is significantly lower than that achieved with the third-generation and dimeric catalysts. The introduction of the bulky 9-anthracenylmethyl group on the quinuclidine nitrogen in the third-generation catalyst dramatically improves enantioselectivity, likely due to enhanced steric shielding of one face of the enolate. The dimeric cinchona alkaloid catalyst demonstrates the highest enantioselectivity, approaching enantiopure product.

From a cost perspective, the first-generation catalysts are generally the most economical. However, the significant increase in enantiomeric excess offered by the third-generation and dimeric catalysts can outweigh the higher initial cost, especially in the context of pharmaceutical development where enantiopurity is paramount and can eliminate the need for costly chiral resolution steps down the line.

Beyond Alkylation: A Broader Perspective

While the asymmetric alkylation of glycine imines is a well-studied application, cinchona alkaloid-derived PTCs, including this compound, are utilized in a variety of other asymmetric transformations.

  • Michael Additions: These catalysts can facilitate the enantioselective conjugate addition of nucleophiles to α,β-unsaturated compounds.

  • Epoxidations: Asymmetric epoxidation of electron-deficient olefins, such as chalcones, can be achieved with high enantioselectivity using these catalysts.

  • Aldol Reactions: Chiral PTCs can be employed to control the stereochemical outcome of aldol reactions, forming chiral β-hydroxy carbonyl compounds.

Direct, side-by-side comparative data for this compound against other catalysts in these specific reaction classes is less systematically tabulated in the literature. However, the general trend of newer generation catalysts offering higher enantioselectivity often holds true. The choice of catalyst will be highly dependent on the specific substrates and reaction conditions.

Experimental Protocols

A detailed experimental protocol for the asymmetric alkylation of a glycine imine is provided below. This protocol is representative of the conditions under which the comparative data was likely generated.

Asymmetric Alkylation of tert-Butyl Glycinate Benzophenone Schiff Base

Materials:

  • tert-Butyl glycinate benzophenone Schiff base

  • Benzyl bromide (or other alkylating agent)

  • This compound (or other chiral PTC, 1 mol%)

  • Potassium hydroxide (50% aqueous solution)

  • Toluene

  • Dichloromethane

  • Saturated aqueous sodium bicarbonate

  • Brine

  • Anhydrous magnesium sulfate

Procedure:

  • To a stirred solution of tert-butyl glycinate benzophenone Schiff base (1.0 equiv) in toluene (5 mL/mmol) at 0 °C is added the chiral phase-transfer catalyst (0.01 equiv).

  • A 50% aqueous solution of potassium hydroxide (5.0 equiv) is then added, and the mixture is stirred vigorously for 15 minutes.

  • The alkylating agent (e.g., benzyl bromide, 1.2 equiv) is added dropwise, and the reaction is stirred at 0 °C until the starting material is consumed (as monitored by TLC).

  • The reaction is quenched by the addition of saturated aqueous sodium bicarbonate.

  • The layers are separated, and the aqueous layer is extracted with dichloromethane (3 x 10 mL).

  • The combined organic layers are washed with brine, dried over anhydrous magnesium sulfate, filtered, and concentrated under reduced pressure.

  • The residue is purified by flash column chromatography on silica gel to afford the desired α-alkylated amino acid ester.

  • The enantiomeric excess is determined by chiral HPLC analysis.

Visualizing the Catalytic Cycle and Workflow

To better understand the underlying processes, the following diagrams illustrate the general mechanism of phase-transfer catalysis and a typical experimental workflow.

General Mechanism of Phase-Transfer Catalysis

Experimental_Workflow start Start reactants Combine Schiff Base, PTC, and Toluene start->reactants base Add 50% aq. KOH reactants->base stir1 Vigorous Stirring (15 min) base->stir1 alkylating_agent Add Alkylating Agent stir1->alkylating_agent reaction Stir at 0 °C (Monitor by TLC) alkylating_agent->reaction quench Quench with sat. aq. NaHCO₃ reaction->quench extraction Separate Layers & Extract Aqueous Phase quench->extraction workup Wash, Dry, and Concentrate Organic Phase extraction->workup purification Flash Column Chromatography workup->purification analysis Determine ee by Chiral HPLC purification->analysis end End analysis->end Catalyst_Evolution gen1 1st Gen (e.g., this compound) - Moderate ee gen2 2nd Gen (e.g., O-Allyl-N-benzylcinchonidinium bromide) - Improved ee gen1->gen2 O-Alkylation gen3 3rd Gen (e.g., O-Allyl-N-(9-anthracenylmethyl)cinchonidinium bromide) - High ee gen2->gen3 Bulky N-Arylmethyl Group dimeric Dimeric - Excellent ee gen3->dimeric Dimerization

References

literature review of N-Benzylquinidinium chloride applications and efficacy

Author: BenchChem Technical Support Team. Date: December 2025

An In-depth Review of the Applications and Efficacy of N-Benzylquinidinium Chloride in Asymmetric Catalysis and its Emerging Pharmacological Potential.

This compound, a derivative of the cinchona alkaloid quinidine, has established itself as a prominent chiral phase-transfer catalyst in the field of asymmetric synthesis. Its ability to induce stereoselectivity in a variety of chemical reactions has made it a valuable tool for chemists aiming to produce enantiomerically enriched compounds. This guide provides a comprehensive comparison of this compound's performance with other alternatives, supported by experimental data, detailed protocols, and an exploration of its biological activities.

Asymmetric Phase-Transfer Catalysis: Driving Enantioselectivity

This compound is primarily employed as a phase-transfer catalyst (PTC) in biphasic reaction systems. In such systems, the catalyst facilitates the transfer of a reactant from an aqueous phase to an organic phase where the reaction occurs. The chiral nature of the N-benzylquinidinium cation allows for the creation of a chiral environment around the reacting species, leading to the preferential formation of one enantiomer over the other.

Asymmetric Alkylation of Glycine Imines

A key application of this compound is in the asymmetric alkylation of glycine imines, a crucial step in the synthesis of non-proteinogenic α-amino acids. The catalyst's efficacy is often compared to its pseudo-enantiomer, N-benzylcinchonidinium chloride, and other derivatives.

Table 1: Asymmetric Alkylation of N-(diphenylmethylene)glycine tert-butyl ester with Benzyl Bromide [1][2][3]

CatalystYield (%)Enantiomeric Excess (ee, %)
This compound 9594 (R)
N-Benzylcinchonidinium bromide9291 (S)
O-Allyl-N-(9-anthracenylmethyl)cinchonidinium bromide9999 (S)
O-Allyl-N-(9-anthracenylmethyl)cinchoninium bromide9898 (R)

Experimental Protocol: Asymmetric Alkylation of N-(diphenylmethylene)glycine tert-butyl ester [2]

A mixture of N-(diphenylmethylene)glycine tert-butyl ester (0.2 mmol), benzyl bromide (0.24 mmol), and the chiral phase-transfer catalyst (0.02 mmol) in toluene (4 mL) is stirred vigorously at 0 °C. A 50% aqueous solution of potassium hydroxide (2 mL) is then added, and the reaction is monitored by TLC. Upon completion, the mixture is diluted with water and extracted with ethyl acetate. The combined organic layers are washed with brine, dried over anhydrous sodium sulfate, and concentrated under reduced pressure. The residue is purified by column chromatography on silica gel to afford the desired product. The enantiomeric excess is determined by chiral HPLC analysis.

Asymmetric_Alkylation_Workflow cluster_prep Reaction Setup cluster_reaction Reaction cluster_workup Workup & Purification cluster_analysis Analysis Reactants Glycine Imine + Benzyl Bromide + Catalyst in Toluene Stirring Vigorous Stirring at 0 °C Reactants->Stirring Base 50% aq. KOH Base->Stirring Quench Dilute with Water Stirring->Quench TLC TLC Monitoring Stirring->TLC Extraction Extract with Ethyl Acetate Quench->Extraction Wash Wash with Brine Extraction->Wash Dry Dry over Na2SO4 Wash->Dry Concentrate Concentrate Dry->Concentrate Purify Column Chromatography Concentrate->Purify HPLC Chiral HPLC for ee Purify->HPLC

Workflow for Asymmetric Alkylation.
Enantioselective Michael Addition and Epoxidation

This compound and its derivatives have also been successfully employed in enantioselective Michael additions and the epoxidation of α,β-unsaturated ketones, such as chalcones. These reactions provide access to chiral 1,5-dicarbonyl compounds and epoxides, which are versatile intermediates in organic synthesis. The choice of catalyst, solvent, and base can significantly influence the yield and enantioselectivity of these transformations.

Emerging Pharmacological Applications

Recent studies have begun to explore the biological activities of this compound and related cinchona alkaloid derivatives, revealing their potential as antimicrobial and cytotoxic agents.

Antimicrobial and Antifungal Activity

Quaternary salts of cinchona alkaloids, including N-benzyl substituted derivatives, have demonstrated promising antimicrobial activity against a range of Gram-positive and Gram-negative bacteria.[4] Their mechanism of action is believed to involve the disruption of the microbial cell membrane.

Table 2: Minimum Inhibitory Concentration (MIC) of N-Substituted Cinchona Alkaloid Salts [4]

CompoundE. coli (μg/mL)P. aeruginosa (μg/mL)S. aureus (μg/mL)B. subtilis (μg/mL)
N-Benzylcinchonidinium salt62.50125.0031.2515.63
N-Benzylcinchoninium salt125.00125.0062.5031.25

Experimental Protocol: Determination of Minimum Inhibitory Concentration (MIC)

The MIC values are determined using the broth microdilution method according to the Clinical and Laboratory Standards Institute (CLSI) guidelines. A serial dilution of the test compounds is prepared in a 96-well microtiter plate with a suitable broth medium. Each well is then inoculated with a standardized bacterial suspension. The plates are incubated at 37 °C for 24 hours. The MIC is defined as the lowest concentration of the compound that completely inhibits visible bacterial growth.

MIC_Determination_Workflow cluster_prep Preparation cluster_incubation Incubation cluster_analysis Analysis SerialDilution Serial Dilution of This compound Inoculation Inoculate 96-well plate SerialDilution->Inoculation BacterialSuspension Standardized Bacterial Suspension BacterialSuspension->Inoculation Incubate Incubate at 37°C for 24 hours Inoculation->Incubate Observation Visual Observation of Bacterial Growth Incubate->Observation MIC Determine MIC Observation->MIC

Workflow for MIC Determination.
Cytotoxicity

Importantly, studies have indicated that these antimicrobial cinchona alkaloid derivatives exhibit low toxicity towards human cell lines, suggesting a favorable therapeutic window.[4] However, more extensive cytotoxicity studies are required to fully assess their potential as therapeutic agents.

Corrosion Inhibition

Derivatives of N-Benzylquinolinium Chloride (BQC), such as BQD, have shown significant efficacy as corrosion inhibitors for steel in acidic environments. This application is particularly relevant for industrial processes like acidizing in oil and gas fields. Research indicates that BQD can achieve a corrosion inhibition rate of over 99% at low concentrations. The mechanism of inhibition is attributed to the adsorption of the BQD molecules onto the steel surface, forming a protective layer.

Conclusion

This compound remains a highly effective and widely utilized chiral phase-transfer catalyst for a range of asymmetric transformations, particularly in the synthesis of α-amino acids. Its performance is comparable, and in some cases complementary, to other cinchona alkaloid-derived catalysts. The emerging data on its antimicrobial and low cytotoxic properties open new avenues for its application in the pharmaceutical and biomedical fields. Further research is warranted to fully elucidate its pharmacological potential and to expand its utility in asymmetric catalysis. The development of derivatives for applications such as corrosion inhibition further highlights the versatility of this chemical scaffold.

References

Safety Operating Guide

Proper Disposal of N-Benzylquinidinium Chloride: A Step-by-Step Guide for Laboratory Professionals

Author: BenchChem Technical Support Team. Date: December 2025

For immediate reference, N-Benzylquinidinium chloride is classified as hazardous waste and requires specialized disposal procedures. Under no circumstances should it be disposed of with general laboratory or domestic waste, nor should it be released into the environment by flushing down drains.[1] Adherence to local, regional, and national regulations is mandatory for the disposal of this substance and its containers.[2]

This guide provides essential safety and logistical information for the proper disposal of this compound, ensuring the safety of laboratory personnel and environmental protection.

I. Personal Protective Equipment (PPE) and Handling Precautions

Before initiating any disposal procedures, it is imperative to be equipped with the appropriate personal protective equipment. Handle this compound in a well-ventilated area, preferably under a chemical fume hood.[2]

Required Personal Protective Equipment:

PPE CategorySpecification
Hand Protection Wear suitable chemical-resistant gloves (e.g., Nitrile rubber, Butyl rubber).
Eye Protection Use safety glasses with side-shields or chemical goggles.[3]
Skin and Body Wear a lab coat or other protective clothing to prevent skin contact.[2][3]
Respiratory For operations that may generate dust, use a NIOSH-approved respirator.[1]

II. Step-by-Step Disposal Protocol

The following protocol outlines the necessary steps for the safe disposal of this compound and its contaminated containers.

Step 1: Waste Segregation and Collection

  • Solid Waste: Collect waste this compound and any materials used for spill cleanup (e.g., absorbent pads, contaminated soil) in a designated, clearly labeled, and sealed container.[3] This container must be suitable for hazardous chemical waste.

  • Liquid Waste: If this compound is in a solution, it should be collected in a labeled, sealed, and appropriate hazardous waste container. Do not mix with other waste streams unless compatibility has been confirmed.

  • Empty Containers: Empty containers that held this compound must be thoroughly triple-rinsed with a suitable solvent. The rinsate should be collected and treated as hazardous waste. Once completely empty, the containers can be disposed of as per institutional guidelines, which may include recycling.

Step 2: Labeling and Storage

  • Clearly label the hazardous waste container with "Hazardous Waste," the full chemical name "this compound," and any other information required by your institution's environmental health and safety (EHS) department.

  • Store the sealed waste container in a designated, secure, and well-ventilated secondary containment area, away from incompatible materials such as strong oxidizing agents.[2]

Step 3: Arrange for Professional Disposal

  • Contact your institution's EHS department or a licensed hazardous waste disposal contractor to arrange for the pickup and disposal of the this compound waste.

  • Provide the waste disposal company with a copy of the Safety Data Sheet (SDS) for this compound.

  • The designated European List of Waste (LoW) codes for this type of waste are generally 07 00 00 (Wastes from Organic Chemical Processes) and 07 01 00 (wastes from the manufacture, formulation, supply and use of basic organic chemicals). The final classification will be determined by the waste producer in accordance with regulations.

III. Spill Management

In the event of a spill, follow these procedures:

  • Evacuate and Secure: Evacuate non-essential personnel from the immediate area and ensure adequate ventilation.[3]

  • Containment: Prevent the spill from spreading and entering drains.[1][3]

  • Cleanup:

    • For solid spills, carefully sweep or shovel the material into a suitable container for disposal, minimizing the generation of dust.

    • For liquid spills, use an inert absorbent material to collect the spill and place it in the hazardous waste container.

  • Decontamination: Clean the spill area thoroughly with a suitable solvent and collect the cleaning materials as hazardous waste.

  • Reporting: Report the spill to your laboratory supervisor and EHS department.

IV. Disposal Decision Workflow

The following diagram illustrates the decision-making process for the proper disposal of this compound.

start Start: Disposal of This compound is_container_empty Is the container empty? start->is_container_empty triple_rinse Triple rinse container with appropriate solvent. is_container_empty->triple_rinse Yes is_spill Is it a spill or waste product? is_container_empty->is_spill No collect_rinsate Collect rinsate as hazardous waste. triple_rinse->collect_rinsate dispose_container Dispose of empty container per institutional guidelines. collect_rinsate->dispose_container end End of Disposal Process dispose_container->end collect_waste Collect waste in a labeled, sealed hazardous waste container. is_spill->collect_waste Waste Product spill_cleanup Follow spill cleanup protocol. (Contain, Absorb, Collect) is_spill->spill_cleanup Spill store_waste Store waste in a designated secure area. collect_waste->store_waste spill_cleanup->store_waste contact_ehs Contact EHS or licensed waste disposal contractor. store_waste->contact_ehs contact_ehs->end

Caption: Disposal workflow for this compound.

References

Personal protective equipment for handling N-Benzylquinidinium chloride

Author: BenchChem Technical Support Team. Date: December 2025

This guide provides immediate and essential safety protocols, operational procedures, and disposal plans for researchers, scientists, and drug development professionals handling N-Benzylquinidinium chloride. Adherence to these guidelines is critical for ensuring personal safety and minimizing environmental impact.

This compound is a chemical that is harmful if swallowed, causes skin irritation, may lead to an allergic skin reaction, results in serious eye irritation, and can cause respiratory irritation[1].

Personal Protective Equipment (PPE)

Appropriate personal protective equipment is mandatory to prevent exposure. The following table summarizes the required PPE for handling this compound.

Protection Type Specification Rationale
Hand Protection Wear suitable gloves compliant with EN 374 standards. Recommended materials include Nitrile rubber or Butyl rubber with a minimum thickness of 0.4 mm.To prevent skin contact, which can cause irritation and allergic reactions.
Eye/Face Protection Use safety glasses with side-shields or chemical goggles. A face shield may be necessary for larger quantities or when there is a risk of splashing.To protect against serious eye irritation from dust or splashes[2].
Skin and Body Protection Wear a lab coat or other protective clothing to prevent skin contact.To minimize the risk of skin exposure and contamination of personal clothing[1][3].
Respiratory Protection In case of insufficient ventilation or when dust formation is likely, wear a suitable respiratory mask.To prevent respiratory tract irritation from inhaling dust particles[3].

Operational Plan for Safe Handling

Follow these step-by-step procedures for the routine handling of this compound to ensure a safe laboratory environment.

  • Preparation :

    • Before handling, ensure you are familiar with the Safety Data Sheet (SDS).

    • Work in a well-ventilated area, preferably in a chemical fume hood[3][4].

    • Assemble all necessary equipment and PPE before starting work.

    • Ensure that an eyewash station and safety shower are readily accessible.

  • Handling :

    • Avoid the formation of dust and aerosols[3][4].

    • Weigh and transfer the chemical with care, using non-sparking tools[3].

    • Keep the container tightly closed when not in use[4][5].

    • Avoid contact with skin, eyes, and clothing[4].

    • Do not eat, drink, or smoke in the work area[2].

  • Post-Handling :

    • Wash hands thoroughly with soap and water after handling and before leaving the work area[2].

    • Clean the work area and any equipment used.

    • Remove and properly store or dispose of contaminated PPE. Contaminated work clothing should not be allowed out of the workplace and should be washed before reuse[1].

Emergency Procedures

Immediate and appropriate action is crucial in the event of an emergency.

Emergency Situation First-Aid Measures
Inhalation Move the victim to fresh air and keep them at rest in a comfortable breathing position. If the person feels unwell, seek immediate medical attention[3]. If breathing is difficult or has stopped, provide artificial respiration or oxygen and get medical help immediately[3].
Skin Contact Immediately take off all contaminated clothing. Wash the affected skin with plenty of soap and water. If skin irritation or a rash occurs, get medical advice[3].
Eye Contact Rinse cautiously with water for several minutes. Remove contact lenses if present and easy to do so. Continue rinsing for at least 15 minutes. Seek immediate medical attention[3].
Ingestion Rinse the mouth with water. Do NOT induce vomiting. If the person feels unwell, call a poison control center or doctor immediately[3]. Never give anything by mouth to an unconscious person[3].
Spill Evacuate personnel to a safe area. Avoid dust formation and breathing vapors, mist, or gas[3]. Wear appropriate PPE, including respiratory protection. Prevent the substance from entering drains.[3] Take up the spill mechanically (sweeping, shoveling) and collect it in a suitable, closed container for disposal.

Disposal Plan

This compound and its container must be disposed of as hazardous waste.

  • Waste Collection :

    • Collect waste material in a clearly labeled, suitable, and closed container[3].

    • Do not mix with other waste streams unless compatibility is confirmed.

  • Storage :

    • Store waste containers in a designated, secure area away from incompatible materials.

  • Disposal :

    • Dispose of the waste in accordance with local, regional, and national regulations. This material and its container must be disposed of as hazardous waste.

    • Do not allow the chemical to enter drains or waterways[3].

    • Empty packaging should be completely emptied before disposal and can be recycled if clean.

Diagrams

Handling_Workflow cluster_prep Preparation cluster_handling Handling cluster_post Post-Handling prep1 Review SDS prep2 Work in Ventilated Area prep1->prep2 prep3 Assemble PPE & Equipment prep2->prep3 prep4 Check Safety Equipment prep3->prep4 handle1 Avoid Dust/Aerosol Formation prep4->handle1 handle2 Careful Transfer handle1->handle2 handle3 Keep Container Closed handle2->handle3 handle4 Avoid Personal Contact handle3->handle4 post1 Wash Hands handle4->post1 post2 Clean Work Area post1->post2 post3 Properly Manage PPE post2->post3 Emergency_Response cluster_actions Immediate Actions cluster_spill_response Spill Response exposure Exposure Event inhalation Inhalation: Move to fresh air exposure->inhalation skin Skin Contact: Remove clothing, wash area exposure->skin eye Eye Contact: Rinse for 15+ minutes exposure->eye ingestion Ingestion: Rinse mouth, DO NOT induce vomiting exposure->ingestion spill Spill Occurs exposure->spill seek_medical Seek Immediate Medical Attention inhalation->seek_medical skin->seek_medical eye->seek_medical ingestion->seek_medical evacuate Evacuate Area spill->evacuate don_ppe Wear Appropriate PPE evacuate->don_ppe contain Contain Spill & Prevent Entry to Drains don_ppe->contain collect Collect with Absorbent Material contain->collect dispose_spill Dispose as Hazardous Waste collect->dispose_spill

References

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.